molecular formula C19H30O2 B1197431 Androstenediol CAS No. 521-17-5

Androstenediol

Cat. No.: B1197431
CAS No.: 521-17-5
M. Wt: 290.4 g/mol
InChI Key: QADHLRWLCPCEKT-LOVVWNRFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Androstenediol (CAS 521-17-5), also known as androst-5-ene-3β,17β-diol, is a endogenous steroid hormone and prohormone with significant research interest due to its multifaceted biological activities and potential therapeutic applications. Its molecular formula is C₁₉H₃₀O₂, with a molecular weight of 290.44 g/mol . This compound serves as a key metabolic intermediate in the biosynthesis of more potent sex steroids, notably testosterone and estrogen . In research settings, this compound has been identified as a promising radioprotective agent; studies indicate it is highly effective both before and after exposure to ionizing radiation, primarily by stimulating G-CSF synthesis to prevent radiation-induced suppression of hematopoiesis, increasing the survival of bone-marrow cell progenitors, and boosting circulating neutrophils and platelets . Furthermore, it exhibits notable neuroprotective properties. It functions as an agonist for both estrogen receptors (with a higher affinity for the beta subtype) and the androgen receptor . Through these mechanisms, it can suppress inflammatory responses in microglia and astrocytes, and decrease pro-apoptotic markers, making it a compound of interest for neurological research . Researchers value it for exploring pathways involving NF-кB activation, inhibition of pyroptosis and apoptosis, and the repair of radiation-induced DNA damage . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or human consumption purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADHLRWLCPCEKT-LOVVWNRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Record name androstenediol
Source Wikipedia
URL https://en.wikipedia.org/wiki/Androstenediol
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9022609
Record name Androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

521-17-5
Record name Androstenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Androstenediol [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Androstenediol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Androstenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9022609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Androst-5-ene-3-β,17-β-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003818
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Androstenediol Metabolic Pathway in the Adrenal Glands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the androstenediol metabolic pathway within the human adrenal glands. It details the core biochemical steps, enzymatic control, regulatory signaling cascades, and quantitative aspects of this pathway. Furthermore, this guide furnishes detailed experimental protocols for the investigation of adrenal steroidogenesis, offering a comprehensive resource for professionals in endocrine research and pharmaceutical development.

The Core Metabolic Pathway

The synthesis of this compound (specifically 5-androstenediol or Adiol) is a key branch of the adrenal androgen production pathway, originating from cholesterol. The adrenal cortex, specifically the zona reticularis, is the primary site for this process. The pathway begins with the conversion of cholesterol to pregnenolone, the common precursor for all steroid hormones.[1] The critical steps leading to this compound involve the enzymes CYP17A1 and AKR1C3.

The central pathway proceeds as follows:

  • Cholesterol to Pregnenolone: The rate-limiting step of steroidogenesis, catalyzed by the side-chain cleavage enzyme, CYP11A1, occurs in the mitochondria.[2]

  • Pregnenolone to 17α-Hydroxypregnenolone: Pregnenolone is hydroxylated by CYP17A1, an enzyme in the endoplasmic reticulum with dual functions.[1]

  • 17α-Hydroxypregnenolone to Dehydroepiandrosterone (DHEA): The 17,20-lyase activity of CYP17A1, allosterically enhanced by cytochrome b5 (CYB5A), cleaves the C17-20 bond to produce DHEA.[3]

  • DHEA to 5-Androstenediol: DHEA is then converted to 5-androstenediol through the reductive activity of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), also known as 17β-hydroxysteroid dehydrogenase type 5 (HSD17B5).[3][4][5]

This compound is a key intermediate. It can be further metabolized to testosterone (B1683101) by the enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2), which converts the Δ5-steroid to a Δ4-steroid.[3][6]

Androstenediol_Metabolic_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 OH_Pregnenolone 17α-Hydroxypregnenolone Pregnenolone->OH_Pregnenolone CYP17A1 (17α-hydroxylase) DHEA DHEA OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) + Cytochrome b5 This compound 5-Androstenediol DHEA->this compound AKR1C3 (17β-HSD5) Androstenedione Androstenedione DHEA->Androstenedione Testosterone Testosterone This compound->Testosterone HSD3B2 Androstenedione->Testosterone AKR1C3 (17β-HSD5)

This compound Metabolic Pathway in the Adrenal Gland.

Regulation of the Pathway

The primary regulator of adrenal androgen synthesis, including this compound, is the Adrenocorticotropic hormone (ACTH) from the anterior pituitary.[7][8]

ACTH Signaling Cascade:

  • Receptor Binding: ACTH binds to the melanocortin 2 receptor (MC2R), a G-protein coupled receptor on the surface of adrenal cortical cells.[9]

  • cAMP Activation: This binding activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[10]

  • PKA Activation: cAMP activates Protein Kinase A (PKA).[9][10]

  • Downstream Effects: PKA phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and other proteins that increase the transcription of steroidogenic enzyme genes (e.g., CYP11A1, CYP17A1) and promote cholesterol transport into the mitochondria.[10]

ACTH_Signaling_Pathway cluster_nucleus Nucleus ACTH ACTH MC2R MC2R (GPCR) ACTH->MC2R binds AC Adenylyl Cyclase MC2R->AC activates ATP ATP cAMP cAMP ATP->cAMP converts AC PKA PKA (inactive) cAMP->PKA activates PKA_active PKA (active) CREB CREB PKA_active->CREB translocates to nucleus & phosphorylates Nucleus Nucleus pCREB p-CREB Gene Steroidogenic Gene Transcription (CYP17A1, etc.) pCREB->Gene promotes

ACTH Signaling Pathway for Adrenal Androgen Synthesis.

Quantitative Data Summary

Quantitative analysis is crucial for understanding the dynamics of the this compound pathway. The following tables summarize key kinetic data for the primary enzymes and typical concentrations of relevant steroids.

Table 1: Kinetic Properties of Key Adrenal Enzymes

EnzymeSubstrateProductKm (µM)kcat (min-1) or VmaxKi (µM)InhibitorSource
AKR1C3 Δ4-AndrostenedioneTestosterone6.60.16 (kcat)--[11]
AKR1C3 DHEA5-Androstenediol32.7 ± 5.00.04 ± 0.002 (Vmax, µmol/min/mg)--[3][12]
AKR1C3 9,10-PhenanthrenequinoneReduction Product0.4350.47 (Vmax, IU/mg)1.59Bisdemethoxycurcumin[13]
HSD3B2 PregnenoloneProgesterone--1.4Androstenedione[14]
HSD3B2 PregnenoloneProgesterone--11.2Cortisone[14]
HSD3B2 PregnenoloneProgesterone--112Cortisol[14]

Table 2: Reference Concentrations of Adrenal Steroids in Plasma/Serum

SteroidMatrixPopulationConcentration RangeUnitsSource
DHEA PlasmaAdult Male1.02 - 11.85ng/mL[15]
DHEA PlasmaAdult Female (pre-menopause)1.02 - 11.85ng/mL[15]
Androstenedione PlasmaAdult Male0.5 - 2.8nmol/L[16]
Androstenedione PlasmaAdult Female (follicular)0.8 - 3.9nmol/L[16]
Testosterone PlasmaAdult Male8.8 - 27.0nmol/L[16]
Testosterone PlasmaAdult Female (follicular)0.4 - 1.5nmol/L[16]
Cortisol (8 a.m.) Serum/PlasmaAdult5 - 25mcg/dL[17]
Cortisol (8 a.m.) Serum/PlasmaAdult138 - 690nmol/L[17]
Pregnenolone (Adrenal Vein, pre-ACTH) SerumAdult~10 - 200nmol/L[1]
Pregnenolone (Adrenal Vein, post-ACTH) SerumAdult~1,000 - 10,000nmol/L[1]
17α-Hydroxypregnenolone (Adrenal Vein, pre-ACTH) SerumAdult~5 - 150nmol/L[1]
17α-Hydroxypregnenolone (Adrenal Vein, post-ACTH) SerumAdult~1,000 - 10,000nmol/L[1]

Note: Concentration ranges can vary significantly between laboratories, methodologies, and patient populations.

Experimental Protocols

Quantification of Adrenal Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and simultaneous quantification of multiple steroids.

Objective: To measure the concentration of this compound and related precursors (DHEA, Pregnenolone) and metabolites (Testosterone) in serum or plasma.

Methodology:

  • Sample Preparation:

    • Pipette 400-500 µL of serum or plasma into a clean tube.[18][19]

    • Add an internal standard solution containing stable isotope-labeled versions of the analytes (e.g., d5-Testosterone, d4-Cortisol).

    • Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile (B52724), then vortex and centrifuge.

    • Alternatively, for cleaner samples, perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) with a solvent such as methyl tert-butyl ether (MTBE) or chloroform.[1][20]

    • Evaporate the supernatant/organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 75:25 water:acetonitrile).[1]

  • LC Separation:

    • System: Use a high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.[20]

    • Column: A reverse-phase C18 column (e.g., Poroshell 120 EC-C18, 2.7 µm, 2.1 × 50 mm) is commonly used.[18]

    • Mobile Phase A: Water with a modifier like 0.1% formic acid or 50 µM ammonium (B1175870) fluoride.[18][20]

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.[18]

    • Gradient: Run a gradient elution to separate the steroids based on their polarity. A typical gradient might start at 40% B, ramp up to 98% B, and then return to initial conditions.[18]

    • Flow Rate: 0.3 - 0.5 mL/min.[18][20]

    • Injection Volume: 10 µL.[18]

  • MS/MS Detection:

    • System: A triple quadrupole mass spectrometer.

    • Ionization: Use electrospray ionization (ESI), typically in positive mode for most androgens.[19]

    • Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and its corresponding internal standard. This provides high specificity and sensitivity.

    • Data Analysis: Quantify analytes by creating a calibration curve using standards of known concentrations. Calculate the peak area ratio of the analyte to its internal standard.[10]

In Vitro Adrenal Steroidogenesis Assay (H295R Cell Model)

The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model as it expresses all the key enzymes for steroidogenesis.[9] This assay is used to screen compounds for their potential to disrupt hormone production.

Objective: To assess the effect of a test compound on the production of this compound and other key adrenal steroids.

Methodology:

  • Cell Culture:

    • Culture H295R cells in a complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors) in a T-75 flask at 37°C with 5% CO₂.[7]

    • Subculture cells as they reach confluence.

  • Cell Plating and Exposure:

    • Seed H295R cells into 24-well plates at a predetermined density and allow them to acclimate for 24 hours.[9]

    • Remove the growth medium and wash the cells once with serum-free medium.

    • Add fresh serum-free medium containing various concentrations of the test compound. Include a solvent control (e.g., 0.1% DMSO), a positive control for induction (e.g., 10 µM Forskolin), and a positive control for inhibition (e.g., Prochloraz).[2][7]

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.[7]

  • Sample Collection and Analysis:

    • After incubation, carefully collect the culture medium from each well.

    • Store the medium at -80°C until hormone analysis.[7]

    • Analyze steroid concentrations in the medium using LC-MS/MS as described in Protocol 4.1 or validated immunoassays (ELISA).

    • Perform a cell viability assay (e.g., MTT or ATP-based assay) on the remaining cells to ensure that observed effects on hormone levels are not due to cytotoxicity.[2]

H295R_Assay_Workflow start Start culture Culture H295R Cells in T-75 Flask start->culture plate Seed Cells into 24-well Plates culture->plate acclimate Acclimate for 24h plate->acclimate expose Expose Cells for 48h (Test Compound, Controls) acclimate->expose collect Collect Culture Medium expose->collect viability Cell Viability Assay (e.g., MTT) expose->viability Remaining cells store Store Medium at -80°C collect->store analyze Hormone Analysis (LC-MS/MS or ELISA) store->analyze data Data Analysis and Interpretation analyze->data viability->data end End data->end

Workflow for the H295R Steroidogenesis Assay.
AKR1C3 (17β-HSD5) Enzyme Activity Assay

This spectrophotometric assay measures the activity of AKR1C3 by monitoring the change in absorbance of the NADPH cofactor.

Objective: To determine the kinetic parameters (Vmax, Km) of AKR1C3 with DHEA as a substrate.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Sodium Phosphate, pH 6.0.

    • Enzyme: Purified recombinant human AKR1C3. Dilute to a working concentration (e.g., 20 µg/mL) in Assay Buffer.

    • Cofactor: β-NADPH solution (e.g., 10 mM stock in deionized water).[21]

    • Substrate: DHEA. Prepare a stock solution in a suitable solvent (e.g., DMSO) and create serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • The assay is based on the principle that AKR enzymes reduce a substrate while oxidizing NADPH to NADP+. This causes a decrease in absorbance at 340 nm.[13]

    • Set up reactions in a UV-transparent 96-well plate.

    • To each well, add Assay Buffer, a fixed concentration of NADPH (e.g., 200-400 µM), and varying concentrations of the substrate (DHEA).

    • Include a "no substrate" control to measure background NADPH degradation.

    • Pre-incubate the plate at a constant temperature (e.g., 37°C).

    • Initiate the reaction by adding the diluted AKR1C3 enzyme to each well.

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Read the absorbance at 340 nm every 30-60 seconds for 5-10 minutes.[21]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each substrate concentration from the linear portion of the absorbance vs. time plot, using the Beer-Lambert law (extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Plot the reaction rate (V) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[13]

Clinical Protocol: ACTH Stimulation Test

This test assesses the functional capacity of the adrenal glands to produce steroids in response to stimulation.

Objective: To evaluate the adrenal reserve and diagnose conditions of adrenal insufficiency or enzyme deficiencies by measuring steroid levels before and after ACTH administration.

Methodology:

  • Patient Preparation:

    • The test is often performed in the morning (8:00-9:00 AM) to align with the natural diurnal rhythm of cortisol, though it can be done at any time.[22][23]

    • Fasting is not typically required.[24]

    • Certain medications, especially steroids, should be discontinued (B1498344) prior to the test as advised by a clinician.[8]

  • Procedure (Standard High-Dose Test):

    • Draw a baseline blood sample (Time 0) for measurement of cortisol and other relevant steroids (e.g., 17-hydroxyprogesterone, DHEA, androstenedione).[23]

    • Administer 250 µg of synthetic ACTH (cosyntropin/tetracosactide) either intravenously (IV) or intramuscularly (IM).[22][25]

    • Draw subsequent blood samples at 30 minutes and 60 minutes post-injection.[22][24]

  • Sample Handling and Analysis:

    • Collect blood in appropriate tubes (e.g., serum separator tubes).

    • Process samples promptly to separate serum or plasma and store frozen until analysis.

    • Measure steroid concentrations using a validated method, preferably LC-MS/MS (Protocol 4.1).

  • Interpretation:

    • A normal response is typically defined by a post-stimulation peak cortisol level exceeding a specific threshold (e.g., >18-20 µg/dL or >500-550 nmol/L).[23]

    • A blunted or absent cortisol response suggests primary adrenal insufficiency (Addison's disease).[23]

    • The response of precursor steroids (e.g., a highly exaggerated 17-hydroxyprogesterone response) can help diagnose specific forms of congenital adrenal hyperplasia.[24] The ratios of precursor to product steroids are often informative.

References

Mechanism of Action of Androstenediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androstenediol, specifically androst-5-ene-3β,17β-diol (also known as A5 or Δ5-diol), is an endogenous steroid hormone that functions as a critical intermediate in the biosynthesis of sex hormones.[1][2] As a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant steroid produced by the human adrenal cortex, this compound serves as a prohormone for testosterone (B1683101).[1][3] However, its mechanism of action is multifaceted, extending beyond its role as a metabolic precursor. This compound exhibits direct biological activity through its interaction with nuclear receptors, and it possesses significant immunomodulatory, neuroprotective, and radioprotective properties. This document provides a detailed examination of these mechanisms for researchers, scientists, and drug development professionals.

Hormonal Activity and Metabolism

This compound's primary and most well-understood function is its role in the steroidogenic pathway. It acts as a direct precursor to testosterone and also demonstrates intrinsic, albeit weak, androgenic and potent estrogenic activities.

Metabolic Conversion

This compound is a key intermediate metabolite derived from DHEA via the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).[2] Subsequently, it can be converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidation of the 3β-hydroxyl group and the isomerization of the double bond from Δ5 to Δ4.[2][4] This pathway is a crucial source of testosterone.[3]

Metabolic_Pathway_of_this compound DHEA Dehydroepiandrosterone (DHEA) AED This compound (Androst-5-ene-3β,17β-diol) DHEA->AED 17β-HSD A4 Androstenedione DHEA->A4 3β-HSD TEST Testosterone AED->TEST 3β-HSD A4->TEST 17β-HSD

Figure 1: Core metabolic pathway of this compound.
Receptor-Mediated Signaling

Beyond its role as a prohormone, this compound directly interacts with both androgen and estrogen receptors to modulate gene transcription.

  • Androgenic Activity: this compound is a weak androgen that binds to the androgen receptor (AR).[1][4] Its androgenicity is significantly lower than that of major androgens like testosterone and DHEA.[1]

  • Estrogenic Activity: this compound possesses potent estrogenic activity, binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][4] Notably, it displays a higher binding affinity for ERβ.[1][5] While its affinity for these receptors is considerably lower than that of estradiol, it circulates at approximately 100-fold higher concentrations, suggesting it may play a significant physiological role as an estrogen.[1]

Receptor_Mediated_Signaling cluster_0 Extracellular Space cluster_1 Intracellular AED This compound AR Androgen Receptor (AR) AED->AR ERa Estrogen Receptor α (ERα) AED->ERa ERb Estrogen Receptor β (ERβ) AED->ERb GENE Target Gene Transcription AR->GENE Androgenic Response ERa->GENE Estrogenic Response ERb->GENE Estrogenic Response

Figure 2: this compound direct receptor signaling pathways.
Quantitative Data: Receptor Affinity and Androgenicity

The following tables summarize key quantitative metrics for this compound's hormonal activity.

Table 1: Relative Binding Affinity (RBA) for Nuclear Receptors

Receptor Relative Binding Affinity (vs. Estradiol) Source
Estrogen Receptor α (ERα) ~6% [1]

| Estrogen Receptor β (ERβ) | ~17% |[1] |

Table 2: Relative Androgenic Potency (in vivo, rat model)

Comparator Compound Relative Androgenicity of this compound Source
Dehydroepiandrosterone (DHEA) ~1.4% [1]
Androstenedione ~0.54% [1]

| Testosterone | ~0.21% |[1] |

Immunomodulatory Effects

This compound is a potent modulator of the immune system, generally exhibiting immunostimulatory and anti-inflammatory properties depending on the context.

Mechanism of Immune Regulation

This compound has been shown to up-regulate the host immune response, increasing resistance against lethal viral, bacterial, and parasitic infections.[6][7] A key mechanism is its ability to counteract the immunosuppressive effects of glucocorticoids like hydrocortisone.[6][8] It also modulates the production of cytokines. Studies indicate that this compound increases the levels of T-helper 1 (TH1) cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[6] In models of trauma-hemorrhage and sepsis, this compound administration markedly decreased plasma levels of the pro-inflammatory cytokines IL-6 and TNF-α.[9]

Experimental_Workflow_Trauma_Sepsis cluster_outcomes Outcome Measurement start Start: Male Rats trauma Trauma-Hemorrhage (Laparotomy, 90 min shock) start->trauma resus Resuscitation trauma->resus treatment Treatment Administration (this compound or Vehicle) resus->treatment wait 24-Hour Recovery treatment->wait sepsis Sepsis Induction (Cecal Ligation & Puncture) wait->sepsis cytokines 5h Post-Sepsis: Measure Plasma Cytokines (IL-6, TNF-α) sepsis->cytokines survival 10-Day Monitoring: Assess Survival Rate sepsis->survival

Figure 3: Experimental workflow for trauma-sepsis model.
Experimental Protocol: Trauma-Hemorrhage and Sepsis Model

  • Objective: To determine the effects of this compound on immune cell cytokine production and survival following a combined insult of trauma-hemorrhage and subsequent sepsis.[9]

  • Animal Model: Male Sprague-Dawley rats.

  • Trauma-Hemorrhage Procedure: Animals underwent a laparotomy followed by hemorrhagic shock, where mean arterial pressure was maintained at 40 mmHg for 90 minutes. This was followed by fluid resuscitation.

  • Treatment: Immediately following resuscitation, animals received either this compound (1 mg/kg body weight, intravenously) or a vehicle control.

  • Sepsis Induction: 24 hours after the initial trauma-hemorrhage, sepsis was induced via cecal ligation and puncture (CLP).

  • Cytokine Measurement: In one cohort of animals, blood and immune cells (Kupffer cells, alveolar and splenic macrophages) were collected 5 hours after CLP to determine plasma levels and cellular production of IL-6 and TNF-α.

  • Survival Study: A separate cohort of animals was monitored for 10 days following CLP to determine the survival rate.[9]

Neuroprotective Mechanisms

This compound exhibits significant neuroprotective effects, primarily through an anti-inflammatory mechanism mediated by its estrogenic activity.

ERβ-Mediated Neuroprotection

A primary mechanism for this compound's neuroprotective action is its function as an agonist for Estrogen Receptor β (ERβ).[5] This interaction initiates a signaling cascade that suppresses neuroinflammation. In a rat model of Parkinson's disease, pre-treatment with this compound led to a significant reduction in the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory and apoptotic mediators.[5] By inhibiting the NF-κB pathway in microglia and astrocytes, this compound reduces neuronal degeneration and apoptosis, thereby preserving neuronal integrity and function.[4][5]

Neuroprotective_Mechanism stressor Neurotoxic Stressor (e.g., Rotenone) nfkb NF-κB Activation stressor->nfkb inflammation Neuroinflammation & Apoptosis nfkb->inflammation degeneration Neurodegeneration inflammation->degeneration aed This compound erb ERβ aed->erb erb->nfkb Inihibits protection Neuroprotection erb->protection protection->degeneration Prevents

Figure 4: ERβ-mediated neuroprotective action of this compound.
Experimental Protocol: Rotenone-Induced Parkinson's Disease Model

  • Objective: To investigate the potential neuroprotective effect of this compound against rotenone-induced neurodegeneration in a rat model of Parkinson's disease.[5]

  • Animal Model: Male Wistar rats.

  • Neurotoxin Administration: Parkinsonism was induced by the administration of rotenone (B1679576).

  • Treatment: Animals were pre-treated with this compound at three different daily doses (0.35, 3.5, and 35 mg/kg) prior to and during rotenone exposure.

  • Biochemical Analysis: Striatal and substantia nigra tissues were analyzed for levels of dopamine, NF-κB, downstream inflammatory mediators, and apoptotic markers.

  • Histological and Functional Analysis: Brain sections were examined using light microscopy for neuronal degeneration. Immunohistochemistry was used to quantify nigral tyrosine hydroxylase (TH) and α-synuclein densities. Behavioral tests were conducted to assess motor function, and electron microscopy was used to observe mitochondrial integrity.[5]

Radioprotective Properties

This compound has been identified as a promising radiation countermeasure agent.[2] Its mechanism in this capacity involves promoting the survival and recovery of hematopoietic cells following exposure to gamma-irradiation. Studies have shown that this compound induces the activation of NF-κB, which in turn leads to the expression of Granulocyte-Colony Stimulating Factor (G-CSF). This signaling cascade enhances the survival and proliferation of human hematopoietic progenitor cells, mitigating the damage caused by radiation.

Pharmacokinetics

The route of administration significantly impacts the hormonal response to this compound. Sublingual delivery, which bypasses first-pass hepatic metabolism, has been shown to effectively increase serum concentrations of this compound's metabolic products.

Table 3: Acute Hormonal Response to Sublingual this compound (20 mg) in Young Men

Hormone Basal Concentration (mean ± SEM) Peak Concentration (mean ± SEM) Time to Peak (minutes)
Androstenedione 11.2 ± 1.1 nmol/L 25.2 ± 2.9 nmol/L 120
Total Testosterone 25.6 ± 2.3 nmol/L 47.9 ± 2.9 nmol/L 60
Free Testosterone 86.2 ± 9.1 pmol/L 175.4 ± 12.2 pmol/L 60
Estradiol 0.08 ± 0.01 nmol/L 0.14 ± 0.02 nmol/L 180

Data from a randomized, double-blind, crossover study.[10]

Conclusion

The mechanism of action of this compound is complex and pleiotropic. It functions centrally as a prohormone in the biosynthesis of testosterone, providing a substrate for androgen production. Concurrently, it exerts direct biological effects through low-affinity binding to the androgen receptor and more potent, physiologically relevant activation of estrogen receptors, particularly ERβ. This direct signaling capability underlies its significant immunomodulatory, neuroprotective, and radioprotective functions, which are mediated by the modulation of key cellular pathways such as NF-κB. This dual role as both a metabolic intermediate and a direct signaling molecule makes this compound a compound of significant interest in endocrinology, immunology, and neuropharmacology.

References

Androstenediol: A Precursor to Testosterone and Estrogen - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Androstenediol, a steroid hormone, occupies a critical juncture in the intricate network of human steroidogenesis, serving as a direct precursor to both the potent androgen, testosterone (B1683101), and various estrogens. This technical guide provides a comprehensive overview of the biochemical pathways governing the conversion of this compound, the kinetics of the enzymes involved, and the physiological ramifications of its administration. Detailed experimental protocols for the analysis of this compound and its metabolites are presented, alongside a quantitative summary of findings from clinical investigations. This document is intended to serve as a valuable resource for researchers and professionals engaged in endocrinology, pharmacology, and drug development.

Introduction

This compound, specifically androst-5-ene-3β,17β-diol, is an endogenous steroid hormone synthesized from dehydroepiandrosterone (B1670201) (DHEA).[1] Its position in the steroidogenic pathway makes it a subject of significant interest, as it can be metabolized to produce both androgens and estrogens, thereby influencing a wide array of physiological processes. The enzymatic conversion of this compound is a key regulatory point in maintaining hormonal balance. An understanding of these pathways is crucial for the development of therapeutic agents targeting hormone-dependent conditions.

Biochemical Pathways

The metabolic fate of this compound is primarily determined by the action of two key enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), followed by the action of aromatase for estrogen synthesis.

Conversion to Testosterone

The conversion of this compound to testosterone is a two-step process. First, this compound is converted to androstenedione (B190577) by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (HSD3B2).[2][3] Subsequently, androstenedione is reduced to testosterone by 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3).[4][5]

Androstenediol_to_Testosterone This compound This compound (Androst-5-ene-3β,17β-diol) Androstenedione Androstenedione This compound->Androstenedione 3β-HSD (HSD3B2) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD3 (HSD17B3)

Figure 1: Conversion of this compound to Testosterone.
Conversion to Estrogen

This compound can also serve as a precursor for estrogen synthesis. Following its conversion to androstenedione, the enzyme aromatase (cytochrome P450 19A1) catalyzes the conversion of androstenedione to estrone (B1671321) (E1).[6][7] Testosterone, derived from androstenedione, can also be aromatized to estradiol (B170435) (E2), the most potent estrogen.[8]

Androstenediol_to_Estrogen This compound This compound Androstenedione Androstenedione This compound->Androstenedione 3β-HSD (HSD3B2) Testosterone Testosterone Androstenedione->Testosterone 17β-HSD3 (HSD17B3) Estrone Estrone (E1) Androstenedione->Estrone Aromatase (CYP19A1) Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase (CYP19A1)

Figure 2: Conversion of this compound to Estrogens.

Quantitative Data

Enzyme Kinetics

The efficiency of this compound metabolism is dictated by the kinetic parameters of the involved enzymes.

EnzymeSubstrateProductK_m_ (μM)k_cat_ (s⁻¹)Reference
Aromatase (CYP19A1)AndrostenedioneEstrone-0.06[9][10]
3β-HSD2 (HSD3B2)DHEAAndrostenedione--[11]

Note: Comprehensive kinetic data for all enzymatic steps with this compound as the initial substrate is limited in the literature. The provided data for aromatase uses androstenedione as the substrate.

In Vitro Conversion Rates

Studies have quantified the conversion of this compound to testosterone in vitro.

PrecursorProductConversion Rate (%)Tissue/SystemReference
4-AndrostenediolTestosterone15.76Whole human blood[12]
Effects of this compound/Androstenedione Supplementation on Serum Hormone Levels

Clinical studies have investigated the impact of oral this compound and androstenedione supplementation on circulating hormone concentrations. The results have shown variability, with some studies indicating a more significant increase in estrogens rather than testosterone.

Study PopulationSupplementDosageDurationChange in TestosteroneChange in Estrogens (Estradiol/Estrone)Reference
Healthy young menAndrostenedione300 mg/day8 weeksNo significant changeSignificant increase in estradiol and estrone[13][14]
Healthy young malesAndrostenedione200 mg/day2 daysNo significant changeSignificant elevation in estradiol with exercise[5]
Older men (58-69 years)Androstenedione300 mg/day7 daysSignificant increaseNo significant change in estradiol[15]
Postmenopausal womenAndrostenedione50 mg & 100 mg (single dose)1 daySignificant increaseSignificant increase in estrone, no change in estradiol[16][17]
Menopausal TransitionEndogenous this compound--Correlated with DHEAS increaseCorrelated with estrogen bioactivity when E2 is low[18]

Experimental Protocols

Accurate quantification of this compound and its metabolites is essential for research and clinical applications. The following are detailed methodologies for key experiments.

Quantification of Serum Steroids by LC-MS/MS

This protocol outlines a common method for the simultaneous measurement of this compound, testosterone, and other steroids in serum.

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis Serum_Sample Serum Sample (e.g., 100 µL) Add_IS Add Internal Standards (e.g., ¹³C₃-Testosterone) Serum_Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Zinc Sulphate and Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Centrifugation->SPE UPLC UPLC Separation (e.g., C18 column) SPE->UPLC Tandem_MS Tandem Mass Spectrometry (MRM mode) UPLC->Tandem_MS Quantification Quantification (against calibration curve) Tandem_MS->Quantification

Figure 3: Workflow for LC-MS/MS analysis of serum steroids.

Methodology:

  • Sample Preparation:

    • To 100 µL of serum, add 10 µL of an internal standard solution containing isotopically labeled versions of the analytes (e.g., ¹³C₃-testosterone).[19]

    • Add 100 µL of zinc sulphate solution to precipitate proteins.[19]

    • Add 100 µL of acetonitrile (B52724), vortex, and centrifuge to pellet the precipitated proteins.[19]

    • The supernatant is then subjected to solid-phase extraction (SPE) using a C18 cartridge for cleanup and concentration of the steroids.[19]

  • Liquid Chromatography (LC):

    • The extracted sample is injected into an ultra-high-performance liquid chromatography (UPLC) system.

    • Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of water and methanol (B129727) or acetonitrile with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

  • Mass Spectrometry (MS/MS):

    • The eluent from the LC is introduced into a tandem mass spectrometer.

    • Detection is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[19]

  • Quantification:

    • The concentration of each steroid is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a steroid-free matrix.

Aromatase Activity Assay (Radiometric Method)

This protocol describes a widely used method to measure the activity of aromatase by quantifying the release of tritiated water from a radiolabeled substrate.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4) containing a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Add the source of aromatase enzyme, which can be human recombinant enzyme, placental microsomes, or cultured cells.[6]

  • Incubation:

    • Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.[6]

    • Incubate the mixture at 37°C for a defined period.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding a solvent such as chloroform (B151607) or methylene (B1212753) chloride.

    • Vortex vigorously to extract the unmetabolized substrate and steroid products into the organic phase.

  • Separation of Tritiated Water:

    • Centrifuge to separate the aqueous and organic phases.

    • Carefully remove the aqueous phase, which contains the ³H₂O produced during the aromatization reaction.

    • Treat the aqueous phase with a charcoal-dextran suspension to remove any remaining traces of the radiolabeled substrate.

  • Quantification:

    • Centrifuge to pellet the charcoal.

    • Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • The amount of ³H₂O produced is directly proportional to the aromatase activity.

Conclusion

This compound is a pivotal intermediate in steroid hormone biosynthesis, with the potential to be converted into both androgens and estrogens. The metabolic pathways are well-defined, involving the sequential action of 3β-HSD, 17β-HSD, and aromatase. While in vitro studies demonstrate the conversion of this compound to testosterone, clinical supplementation studies in humans have yielded mixed results, often showing a more pronounced increase in estrogen levels. This highlights the complex regulatory mechanisms governing steroidogenesis in vivo. The detailed experimental protocols provided herein offer robust methods for the accurate quantification of this compound and its metabolites, and for assessing the activity of key steroidogenic enzymes. A thorough understanding of these aspects is fundamental for advancing research in endocrinology and for the development of novel therapeutic strategies targeting hormonal pathways.

References

The Biological Functions of 5-Androstenediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Androstenediol (AED), a significant metabolite of dehydroepiandrosterone (B1670201) (DHEA), is an endogenous steroid hormone with a multifaceted biological profile. Exhibiting both weak androgenic and estrogenic properties, AED has garnered considerable attention for its potent immunomodulatory and radioprotective effects. This document provides a comprehensive technical overview of the core biological functions of 5-androstenediol, with a focus on its molecular mechanisms of action, physiological effects, and potential therapeutic applications. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to serve as a valuable resource for the scientific community.

Introduction

Androst-5-ene-3β,17β-diol (5-androstenediol, AED) is a steroid hormone derived from the adrenal cortex and gonads.[1] As a direct metabolite of the abundant steroid precursor dehydroepiandrosterone (DHEA), 5-androstenediol occupies a key position in the steroidogenic pathway, serving as an intermediate in the biosynthesis of testosterone (B1683101).[1][2] While its androgenic potency is considerably lower than that of testosterone and dihydrotestosterone (B1667394) (DHT), AED distinguishes itself through its significant estrogenic activity and profound effects on the immune system.[1][3] Notably, it has emerged as a promising candidate for development as a medical countermeasure to radiation exposure due to its ability to stimulate hematopoiesis and mitigate radiation-induced myelosuppression.[4][5] This guide will delve into the intricate biological functions of 5-androstenediol, providing a detailed examination of its interactions with nuclear receptors, its influence on immune cell populations and cytokine production, and the signaling pathways that mediate its effects.

Hormonal Activity: A Dual Agonist of Androgen and Estrogen Receptors

5-Androstenediol exhibits a unique hormonal profile characterized by its ability to bind to and activate both androgen receptors (AR) and estrogen receptors (ERs), albeit with differing affinities.[5][6]

Androgenic Activity

While considered a weak androgen, 5-androstenediol can directly bind to the androgen receptor and induce the transcription of androgen-responsive genes.[7][8] This activity is significantly enhanced in the presence of AR coactivators.[7] However, its potency is substantially lower than that of major androgens like testosterone and DHT.[1] In vivo studies in rats have demonstrated that the androgenicity of 5-androstenediol is approximately 0.21% of that of testosterone.[1]

Estrogenic Activity

5-Androstenediol displays potent estrogenic properties, binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[1][5] It has been shown to have approximately 6% and 17% of the affinity of estradiol (B170435) for ERα and ERβ, respectively.[1] Despite this lower affinity compared to estradiol, the significantly higher circulating concentrations of 5-androstenediol suggest it may play a substantial role as an estrogen in various tissues.[1]

Immunomodulatory Functions

A hallmark of 5-androstenediol's biological activity is its profound impact on the immune system, where it generally functions as an immunostimulant.[9][10] This contrasts with the immunosuppressive effects of glucocorticoids.

Effects on Innate Immunity

In vivo studies have demonstrated that 5-androstenediol stimulates the innate immune system by increasing the numbers of key effector cells.[11] Administration of AED has been shown to elevate the circulating levels of neutrophils, monocytes, and natural killer (NK) cells.[11]

Cytokine Regulation

The immunomodulatory effects of 5-androstenediol are mediated, in part, by its ability to regulate the production of various cytokines. It has been shown to stimulate the secretion of granulocyte colony-stimulating factor (G-CSF) and interleukin-6 (IL-6), both of which are crucial for hematopoiesis and immune cell function.[9][10] In models of trauma-hemorrhage and sepsis, 5-androstenediol administration has been found to attenuate the overproduction of pro-inflammatory cytokines like TNF-α and IL-6, while restoring the production of IL-2 and IFN-γ by splenocytes.[12]

Radioprotective Properties

Extensive research has highlighted the potential of 5-androstenediol as a radioprotective agent, capable of mitigating the harmful effects of ionizing radiation, particularly on the hematopoietic system.[4][13]

Stimulation of Hematopoiesis

5-Androstenediol promotes the recovery of hematopoietic stem and progenitor cells following radiation-induced myelosuppression.[5] It enhances the survival and clonogenicity of human CD34+ hematopoietic progenitor cells exposed to gamma irradiation.[7] In vivo studies in mice and non-human primates have shown that AED administration accelerates the recovery of white blood cells, neutrophils, and platelets to safe levels after radiation exposure.[10][13]

Molecular Mechanisms of Radioprotection

The radioprotective effects of 5-androstenediol are underpinned by its ability to modulate key signaling pathways involved in cell survival and inflammation. It has been shown to promote the activation of the NF-κB signaling pathway, which plays a critical role in cell survival and the expression of pro-inflammatory and hematopoietic cytokines.[1][7] Furthermore, 5-androstenediol has been found to inhibit the activation of the AIM2 inflammasome, a cytosolic DNA sensor that can trigger pyroptotic cell death in response to radiation-induced DNA damage.[1][14]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological activities of 5-androstenediol.

Table 1: Receptor Binding and Transactivation Data for 5-Androstenediol and Related Steroids

SteroidReceptorBinding Affinity (Ki, nM)Transactivation (EC50, nM)Reference
5-Androstenediol AR2102969[15]
ERα3.62.5[13][15]
ERβ0.91.7[13][15]
DHEAAR~1200-[13]
ERα245-[13]
ERβ163-[13]
TestosteroneAR0.5-[13]
Dihydrotestosterone (DHT)AR0.50.06[13]
ERα221112[13]
ERβ73409[13]
Estradiol (E2)ERα0.12-[13]
ERβ0.13-[13]

Table 2: In Vivo Effects of 5-Androstenediol on Hematopoietic Parameters in Irradiated Mice

Animal ModelRadiation Dose5-AED Dose and ScheduleOutcomeDose Reduction Factor (DRF)Reference
B6D2F1 Mice (female)Lethal160 mg/kg s.c. 24h pre-irradiationEnhanced survival, stimulated myelopoiesis, increased neutrophils and platelets1.26[13]
CD2F1 Mice (male)Lethal160 mg/kg s.c. 24h pre-irradiationEnhanced survival1.23[13]
B6D2F1 Mice (female)3 Gy160 mg/kg s.c. 24h pre-irradiationAmeliorated radiation-induced decreases in neutrophils, monocytes, and NK cells-[11]

Experimental Protocols

In Vivo Radioprotection Study in Mice

Objective: To assess the efficacy of 5-androstenediol in protecting mice from the lethal effects of total body gamma irradiation.

Animal Model: Male or female mice (e.g., B6D2F1 or CD2F1 strains), 8-12 weeks old.

Materials:

  • 5-Androstenediol

  • Vehicle (e.g., polyethylene (B3416737) glycol 400)

  • Gamma radiation source (e.g., 60Co)

  • Standard animal housing and care facilities

Procedure:

  • Acclimate mice to laboratory conditions for at least one week prior to the experiment.

  • Randomly assign mice to experimental groups (e.g., vehicle control + irradiation, 5-AED + irradiation).

  • Prepare a sterile solution of 5-androstenediol in the chosen vehicle at the desired concentration (e.g., 160 mg/kg).

  • Administer 5-androstenediol or vehicle to the mice via subcutaneous injection at a specified time point relative to irradiation (e.g., 24 hours prior).

  • Expose the mice to a lethal dose of total body gamma irradiation.

  • Monitor the mice daily for 30 days, recording survival and any signs of morbidity.

  • Analyze survival data using Kaplan-Meier survival curves and appropriate statistical tests.

Androgen Receptor Transactivation Assay

Objective: To determine the ability of 5-androstenediol to activate the androgen receptor and induce the expression of a reporter gene.

Cell Line: Human prostate cancer cell lines (e.g., PC-3, DU145) that are AR-negative or have low endogenous AR expression.

Materials:

  • AR expression vector (e.g., pCMV-hAR)

  • Androgen-responsive reporter plasmid (e.g., MMTV-LUC)

  • Transfection reagent

  • Cell culture medium and supplements

  • 5-Androstenediol and other test compounds

  • Lysis buffer and luciferase assay substrate

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the AR expression vector and the androgen-responsive reporter plasmid using a suitable transfection reagent.

  • After transfection, replace the medium with fresh medium containing various concentrations of 5-androstenediol or other test compounds.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration.

  • Plot the dose-response curves and calculate the EC50 values.

Signaling Pathways

Steroid Biosynthesis and Receptor Activation

The following diagram illustrates the biosynthesis of 5-androstenediol from DHEA and its subsequent interaction with androgen and estrogen receptors.

steroid_pathway DHEA Dehydroepiandrosterone (DHEA) AED 5-Androstenediol (AED) DHEA->AED 17β-HSD Testosterone Testosterone AED->Testosterone 3β-HSD AR Androgen Receptor (AR) AED->AR ER Estrogen Receptor (ERα/β) AED->ER AR_response Androgenic Response AR->AR_response ER_response Estrogenic Response ER->ER_response

Biosynthesis of 5-androstenediol and its interaction with steroid receptors.
Radioprotective Signaling Pathways

The radioprotective effects of 5-androstenediol are mediated through the modulation of the NF-κB and AIM2 inflammasome pathways.

radioprotection_pathway cluster_radiation Ionizing Radiation cluster_nfkb NF-κB Pathway cluster_aim2 AIM2 Inflammasome Pathway DNA_damage DNA Damage AIM2 AIM2 Inflammasome Activation DNA_damage->AIM2 AED 5-Androstenediol NFKB NF-κB Activation AED->NFKB AED->AIM2 Inhibits GCSF G-CSF Expression NFKB->GCSF Survival Cell Survival NFKB->Survival Pyroptosis Pyroptosis AIM2->Pyroptosis

Modulation of NF-κB and AIM2 inflammasome pathways by 5-androstenediol.

Conclusion

5-Androstenediol is a pleiotropic steroid hormone with a unique combination of hormonal, immunomodulatory, and radioprotective activities. Its ability to act as a dual androgen and estrogen receptor agonist, coupled with its potent effects on the innate immune system and hematopoietic recovery, makes it a compelling molecule for further investigation and therapeutic development. The detailed data and protocols provided in this guide are intended to facilitate future research into the multifaceted biological functions of 5-androstenediol and its potential to address unmet medical needs, particularly in the fields of immunology and radiation countermeasures.

References

The Pivotal Role of Androstenediol in Steroidogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol (5-androstene-3β,17β-diol), a C19 steroid, occupies a central and often underappreciated position in the complex cascade of human steroidogenesis. While not as potent as its downstream products, testosterone (B1683101) and estradiol, this compound serves as a critical precursor and a bioactive molecule in its own right, exhibiting both weak androgenic and estrogenic activities. This technical guide provides an in-depth exploration of this compound's role in the intricate network of steroid biosynthesis, its metabolism, and its interactions with key nuclear receptors. The information presented herein is intended to be a valuable resource for researchers and professionals involved in endocrinology, pharmacology, and drug development, offering a comprehensive overview supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

This compound in the Steroidogenic Pathway

This compound is a key intermediate in the synthesis of sex steroids, primarily originating from dehydroepiandrosterone (B1670201) (DHEA) and serving as a direct precursor to testosterone. Its production and subsequent conversion are tightly regulated by a series of enzymes, primarily within the adrenal glands and gonads.

The primary pathway for this compound synthesis involves the reduction of the 17-keto group of DHEA, a reaction catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD). Subsequently, this compound is converted to testosterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD), which catalyzes the oxidation of the 3β-hydroxyl group and isomerization of the double bond from Δ5 to Δ4.

// Nodes Cholesterol [label="Cholesterol", fillcolor="#FFFFFF", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#FFFFFF", fontcolor="#202124"]; "17-OH_Pregnenolone" [label="17α-Hydroxypregnenolone", fillcolor="#FFFFFF", fontcolor="#202124"]; DHEA [label="Dehydroepiandrosterone\n(DHEA)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Androstenedione [label="Androstenedione", fillcolor="#FBBC05", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Estradiol [label="Estradiol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Estrone [label="Estrone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Cholesterol -> Pregnenolone [label="CYP11A1"]; Pregnenolone -> "17-OH_Pregnenolone" [label="CYP17A1\n(17α-hydroxylase)"]; "17-OH_Pregnenolone" -> DHEA [label="CYP17A1\n(17,20-lyase)"]; DHEA -> this compound [label="17β-HSD", color="#EA4335", fontcolor="#EA4335"]; this compound -> Testosterone [label="3β-HSD", color="#4285F4", fontcolor="#4285F4"]; DHEA -> Androstenedione [label="3β-HSD"]; Androstenedione -> Testosterone [label="17β-HSD"]; Androstenedione -> Estrone [label="Aromatase (CYP19A1)"]; Testosterone -> Estradiol [label="Aromatase (CYP19A1)"]; } this compound's central role in steroid synthesis.

Quantitative Data

A thorough understanding of this compound's function necessitates the examination of quantitative parameters that govern its interactions and transformations. The following tables summarize key data related to enzyme kinetics, receptor binding affinities, and physiological concentrations.

Table 1: Kinetic Parameters of Key Human Enzymes in this compound Metabolism

EnzymeSubstrateProductKm (µM)Vmax (nmol/mg protein/min)kcat (s⁻¹)Reference(s)
17β-HSD1Dehydroepiandrosterone (DHEA)This compound24 ± 4-0.47 ± 0.06[1]
3β-HSD (adrenal)Dehydroepiandrosterone (DHEA)Androstenedione0.32.9 - 4.6-[2]
17β-HSD (high affinity, breast tumor)EstradiolEstrone0.62 (median)82 (nmol/g protein/h)-[3]

Note: Direct kinetic data for human 3β-HSD with this compound as a substrate is limited in the readily available literature. The provided data for DHEA gives an indication of the enzyme's affinity for Δ5-steroids.

Table 2: Binding Affinities of this compound to Steroid Receptors

ReceptorLigandKi (nM)Relative Binding Affinity (%) vs. Estradiol (for ERs) or DHT (for AR)Reference(s)
Estrogen Receptor α (ERα)This compound~3.6-4.5~0.5 - 1[4]
Estrogen Receptor β (ERβ)This compound~0.9~0.6[4]
Androgen Receptor (AR)This compound-Weak partial agonist[4]

Table 3: Physiological Serum Concentrations of this compound

PopulationConcentration (ng/dL)Molar Concentration (nmol/L)Reference(s)
Adult Males124 ± 454.27 ± 1.55[5]
Adult Females68.2 ± 242.35 ± 0.83[5]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments related to the study of this compound.

Protocol 1: Competitive Radioligand Binding Assay for Steroid Receptor Affinity

This protocol outlines a method to determine the binding affinity of this compound for a specific steroid receptor (e.g., ERα, ERβ, AR).

Materials:

  • Purified recombinant human steroid receptor of interest

  • Radiolabeled ligand with high affinity for the receptor (e.g., [³H]-Estradiol for ERs, [³H]-DHT for AR)

  • Unlabeled this compound

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Receptor Preparation: Prepare a dilution of the purified receptor in assay buffer to a final concentration that yields a specific binding signal significantly above background.

  • Ligand Preparation: Prepare serial dilutions of unlabeled this compound in assay buffer. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd for the receptor.

  • Incubation: In a 96-well plate, add in the following order:

    • Assay buffer

    • Unlabeled this compound (or vehicle for total binding)

    • Radiolabeled ligand

    • Receptor preparation

  • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of unlabeled this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[6][7][8]

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Receptor_Dilution Prepare Receptor Dilution Plate_Setup Add Reagents to 96-Well Plate Receptor_Dilution->Plate_Setup Ligand_Dilutions Prepare Serial Dilutions of this compound Ligand_Dilutions->Plate_Setup Radioligand_Prep Prepare Radiolabeled Ligand Solution Radioligand_Prep->Plate_Setup Incubate Incubate to Reach Equilibrium Plate_Setup->Incubate Filtration Filter to Separate Bound from Free Ligand Incubate->Filtration Washing Wash Filters Filtration->Washing Scintillation_Counting Quantify Radioactivity Washing->Scintillation_Counting Data_Plotting Plot % Specific Binding vs. [this compound] Scintillation_Counting->Data_Plotting IC50_Determination Determine IC50 Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation

Protocol 2: Spectrophotometric Assay for 17β-Hydroxysteroid Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of 17β-HSD by monitoring the change in absorbance of the cofactor NAD(P)H.[4][9][10]

Materials:

  • Purified 17β-HSD or cell/tissue homogenate containing the enzyme

  • Dehydroepiandrosterone (DHEA) as the substrate

  • NADPH or NADH as the cofactor

  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHEA in a suitable organic solvent (e.g., ethanol) and then dilute it in assay buffer to the desired final concentrations.

    • Prepare a stock solution of NADPH or NADH in assay buffer.

    • Prepare the enzyme solution in assay buffer.

  • Assay Setup: In a cuvette, combine the assay buffer, DHEA solution, and NADPH/NADH solution.

  • Initiate Reaction: Add the enzyme solution to the cuvette to start the reaction.

  • Spectrophotometric Measurement: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP⁺ (or NADH to NAD⁺).

  • Data Analysis:

    • Determine the initial linear rate of the reaction (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of NADPH/NADH at 340 nm (6220 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.

    • Enzyme activity can be expressed in units such as nmol of NADPH/NADH consumed per minute per mg of protein.

    • To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of DHEA while keeping the cofactor concentration constant and at a saturating level. Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

Protocol 3: LC-MS/MS Quantification of this compound in Serum

This protocol provides a general workflow for the sensitive and specific quantification of this compound in serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11][12][13][14]

Materials:

  • Serum samples

  • Internal standard (e.g., deuterated this compound)

  • Protein precipitation solvent (e.g., acetonitrile (B52724) or methanol)

  • Liquid-liquid extraction solvent (e.g., methyl tert-butyl ether - MTBE)

  • LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18)

Procedure:

  • Sample Preparation:

    • To a known volume of serum, add the internal standard.

    • Protein Precipitation: Add a volume of cold protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.

    • Liquid-Liquid Extraction (optional, for increased cleanup): Transfer the supernatant from the protein precipitation step and add an immiscible organic solvent (e.g., MTBE). Vortex to extract the steroids into the organic phase. Separate the organic layer.

    • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Separation: Separate this compound from other endogenous compounds using a suitable gradient elution on the analytical column.

    • Mass Spectrometric Detection: Use multiple reaction monitoring (MRM) mode for detection. Select specific precursor-to-product ion transitions for both this compound and its internal standard to ensure high selectivity and sensitivity.

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

LCMS_Workflow Sample_Collection Serum Sample Collection Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Extraction Liquid-Liquid Extraction (e.g., MTBE) Supernatant_Transfer->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Conclusion

This compound, positioned at a critical juncture in steroidogenesis, plays a multifaceted role as both a key intermediate and a bioactive hormone. Its synthesis from DHEA and conversion to testosterone are pivotal steps in the production of potent androgens. Furthermore, its ability to interact with both androgen and estrogen receptors, albeit with lower affinity than their primary ligands, underscores its contribution to the overall hormonal milieu. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological significance of this compound. A deeper understanding of its regulation and mechanisms of action holds the potential for the development of novel therapeutic strategies targeting a range of endocrine-related disorders.

References

An In-depth Technical Guide to the Discovery and History of Androstenediol Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androstenediol, a steroid hormone intermediate in the biosynthesis of testosterone (B1683101), has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the discovery, history, and research milestones related to this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical synthesis, metabolic pathways, and physiological effects. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols from seminal studies, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Introduction

This compound exists as two primary isomers, 4-androstenediol (B211404) (androst-4-ene-3β,17β-diol) and 5-androstenediol (androst-5-ene-3β,17β-diol), each with distinct biological activities. 5-Androstenediol is a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), the most abundant steroid produced by the human adrenal cortex.[1] It is considered a weak androgen and estrogen.[1][2] 4-Androstenediol is structurally closer to testosterone and exhibits more pronounced androgenic effects.[3] This guide will delve into the historical context of their discovery, the evolution of their scientific understanding, and their significance in steroid biochemistry.

Discovery and Early Isolation

The story of this compound is intrinsically linked to the broader history of steroid hormone research in the early 20th century. Following the isolation and synthesis of sex hormones like testosterone and estrone, researchers began to identify and characterize related steroid compounds.

In 1971, a significant milestone was achieved with the isolation and identification of this compound sulfate (B86663) from the spermatic vein blood and testes of boars.[4] This discovery provided concrete evidence of its presence in a biological system and established it as a major secretory product of the boar testis.[4] The identification was definitively confirmed using infrared spectroscopy.[4]

First Chemical Synthesis

A common and established method for synthesizing 5-androstenediol involves the reduction of the 17-keto group of DHEA. A detailed experimental protocol for a modern synthesis is provided in the "Experimental Protocols" section of this guide.

Historical Progression of Research

Following its initial discovery and synthesis, research on this compound progressed to elucidate its metabolic fate and physiological roles. Early studies focused on its conversion to the more potent androgen, testosterone.

Seminal in vitro studies in the mid-20th century demonstrated the efficient conversion of 4-androstenediol to testosterone in various tissues, including human blood, with a notable conversion rate of 15.76%.[7] This was found to be significantly more efficient than the conversion of androstenedione.[7] Later in vivo studies further substantiated these findings, showing a significant increase in total testosterone levels following oral administration of 4-androstenediol.[7]

Research also uncovered the distinct properties of the two main isomers. 5-Androstenediol was identified as a metabolite of DHEA and was found to possess immunological stimulating properties.[1] In contrast, 4-androstenediol was recognized for its more direct androgenic effects due to its structural similarity to testosterone.[3]

Biosynthesis and Metabolism

This compound is a key intermediate in the steroidogenic pathway, originating from cholesterol. The biosynthesis primarily involves the conversion of DHEA.

Biosynthesis of 5-Androstenediol from DHEA

The conversion of DHEA to 5-androstenediol is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[8]

DHEA Dehydroepiandrosterone (DHEA) This compound 5-Androstenediol DHEA->this compound Reduction of 17-keto group Enzyme 17β-hydroxysteroid dehydrogenase Enzyme->DHEA

Biosynthesis of 5-Androstenediol from DHEA.
Conversion to Testosterone

Both 4-androstenediol and 5-androstenediol can be converted to testosterone. This conversion is a critical step in androgen production and is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[8][9]

This compound This compound (4- or 5-isomer) Testosterone Testosterone This compound->Testosterone Oxidation of 3β-hydroxyl group Enzyme 3β-hydroxysteroid dehydrogenase Enzyme->this compound

Conversion of this compound to Testosterone.

Physiological Effects and Receptor Binding

The physiological effects of this compound are mediated through its conversion to other steroid hormones and its direct interaction with steroid receptors.

Androgenic and Estrogenic Activity

4-Androstenediol acts as a weak partial agonist of the androgen receptor.[3] 5-Androstenediol exhibits both weak androgenic and notable estrogenic activity.[2] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[4]

Quantitative Data on Receptor Binding and Conversion

The following tables summarize key quantitative data from various studies.

CompoundReceptorBinding Affinity (Relative to Estradiol)Reference
5-AndrostenediolERα~6%[2]
5-AndrostenediolERβ~17%[2]
4-AndrostenediolERα~0.5%[3]
4-AndrostenediolERβ~0.6%[3]

Table 1: Estrogen Receptor Binding Affinity of this compound Isomers.

PrecursorProductConversion Rate/EffectStudy TypeReference
4-AndrostenediolTestosterone15.76%In vitro (human blood)[7]
4-AndrostenediolTestosterone47.7% increase in total testosteroneIn vivo (oral administration)[7]
5-AndrostenediolTestosteroneDemonstrated in rat brain and pituitaryIn vitro[10]

Table 2: Conversion of this compound to Testosterone.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Identification of this compound Sulfate from Boar Testis and Spermatic Vein Blood (Adapted from Raeside, 1971)[4]
  • Sample Collection and Storage: Blood was collected from the spermatic vein of boars and testes were obtained post-mortem. Samples were stored at -20°C if not processed immediately.

  • Extraction: Steroid sulfates were extracted from testicular tissue and blood.

  • Purification: The extracts were purified using chromatographic techniques.

  • Identification: Final identification was achieved by infrared spectroscopy of the ammonium (B1175870) salt of this compound 3-sulfate 17-acetate. The identity was further confirmed by co-chromatography with a radioactive standard (3-monosulfate of this compound-7α-³H).

Synthesis of 5-Androstenediol from Dehydroepiandrosterone (DHEA)

This protocol describes a modern laboratory-scale synthesis.

  • Materials: Dehydroepiandrosterone (DHEA), Sodium borohydride (B1222165) (NaBH₄), Ethanol (B145695), Water, Diethyl ether.

  • Procedure:

    • Dissolve DHEA in ethanol in a round-bottom flask.

    • Cool the solution in an ice bath.

    • Slowly add sodium borohydride to the stirred solution.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature.

    • Quench the reaction by the slow addition of water.

    • Remove the ethanol by rotary evaporation.

    • Extract the aqueous residue with diethyl ether.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the crude product.

    • Purify the crude 5-androstenediol by recrystallization or column chromatography.

cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve DHEA in Ethanol Dissolve DHEA in Ethanol Cool in Ice Bath Cool in Ice Bath Dissolve DHEA in Ethanol->Cool in Ice Bath Add NaBH4 Add NaBH4 Cool in Ice Bath->Add NaBH4 Quench with Water Quench with Water Add NaBH4->Quench with Water Remove Ethanol Remove Ethanol Quench with Water->Remove Ethanol Extract with Diethyl Ether Extract with Diethyl Ether Remove Ethanol->Extract with Diethyl Ether Wash and Dry Wash and Dry Extract with Diethyl Ether->Wash and Dry Evaporate Solvent Evaporate Solvent Wash and Dry->Evaporate Solvent Recrystallization or Chromatography Recrystallization or Chromatography Evaporate Solvent->Recrystallization or Chromatography

Workflow for the Synthesis of 5-Androstenediol.

Conclusion

The research on this compound, from its initial isolation to the detailed characterization of its isomers and their metabolic pathways, has significantly contributed to our understanding of steroid biochemistry. This guide has provided a comprehensive historical and technical overview, highlighting the key discoveries and experimental findings. For researchers and professionals in drug development, a thorough understanding of the history and science of this compound is crucial for exploring its potential therapeutic applications and for the development of new steroid-based pharmaceuticals. The provided data, protocols, and pathway diagrams serve as a foundational resource for future investigations in this field.

References

An In-depth Technical Guide to Endogenous Weak Androgen and Estrogen Steroid Hormones

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Endogenous weak androgens and estrogens are steroid hormones that, despite their lower binding affinity for their respective receptors compared to potent hormones like testosterone (B1683101) and estradiol, play crucial roles in human physiology. The primary weak androgens include dehydroepiandrosterone (B1670201) (DHEA), its sulfated form DHEA-sulfate (DHEAS), and androstenedione (B190577) (ASD).[1][2] The main weak estrogen is estrone (B1671321) (E1). These hormones act not only as precursors for more potent sex steroids but also exert direct biological effects.[3][4] Their synthesis occurs primarily in the adrenal glands and gonads.[1][2][5] A key feature of their action is the concept of "intracrinology," where these circulating precursors are taken up by peripheral tissues and converted locally into active androgens and estrogens that act within the same cell.[6][7][8][9] This tissue-specific hormone action is critical in various physiological and pathological processes, including aging, metabolic diseases, and cancer.[10][11][12] This guide provides a technical overview of their biosynthesis, mechanisms of action, quantitative data, and key experimental protocols for their study.

Biosynthesis of Weak Androgens and Estrogens

The synthesis of all steroid hormones begins with cholesterol.[5] The adrenal cortex, testes, and ovaries are the primary sites of steroidogenesis.[5]

  • Dehydroepiandrosterone (DHEA): The enzyme CYP17, which possesses both 17α-hydroxylase and 17,20-lyase activities, is critical.[5] It converts 17α-hydroxypregnenolone to DHEA in the zona reticularis of the adrenal cortex.[5] This pathway is the primary source of circulating DHEA and DHEAS.[13]

  • Androstenedione (ASD): Androstenedione is produced via two main pathways. It can be formed from DHEA by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).[13] Alternatively, it can be synthesized from 17α-hydroxyprogesterone, a reaction also catalyzed by the 17,20-lyase activity of CYP17.[5]

  • Estrone (E1): Estrone is a weak estrogen produced from the aromatization of androstenedione by the enzyme aromatase (CYP19A1).[1][4] This conversion occurs in various peripheral tissues, including adipose tissue, skin, and the brain, as well as in the gonads.[5][6] In postmenopausal women, the peripheral conversion of adrenal androgens is the primary source of estrogen.[6]

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone  CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone  3β-HSD OH_Preg 17α-Hydroxypregnenolone Pregnenolone->OH_Preg CYP17A1 (17α-hydroxylase) OH_Prog 17α-Hydroxyprogesterone Progesterone->OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA (Weak Androgen) OH_Preg->DHEA CYP17A1 (17,20-lyase) ASD Androstenedione (Weak Androgen) OH_Prog->ASD CYP17A1 (17,20-lyase) DHEA->ASD  3β-HSD Testosterone Testosterone (Potent Androgen) DHEA->Testosterone ASD->Testosterone  17β-HSD Estrone Estrone (Weak Estrogen) ASD->Estrone Aromatase (CYP19A1)   Estradiol Estradiol (Potent Estrogen) Testosterone->Estradiol Aromatase (CYP19A1)   Estrone->Estradiol  17β-HSD CYP11A1 CYP11A1 HSD3B2 3β-HSD CYP17A1_OH CYP17A1 (17α-hydroxylase) CYP17A1_Lyase CYP17A1 (17,20-lyase) HSD17B 17β-HSD Aromatase Aromatase (CYP19A1)

Caption: Steroidogenesis pathway of weak androgens and estrogens.

Mechanisms of Action

Weak androgens and estrogens exert their effects through several mechanisms:

  • Direct Receptor Binding: DHEA and its metabolites can directly bind to and activate nuclear receptors, including the androgen receptor (AR) and estrogen receptors (ERα and ERβ), although with lower affinity than their potent counterparts.[14][15][16] DHEA has also been shown to interact with other receptors like PPARα and various neuroreceptors.[4][14][15]

  • Intracrine Conversion (Indirect Action): The most significant mechanism of action is through their role as pro-hormones.[3][13] Circulating DHEA and androstenedione are taken up by peripheral cells, where they are converted by intracellular enzymes into potent androgens (testosterone and dihydrotestosterone, DHT) or estrogens (estradiol).[4][6][17] These locally synthesized potent hormones then bind to their respective receptors and elicit a biological response within that same cell.[7][8] This allows for tissue-specific regulation of hormone action, independent of circulating levels of potent hormones.[7]

G cluster_0 Endocrine / Paracrine Action cluster_1 Intracrine Action EndoGland Endocrine Gland (e.g., Testis) Blood1 Circulation EndoGland->Blood1 Secretes Testosterone TargetCell1 Target Cell Blood1->TargetCell1 Delivers Testosterone Receptor1 Receptor Response1 Biological Response Receptor1->Response1 AdrenalGland Adrenal Gland Blood2 Circulation AdrenalGland->Blood2 Secretes DHEA TargetCell2 Target Cell (e.g., Prostate, Adipose) Blood2->TargetCell2 Delivers DHEA DHEA_in DHEA Testo_in Testosterone DHEA_in->Testo_in Intracellular Conversion Receptor2 Receptor Testo_in->Receptor2 Response2 Biological Response Receptor2->Response2

Caption: Comparison of endocrine versus intracrine hormone action.

Quantitative Data

Table 1: Typical Circulating Levels of Weak Androgens and Estrogens

This table summarizes typical plasma concentrations in adults. Levels can vary significantly with age, sex, and health status.[6][18]

HormonePremenopausal WomenPostmenopausal WomenAdult MenUnits
DHEAS1700< 10002000-3000ng/mL
DHEA4.2< 2.04.0-6.0ng/mL
Androstenedione1.760.81.5ng/mL
Estrone30-20010-4030-60pg/mL

Data compiled from multiple sources for illustrative purposes.[6][18]

Table 2: Receptor Binding and Activation Data

This table presents the relative binding affinities (Ki) and activation potencies (EC50) for androgen and estrogen receptors. Higher Ki values indicate lower binding affinity.

CompoundReceptorBinding Affinity (Ki)Activation (EC50)Reference
DHEAAR~1.2 µM-[16]
DHEAERα~1.1 µM> 1 µM[14][16]
DHEAERβ~0.5 µM~200 nM[14][16]
AndrostenediolERα~3.6 nM~2.5 nM[14]
This compoundERβ~0.9 nM~1.7 nM[14]
AndrostenedioneERβLow Affinity~50 µM[16]
TestosteroneAR~0.5 nM-[14]
EstradiolERα/ERβ< 1 nM< 1 nM-

Experimental Protocols

Protocol: Quantification of Serum Steroids by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate and specific quantification of steroid hormones, overcoming the cross-reactivity issues of traditional immunoassays.[19][20]

G Start Serum Sample (250 µL) Spike Spike with Deuterated Internal Standards Start->Spike Extract Liquid-Liquid or Solid Phase Extraction Spike->Extract Evap Evaporate to Dryness (under Nitrogen) Extract->Evap Recon Reconstitute in Mobile Phase Evap->Recon Inject Inject into LC-MS/MS Recon->Inject LC Chromatographic Separation (e.g., C18 or PFP column) Inject->LC Separation MS Mass Spectrometry (Ionization & Detection using SRM) LC->MS Detection Data Data Analysis (Quantification vs. Standard Curve) MS->Data Analysis

Caption: General workflow for LC-MS/MS analysis of steroid hormones.

Methodology:

  • Materials: Serum samples, deuterated internal standards (e.g., DHEA-d5), methyl tert-butyl ether (MTBE) for extraction, HPLC-grade solvents (water, methanol), and an LC-MS/MS system.[20][21]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw 200-250 µL of serum at room temperature.[19][20]

    • Spike the serum with an internal standard mixture containing deuterated analogues of the target steroids. This corrects for matrix effects and procedural losses.[19]

    • Add 1 mL of MTBE, vortex vigorously for 1-2 minutes to extract the steroids.[21]

    • Centrifuge to separate the organic and aqueous layers.

    • Freeze the sample at -80°C to solidify the aqueous layer, allowing for easy decanting of the organic (upper) layer.[21]

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 50:50 methanol (B129727)/water).

  • LC-MS/MS Analysis:

    • Chromatography: Inject the reconstituted sample onto a reverse-phase column (e.g., C18). Use a gradient elution with mobile phases such as water and methanol (often with additives like formic acid or ammonium (B1175870) hydroxide) to separate the different steroids based on their polarity.[20]

    • Mass Spectrometry: Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[20][22] Detection is performed in Selective Reaction Monitoring (SRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for highly specific and sensitive quantification.[21]

  • Data Analysis: Generate a standard curve using calibrators of known concentrations. Quantify the amount of each steroid in the samples by comparing the ratio of the analyte peak area to the internal standard peak area against the standard curve.

Protocol: Androgen/Estrogen Receptor Activity Reporter Gene Assay

Reporter gene assays are used to measure the ability of a compound to activate or inhibit AR or ER-mediated gene transcription.[23][24][25]

Principle: Cells are engineered to contain two key genetic constructs: 1) an expression vector for the human AR or ER, and 2) a reporter vector where a hormone response element (HRE) is placed upstream of a reporter gene (e.g., luciferase or Green Fluorescent Protein).[24][26] When a test compound (e.g., DHEA) activates the receptor, the receptor-ligand complex binds to the HRE and drives the expression of the reporter gene, which can be easily measured.[23][24]

Methodology:

  • Materials:

    • A suitable mammalian cell line (e.g., HEK293, COS-1, or a prostate/breast cancer cell line like VCaP or MCF-7).[23][25]

    • Expression plasmid for human AR or ER.

    • Reporter plasmid with an Androgen Response Element (ARE) or Estrogen Response Element (ERE) driving a luciferase gene.[26]

    • A transfection reagent.

    • Cell culture media, typically phenol (B47542) red-free and supplemented with charcoal-stripped serum to remove endogenous steroids.

    • Test compounds (weak androgens/estrogens) and controls (e.g., DHT, estradiol).

    • Luciferase assay reagent.

  • Procedure:

    • Cell Plating: Seed cells in 96-well or 384-well plates to allow for high-throughput screening.[25]

    • Transfection: Co-transfect the cells with the receptor expression plasmid and the HRE-reporter plasmid using a suitable transfection method.[23] Often, a third plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter is included to normalize for transfection efficiency.[26] Alternatively, use a stable cell line that already contains these constructs.[25][27]

    • Treatment: After allowing cells to recover, replace the medium with phenol red-free, charcoal-stripped medium containing the test compounds at various concentrations. Include positive controls (DHT for AR, E2 for ER) and vehicle controls.

    • Incubation: Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.[26]

    • Lysis and Measurement: Lyse the cells and measure the reporter gene activity. For luciferase, add the luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the reporter signal (e.g., Firefly luciferase) to the control signal (e.g., Renilla luciferase). Plot the normalized response against the compound concentration to generate a dose-response curve and calculate potency values like EC50.

References

Androstenediol's Affinity for Estrogen Receptors ERα and ERβ: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androstenediol (5-androstene-3β,17β-diol), a metabolite of dehydroepiandrosterone (B1670201) (DHEA), is a steroid hormone that exhibits notable binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Its interaction with these receptors positions it as a molecule of significant interest in various physiological and pathological processes, including those in hormone-sensitive tissues. This technical guide provides an in-depth analysis of this compound's binding characteristics to ERα and ERβ, detailing the quantitative binding affinities, the experimental protocols used for their determination, and the downstream signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Binding Affinity Data

The binding affinity of this compound for ERα and ERβ has been quantified in several studies, revealing a preferential binding to ERβ. The data, including inhibition constants (Ki), relative binding affinities (RBA), and half-maximal effective concentrations (EC50), are summarized in the tables below.

Table 1: Binding Affinity (Ki) of this compound for Estrogen Receptors

LigandReceptorKi (nM)Source
This compoundERα3.6[1]
This compoundERβ0.9[1]

Table 2: Relative Binding Affinity (RBA) and Selectivity

LigandReceptorRBA (%)SelectivitySource
This compoundERβ173-fold for ERβ[2]

Table 3: Transcriptional Activation Data (EC50)

LigandAssayReceptorEC50 (nM)Source
This compoundAR TransactivationAR2969[1]

Note: While the EC50 value for androgen receptor (AR) is provided for context, specific EC50 values for ERα and ERβ activation by this compound were not detailed in the provided search results.

Experimental Protocols

The determination of this compound's binding affinity and functional activity at estrogen receptors involves various in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Competitive Radioligand Binding Assay

This assay is employed to determine the relative binding affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the estrogen receptor.

Objective: To determine the inhibition constant (Ki) of this compound for ERα and ERβ.

Materials:

  • Receptors: Recombinant human ERα and ERβ or cytosol preparations from tissues expressing the receptors (e.g., rat uterine cytosol).[3]

  • Radioligand: Tritiated estradiol (B170435) ([³H]-E2).[3]

  • Test Compound: this compound.

  • Assay Buffer: Tris-based buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[3]

  • Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.[3]

  • Scintillation Cocktail and Counter.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare receptor solution (ERα or ERβ) I1 Incubate receptor, [³H]-E2, and this compound (or vehicle) P1->I1 P2 Prepare serial dilutions of this compound P2->I1 P3 Prepare radioligand solution ([³H]-E2) P3->I1 S1 Add separation agent (e.g., Hydroxylapatite) to separate bound from free radioligand I1->S1 S2 Centrifuge to pellet the bound complex S1->S2 D1 Measure radioactivity of the bound fraction using a scintillation counter S2->D1 D2 Plot competitive binding curve D1->D2 D3 Calculate IC50 and Ki values D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Steps:

  • Preparation: Prepare serial dilutions of this compound and a fixed concentration of [³H]-E2 in the assay buffer.[3]

  • Incubation: In assay tubes, combine the receptor preparation (ERα or ERβ), the [³H]-E2 solution, and varying concentrations of this compound or vehicle (for total binding control). Include tubes with a high concentration of unlabeled estradiol to determine non-specific binding.[3] Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Add a slurry of hydroxylapatite or dextran-coated charcoal to each tube to adsorb the unbound radioligand.[3]

  • Centrifugation: Centrifuge the tubes to pellet the receptor-ligand complex (with HAP) or the charcoal (with free ligand).

  • Quantification: Measure the radioactivity in the pellet (for HAP) or the supernatant (for charcoal) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]-E2 against the logarithm of the this compound concentration to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.[4]

Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of estrogen receptors.

Objective: To determine the functional estrogenic or antiestrogenic activity of this compound.

Materials:

  • Cell Line: A mammalian cell line that does not endogenously express ERs (e.g., HEK293, SK-N-SH) or a cell line with known ER expression (e.g., MCF-7).[5][6]

  • Expression Plasmids: Plasmids encoding full-length human ERα or ERβ.[6]

  • Reporter Plasmid: A plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).[7][8]

  • Transfection Reagent.

  • Cell Culture Medium and Reagents.

  • Luminometer or Spectrophotometer.

Workflow Diagram:

G cluster_transfection Transfection cluster_treatment Treatment cluster_lysis Cell Lysis & Detection cluster_analysis Data Analysis T1 Co-transfect cells with ER expression plasmid (ERα or ERβ) and ERE-reporter plasmid C1 Treat transfected cells with varying concentrations of this compound T1->C1 L1 Lyse cells to release cellular contents C1->L1 D1 Measure reporter gene activity (e.g., luminescence for luciferase) L1->D1 A1 Plot dose-response curve D1->A1 A2 Determine EC50 value A1->A2

Caption: Workflow for an estrogen receptor reporter gene assay.

Detailed Steps:

  • Cell Culture and Transfection: Plate the chosen cell line. Co-transfect the cells with an expression plasmid for either ERα or ERβ and an ERE-driven reporter plasmid.[6][7]

  • Treatment: After allowing for receptor and reporter expression, treat the cells with various concentrations of this compound. Include a vehicle control and a positive control (e.g., 17β-estradiol).

  • Cell Lysis: After a suitable incubation period, lyse the cells to release the reporter enzyme.

  • Detection: Measure the activity of the reporter enzyme (e.g., luminescence for luciferase) using a luminometer.

  • Data Analysis: Normalize the reporter activity to a co-transfected control plasmid or total protein concentration. Plot the normalized reporter activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.

Signaling Pathways

Upon binding to this compound, ERα and ERβ undergo a conformational change, dimerize, and translocate to the nucleus where they modulate the transcription of target genes. This is the classical genomic signaling pathway.

Genomic Signaling Pathway Diagram:

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound ER ERα or ERβ A->ER Binding Dimer ER Dimer ER->Dimer Dimerization & Nuclear Translocation ERE Estrogen Response Element (ERE) Dimer->ERE Binds to Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response

Caption: Classical genomic signaling pathway of this compound.

Pathway Description:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ in the cytoplasm or nucleus.

  • Dimerization and Translocation: Ligand binding induces a conformational change in the receptor, leading to its dimerization. The ligand-receptor dimer then translocates to the nucleus if it is not already there.

  • DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Transcriptional Regulation: The receptor-DNA complex recruits co-activator or co-repressor proteins, which in turn modulate the transcription of the target gene, leading to either an increase or decrease in mRNA synthesis.

  • Protein Synthesis and Cellular Response: The transcribed mRNA is translated into proteins that carry out various cellular functions, resulting in the physiological response to this compound.

Estrogens and their mimetics can also elicit rapid, non-genomic effects that are initiated at the cell membrane.[9] These pathways can involve the activation of various kinases and second messenger systems.

This compound demonstrates a significant and selective affinity for estrogen receptors, particularly ERβ. The quantitative data derived from competitive binding assays and the functional insights from reporter gene assays underscore its estrogenic potential. Understanding the precise binding characteristics and the downstream signaling pathways of this compound is crucial for elucidating its role in both normal physiology and in pathological conditions such as hormone-dependent cancers. The detailed experimental protocols provided herein serve as a foundation for the consistent and reproducible investigation of this compound and other potential estrogen receptor modulators.

References

An In-depth Technical Guide on the Physiological Concentrations of Androstenediol in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological concentrations of androstenediol in humans, detailed experimental protocols for its measurement, and an exploration of its signaling pathways. This compound, an endogenous steroid, serves as a crucial intermediate in the biosynthesis of testosterone (B1683101) and estrogens, and also exerts its own biological effects through interaction with androgen and estrogen receptors.

Physiological Concentrations of this compound

The circulating levels of this compound exhibit variability based on age and sex. The following tables summarize the available quantitative data on plasma this compound concentrations in various human populations. It is important to note that much of the available literature focuses on its more commonly measured counterpart, androstenedione, and specific data for this compound, particularly in pediatric and geriatric populations, remains less comprehensive.

Population Mean Concentration (ng/dL) Standard Deviation (ng/dL) Notes
Adult Males 12445Peripheral plasma levels.
Adult Females 68.224Peripheral plasma levels.

Table 1: Physiological Plasma Concentrations of this compound in Adults. This table presents the mean and standard deviation of peripheral plasma this compound levels in normal adult men and women, as determined by competitive protein binding analysis.

Further research is required to establish definitive reference ranges for this compound across a wider range of age groups and physiological conditions.

Experimental Protocols for this compound Measurement

The accurate quantification of this compound in biological matrices is critical for research and clinical applications. The two primary methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity. The following is a representative protocol for the quantification of this compound in human serum.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 200 µL of methanol (B129727) containing an internal standard (e.g., a deuterated form of this compound). This step serves to precipitate proteins and release the steroid from binding proteins.

  • Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

2. Chromatographic Separation:

  • LC System: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Employ a reverse-phase C18 column to separate this compound from other steroid isomers and matrix components.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid, is typically used to achieve optimal separation.

3. Mass Spectrometric Detection:

  • Ionization: Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source to ionize the this compound molecules as they elute from the LC column.

  • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion of this compound and then fragmenting it to produce a characteristic product ion. The transition from the precursor to the product ion is highly specific to this compound, ensuring accurate quantification.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte to that of the internal standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a high-throughput immunoassay that can be used for the quantification of this compound. The following outlines the general steps of a competitive ELISA protocol.

1. Plate Coating: A microtiter plate is pre-coated with antibodies specific to this compound.

2. Competitive Binding:

  • A known amount of enzyme-labeled this compound (conjugate) and the serum sample (containing unknown amounts of this compound) are added to the wells of the microtiter plate.

  • During incubation, the unlabeled this compound in the sample and the enzyme-labeled this compound compete for binding to the limited number of antibody sites on the plate.

3. Washing: The plate is washed to remove any unbound this compound and conjugate.

4. Substrate Addition: A substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.

5. Color Development and Measurement: The intensity of the color produced is inversely proportional to the concentration of this compound in the sample. The absorbance is read using a microplate reader.

6. Quantification: The concentration of this compound in the sample is determined by comparing its absorbance to a standard curve generated using known concentrations of this compound.

Signaling Pathways and Metabolic Relationships

This compound plays a dual role in steroid hormone signaling, acting as a precursor for more potent androgens and estrogens, and also directly interacting with their respective receptors.

Metabolic Pathway of this compound

This compound is a key intermediate in the steroidogenesis pathway. It is primarily synthesized from dehydroepiandrosterone (B1670201) (DHEA) and can be converted to other active steroid hormones.

This compound Metabolism DHEA Dehydroepiandrosterone (DHEA) This compound This compound DHEA->this compound 17β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD Androstenedione Androstenedione This compound->Androstenedione 17β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase

Metabolic conversion pathways of this compound.
Signaling via Androgen and Estrogen Receptors

This compound can bind to both the androgen receptor (AR) and the estrogen receptor (ER), initiating downstream signaling cascades that regulate gene expression.

This compound Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER ARE Androgen Response Element AR->ARE Translocation & Dimerization ERE Estrogen Response Element ER->ERE Translocation & Dimerization HSP Heat Shock Proteins HSP->AR HSP->ER Gene_Transcription Gene Transcription ARE->Gene_Transcription ERE->Gene_Transcription

This compound interaction with intracellular receptors.
Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the measurement of this compound in a research or clinical laboratory setting.

Experimental Workflow start Start: Serum Sample Collection sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep analysis Analysis (LC-MS/MS or ELISA) sample_prep->analysis data_acq Data Acquisition analysis->data_acq data_proc Data Processing & Quantification data_acq->data_proc end End: Report Concentration data_proc->end

A typical workflow for this compound measurement.

The Crossroads of Androgen Metabolism: A Technical Guide to the Role of 17β-Hydroxysteroid Dehydrogenase in Androstenediol Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive examination of the pivotal role of 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes in the metabolism of androstenediol (5-androstene-3β,17β-diol), a key intermediate in the biosynthesis of potent androgens and estrogens. This document offers a detailed overview of the various 17β-HSD isoforms, their kinetic properties, tissue-specific expression, and the intricate signaling pathways they govern. Furthermore, it supplies detailed experimental protocols for the study of these enzymes and their activities, aiming to equip researchers and drug development professionals with the necessary knowledge to advance investigations in this critical area of steroid biology.

Introduction: 17β-HSD and the Significance of this compound

The 17β-hydroxysteroid dehydrogenase (17β-HSD) superfamily comprises a group of oxidoreductases that are crucial for the final steps of sex steroid biosynthesis.[1][2] These enzymes catalyze the interconversion between 17-ketosteroids and their more potent 17β-hydroxysteroid counterparts, thereby modulating the biological activity of androgens and estrogens at the pre-receptor level.[3][4] this compound is a C19 steroid that serves as a central precursor in multiple steroidogenic pathways. Its metabolism by various 17β-HSD isoforms can lead to the formation of the potent androgen testosterone (B1683101) or be a step in the pathway towards estrogen synthesis.[2][5] The tissue-specific expression and catalytic preferences of 17β-HSD isoforms, therefore, dictate the local androgenic and estrogenic environment, with profound implications for normal physiology and the pathophysiology of hormone-dependent diseases such as prostate and breast cancer.[6][7]

The 17β-HSD Isoform Family: Diverse Roles in this compound Metabolism

The human genome encodes for at least 14 isoforms of 17β-HSD, each with distinct substrate specificities, catalytic preferences (reductive or oxidative), cofactor requirements (NAD(H) or NADP(H)), and tissue distribution patterns. Several of these isoforms play a direct role in the metabolism of this compound and its precursors.

  • 17β-HSD Type 1 (HSD17B1): Primarily known for its "estrogenic" role in converting the weak estrogen estrone (B1671321) to the potent estradiol (B170435), HSD17B1 also catalyzes the conversion of dehydroepiandrosterone (B1670201) (DHEA) to this compound.[2][8] It displays a high affinity for estrogenic substrates.[2]

  • 17β-HSD Type 2 (HSD17B2): This isoform generally acts in an oxidative capacity, inactivating potent sex steroids. It converts testosterone to androstenedione (B190577) and estradiol to estrone.[7][9] In the context of this compound, it can catalyze the reverse reaction, converting this compound back to DHEA, thereby reducing the pool of androgen precursors.[4]

  • 17β-HSD Type 3 (HSD17B3): Considered the classical "androgenic" isoform in males, HSD17B3 is predominantly expressed in the testes and is highly efficient in converting androstenedione to testosterone.[9][10] It also metabolizes DHEA to this compound.[5] Mutations in the HSD17B3 gene lead to 17β-HSD3 deficiency, a condition of 46,XY disorder of sex development.[11]

  • 17β-HSD Type 5 (AKR1C3): A member of the aldo-keto reductase superfamily, AKR1C3 is a versatile enzyme with significant 17β-HSD activity. It plays a crucial role in the synthesis of potent androgens in peripheral tissues like the prostate.[6][12] AKR1C3 can convert DHEA to this compound and androstenedione to testosterone.[6][13] Its upregulation is implicated in the progression of castration-resistant prostate cancer.[13]

  • 17β-HSD Type 6 (HSD17B6): This enzyme has been shown to be involved in the conversion of 5α-dihydrotestosterone (DHT) to 3β-androstanediol (3β-Adiol), an estrogen receptor β (ERβ) agonist, suggesting a role in regulating the balance between androgenic and estrogenic signaling in tissues like the prostate.[14][15]

Quantitative Analysis of 17β-HSD Activity

The catalytic efficiency of 17β-HSD isoforms for this compound and related C19 steroids is critical for understanding their physiological roles. The following tables summarize available kinetic data. It is important to note that kinetic parameters for this compound are not available for all isoforms; in such cases, data for the closely related precursor DHEA or the product precursor androstenedione are provided.

IsoformSubstrateK_m_ (µM)V_max_ or k_cat_CofactorOrganism/SourceCitation(s)
AKR1C3 (17β-HSD5) DHEA2.5 ± 0.40.05 ± 0.002 (nmol/min/µg)NADPHHuman (recombinant)[13]
AKR1C3 (17β-HSD5) Androstenedione6.60.16 min⁻¹ (k_cat_)NADPHHuman (recombinant)[16]
AKR1C3 (17β-HSD5) 5α-androstanedioneNot specifiedNot specifiedNADPHHuman (recombinant)[6]
17β-HSD1 AndrostenedioneMinor activityNot specifiedNADPHHuman[8]
17β-HSD3 AndrostenedioneHigh efficiencyNot specifiedNADPHHuman, Zebrafish[10]

Note: Direct kinetic data for this compound as a substrate for many human 17β-HSD isoforms is limited in publicly available literature. The data presented for DHEA and androstenedione provide insights into the potential activity of these enzymes with this compound.

Signaling Pathways in this compound Metabolism

The metabolism of this compound by 17β-HSD isoforms is a critical node in the network of steroid hormone synthesis, influencing the balance between weak and potent androgens, as well as the production of estrogens. The following diagram illustrates these key metabolic conversions.

Androstenediol_Metabolism DHEA Dehydroepiandrosterone (DHEA) This compound This compound (Adiol) DHEA->this compound 17β-HSDs (reductive) (e.g., Type 1, 3, 5) This compound->DHEA 17β-HSDs (oxidative) (e.g., Type 2) Testosterone Testosterone (T) This compound->Testosterone 3β-HSD Androstenedione Androstenedione (A4) Androstenedione->Testosterone 17β-HSDs (reductive) (e.g., Type 3, 5) Estrone Estrone (E1) Androstenedione->Estrone Aromatase Testosterone->Androstenedione 17β-HSDs (oxidative) (e.g., Type 2) DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase Estradiol Estradiol (E2) Testosterone->Estradiol Aromatase ThreeBeta_Adiol 3β-Androstanediol (3β-Adiol) DHT->ThreeBeta_Adiol 17β-HSD6 Estrone->Estradiol 17β-HSD1 (reductive) Estradiol->Estrone 17β-HSD2 (oxidative)

Caption: Metabolic pathways of this compound conversion.

Experimental Protocols for Studying 17β-HSD Activity

Accurate measurement of 17β-HSD activity is fundamental to research in this field. Below are detailed methodologies for key experimental approaches.

Spectrophotometric Enzyme Assay for 17β-HSD Activity

This protocol describes a continuous spectrophotometric rate determination assay to measure the oxidative or reductive activity of 17β-HSD by monitoring the change in absorbance of NAD(P)H at 340 nm.

Materials:

  • Purified 17β-HSD enzyme or cell/tissue homogenate

  • This compound (substrate for oxidative activity) or DHEA/Androstenedione (substrate for reductive activity)

  • NAD⁺ or NADP⁺ (cofactor for oxidative activity)

  • NADH or NADPH (cofactor for reductive activity)

  • Reaction Buffer (e.g., 100 mM Sodium Pyrophosphate, pH 8.9 for oxidation; 50 mM Tris-HCl, pH 7.4 for reduction)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a stock solution of the steroid substrate in an appropriate organic solvent (e.g., ethanol (B145695) or DMSO) and dilute to the final working concentration in the reaction buffer.

  • Prepare working solutions of the cofactor (NAD⁺/NADP⁺ or NADH/NADPH) in the reaction buffer.

  • Set up the reaction mixture in a cuvette by adding the reaction buffer, substrate solution, and cofactor solution. The final volume is typically 1 mL.

  • Equilibrate the cuvette to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding a small volume of the enzyme preparation to the cuvette and mix gently.

  • Immediately start monitoring the change in absorbance at 340 nm over time. For reductive reactions (conversion of NAD(P)⁺ to NAD(P)H), the absorbance will increase. For oxidative reactions (consumption of NAD(P)H), the absorbance will decrease.

  • Record the linear rate of absorbance change (ΔA_340_/min).

  • Calculate the enzyme activity using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Cell-Based Luciferase Reporter Assay for 17β-HSD Activity

This method provides a functional measure of 17β-HSD activity within a cellular context by quantifying the conversion of a weak androgen precursor into a potent androgen that can activate the androgen receptor (AR) and drive the expression of a reporter gene.[17][18]

Materials:

  • Mammalian cell line (e.g., HEK293, PC3)

  • Expression vector for the 17β-HSD isoform of interest

  • Androgen receptor (AR) expression vector

  • Androgen-responsive reporter plasmid (e.g., MMTV-luciferase)

  • Transfection reagent

  • Cell culture medium and supplements

  • This compound or other steroid precursor

  • Luciferase assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the chosen cell line with the 17β-HSD expression vector, AR expression vector, and the androgen-responsive reporter plasmid using a suitable transfection reagent.

  • Incubation: After transfection, allow the cells to recover and express the proteins for 24-48 hours.

  • Steroid Treatment: Replace the medium with fresh medium containing the steroid precursor (e.g., this compound) at various concentrations. Include appropriate controls (e.g., vehicle control, positive control with a potent androgen like DHT).

  • Incubation: Incubate the cells with the steroid for another 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay system.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. An increase in luciferase activity in the presence of the steroid precursor in cells expressing the 17β-HSD isoform indicates its conversion to a potent AR agonist.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Mammalian Cells Plasmid_Prep 2. Prepare Plasmids: - 17β-HSD isoform - Androgen Receptor - Luciferase Reporter Transfection 3. Co-transfect Cells Plasmid_Prep->Transfection Steroid_Treatment 4. Treat with this compound Transfection->Steroid_Treatment Incubation 5. Incubate for 24h Steroid_Treatment->Incubation Cell_Lysis 6. Lyse Cells Incubation->Cell_Lysis Luciferase_Assay 7. Measure Luciferase Activity Cell_Lysis->Luciferase_Assay Data_Analysis 8. Analyze and Interpret Results Luciferase_Assay->Data_Analysis

Caption: Workflow for a cell-based 17β-HSD activity assay.

HPLC Analysis of this compound Metabolism

High-performance liquid chromatography (HPLC) is a powerful technique for separating and quantifying steroids and their metabolites. This protocol provides a general framework for analyzing the products of this compound metabolism.[17][19]

Materials:

  • Incubation mixture from an enzyme assay or cell culture medium

  • Steroid standards (this compound, testosterone, DHEA, etc.)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • HPLC system with a UV or mass spectrometry (MS) detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., acetonitrile/water or methanol/water gradient)

Procedure:

  • Sample Preparation:

    • Stop the enzymatic reaction (e.g., by adding a strong acid or organic solvent).

    • Perform a liquid-liquid extraction of the steroids from the aqueous sample using an appropriate organic solvent.

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Inject the reconstituted sample onto the HPLC system.

    • Separate the steroids using a gradient elution with a reversed-phase C18 column. A typical gradient might start with a lower percentage of organic solvent and increase over time to elute the more nonpolar steroids.

    • Detect the eluting steroids using a UV detector at an appropriate wavelength (e.g., 245 nm for testosterone) or, for higher sensitivity and specificity, a mass spectrometer.

  • Quantification:

    • Generate a standard curve by injecting known concentrations of the steroid standards.

    • Identify the metabolites in the sample by comparing their retention times to those of the standards.

    • Quantify the amount of each metabolite by integrating the peak area and comparing it to the standard curve.

Relevance in Disease and Drug Development

The critical role of 17β-HSDs in producing potent androgens makes them attractive targets for drug development, particularly in the context of hormone-sensitive cancers. In castration-resistant prostate cancer, for instance, the intratumoral synthesis of androgens can drive disease progression despite low circulating levels of testosterone.[13] Isoforms like AKR1C3 are often upregulated in this setting, contributing to the local production of DHT.[6] Therefore, the development of specific inhibitors for key 17β-HSD isoforms is an active area of research. A thorough understanding of the role of these enzymes in this compound metabolism is essential for the design and evaluation of such therapeutic agents.

Conclusion

The 17β-hydroxysteroid dehydrogenase family of enzymes are central players in the metabolism of this compound, acting as critical control points in the synthesis of potent androgens and estrogens. The diversity of isoforms, with their distinct tissue distributions and catalytic activities, allows for fine-tuned, localized regulation of the steroid hormone environment. Dysregulation of this intricate system is implicated in the pathophysiology of numerous diseases, most notably hormone-dependent cancers. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further elucidate the complex roles of 17β-HSDs in this compound metabolism and to develop novel therapeutic strategies targeting these key enzymes.

References

Androstenediol: A Technical Guide to Its Natural Sources and Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol, specifically androst-5-ene-3β,17β-diol, is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of testosterone (B1683101) and other androgens from dehydroepiandrosterone (B1670201) (DHEA).[1][2] It is recognized as a weak androgen and also possesses estrogenic properties.[2] This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and methods for its production, tailored for professionals in research and drug development.

Natural Sources of this compound

This compound is found in various biological systems, both in the animal kingdom and, to a lesser extent, in certain plants.

Endogenous Production in Vertebrates

In humans and other vertebrates, this compound is a natural metabolite of DHEA, the most abundant circulating steroid hormone. Its production occurs primarily in the adrenal glands and gonads (testes and ovaries).[3] The synthesis of DHEA itself originates from cholesterol.[4]

This compound in the Plant Kingdom

While less common than in animals, this compound and related androgens have been identified in specific plant species. The most notable plant source is the pollen of various pine species (Pinus).

Table 1: Concentration of this compound and Related Androgens in Pine Pollen

Plant SourceCompoundConcentrationReference
Scotch Pine (Pinus sylvestris)Androstenedione (B190577)Not explicitly quantified for this compound, but presence of androgens confirmed.[5][6]
Loblolly Pine (Pinus taeda)Progesterone (B1679170) (precursor)49.34 ± 4.1 nmol/g (dry mature wood)[7]
Black Pine (Pinus nigra)AndrostenedionePresence confirmed and quantified by radioimmunoassay and fluorimetry.[8]

Note: Direct quantitative data for this compound in many pine species is limited in publicly available literature. The table includes data on closely related precursors and analogs found in pine pollen, indicating its potential as a source.

Biosynthesis of this compound

This compound is biosynthesized from DHEA through the action of the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). This enzyme catalyzes the reduction of the 17-keto group of DHEA to a hydroxyl group, yielding this compound.[1][9]

Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA This compound This compound DHEA->this compound Enzyme1 CYP11A1 Enzyme1->Cholesterol:e Enzyme2 CYP17A1 Enzyme2->Pregnenolone:e Enzyme3 17β-HSD Enzyme3->DHEA:e

Production of this compound

The production of this compound can be approached through extraction from natural sources, chemical synthesis from precursors, or biotechnological methods.

Extraction from Natural Sources

While pine pollen contains androgens, the low concentrations make direct extraction for large-scale production economically challenging. However, for research and analytical purposes, extraction is a viable method.

Chemical Synthesis

The most common method for producing this compound is through the chemical reduction of DHEA. This is a straightforward and high-yielding process.

Biotechnological Production

Industrial-scale production of androstenedione, a direct precursor to this compound, is well-established using microbial biotransformation of phytosterols (B1254722).[10][11][12] Strains of Mycobacterium are commonly used to cleave the side chain of phytosterols like β-sitosterol, yielding androstenedione.[12][13] This androstenedione can then be readily converted to this compound chemically.

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from Pine Pollen

This protocol outlines a general procedure for the extraction and analysis of this compound from pine pollen, based on methods described for related androgens.[5][8]

1. Materials and Reagents:

  • Pine pollen

  • Methanol, Diethyl ether, Chloroform (HPLC grade)

  • β-glucuronidase

  • Dilute sulfuric acid

  • Sodium hydroxide (B78521)

  • Acetic acid

  • Internal standard (e.g., d3-Androstenediol)

  • LC-MS/MS system

2. Extraction Procedure:

  • Homogenize 1 gram of dried pine pollen in 10 mL of methanol.

  • Sonicate the mixture for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • To release conjugated steroids, resuspend the dried extract in 5 mL of acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase and incubate at 37°C for 18 hours.

  • Following hydrolysis, perform a liquid-liquid extraction with 3 x 10 mL of diethyl ether.

  • Wash the combined ether extracts with 5 mL of 1M sodium hydroxide followed by 5 mL of deionized water.

  • Dry the ether layer over anhydrous sodium sulfate (B86663) and evaporate to dryness.

  • Reconstitute the final extract in a known volume of mobile phase for LC-MS/MS analysis.

3. Quantification by LC-MS/MS:

  • Prepare a calibration curve using this compound standards of known concentrations.

  • Spike samples and standards with the internal standard.

  • Inject the prepared samples onto an appropriate C18 column.

  • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

  • Set the mass spectrometer to monitor for the specific precursor and product ion transitions for this compound and its internal standard.

ExtractionWorkflow Start Pine Pollen Sample Homogenize Homogenize in Methanol Start->Homogenize Extract Sonicate & Centrifuge Homogenize->Extract Pool Pool Supernatants Extract->Pool Dry1 Evaporate to Dryness Pool->Dry1 Hydrolyze Enzymatic Hydrolysis (β-glucuronidase) Dry1->Hydrolyze LLE Liquid-Liquid Extraction (Diethyl Ether) Hydrolyze->LLE Wash Wash with NaOH & H2O LLE->Wash Dry2 Dry over Na2SO4 & Evaporate Wash->Dry2 Reconstitute Reconstitute for Analysis Dry2->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Protocol 2: Chemical Synthesis of this compound from DHEA

This protocol describes the reduction of DHEA to this compound using sodium borohydride (B1222165).[14][15]

1. Materials and Reagents:

  • Dehydroepiandrosterone (DHEA)

  • Sodium borohydride (NaBH4)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

2. Synthesis Procedure:

  • Dissolve 1 gram of DHEA in 20 mL of anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 0.2 grams of sodium borohydride to the stirred solution.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of 10 mL of deionized water.

  • Extract the product with 3 x 20 mL of ethyl acetate.

  • Combine the organic layers and wash with 20 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by interacting with both the androgen receptor (AR) and the estrogen receptor (ER), although with lower affinity than testosterone and estradiol, respectively.[16][17]

Androgenic Signaling

Upon binding to the AR in the cytoplasm, this compound induces a conformational change in the receptor, leading to its translocation to the nucleus. In the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the DNA, regulating the transcription of target genes.[18][19]

Estrogenic Signaling

Similarly, this compound can bind to estrogen receptors (ERα and ERβ). This interaction also leads to receptor dimerization, nuclear translocation, and binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their expression.

Conclusion

This compound is a steroid hormone with significant biological roles, acting as a crucial intermediate in androgen biosynthesis and exhibiting both androgenic and estrogenic activities. While its natural occurrence is widespread in vertebrates and has been identified in certain plants like pine, its production for research and pharmaceutical applications primarily relies on the efficient chemical synthesis from DHEA or the biotransformation of phytosterols to its precursor, androstenedione. The detailed protocols and pathways outlined in this guide provide a solid foundation for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Immunomodulatory Effects of Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Androstenediol (AED), a metabolite of dehydroepiandrosterone (B1670201) (DHEA), has demonstrated significant immunomodulatory properties with potential therapeutic applications in various pathological conditions, including trauma, sepsis, radiation-induced injury, and infectious diseases. This document provides a comprehensive technical overview of AED's effects on the immune system, detailing its impact on cytokine production, innate and adaptive immunity, and the underlying signaling pathways. The information presented herein is curated from peer-reviewed scientific literature to support research and drug development efforts.

Introduction

This compound, chemically known as androst-5-ene-3β,17β-diol, is an endogenous steroid hormone. While it exhibits weak androgenic and estrogenic activity, its primary interest in a therapeutic context lies in its potent immunomodulatory and cytoprotective effects. Unlike glucocorticoids, which are generally immunosuppressive, AED has been shown to bolster immune responses, offering a protective advantage in conditions characterized by immunosuppression or uncontrolled inflammation. This guide synthesizes the current understanding of AED's immunological functions, providing detailed experimental data, protocols, and mechanistic insights.

Effects on the Innate Immune System

AED significantly influences the cellular components of the innate immune system, enhancing the host's first line of defense.

Myelopoiesis and Granulocyte Function

Studies have consistently shown that AED stimulates myelopoiesis, leading to an increase in the number of circulating neutrophils and platelets, particularly after myelosuppressive insults like radiation.[1][2][3] This hematopoietic recovery is crucial for preventing infections in immunocompromised individuals.

Monocyte and Macrophage Modulation

AED modulates the function of monocytes and macrophages. In models of trauma-hemorrhage and sepsis, AED administration prevents the excessive production of pro-inflammatory cytokines like TNF-α and IL-6 by Kupffer cells and alveolar macrophages.[4] This suggests a role for AED in mitigating the cytokine storm associated with severe inflammatory conditions.

Natural Killer (NK) Cell Activity

AED treatment has been associated with a rise in splenic natural killer (NK) cell activity.[5] This enhancement of NK cell function contributes to its protective effects against viral infections.

Effects on the Adaptive Immune System

AED also exerts considerable influence over the adaptive immune response, particularly T-cell function.

T-Lymphocyte Proliferation and Cytokine Production

In contrast to the immunosuppressive effects of some steroids, AED has been shown to have little to no suppressive effect on mitogen-stimulated lymphocyte proliferation in vitro.[6] More importantly, it can attenuate the depression of Th1 cytokine production, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), in splenocytes following trauma-hemorrhage and sepsis.[4] This preservation of Th1 responses is critical for effective cell-mediated immunity against intracellular pathogens.

Restoration of T-Cell Populations

Following radiation exposure, AED treatment has been shown to augment the absolute numbers of CD4+ and CD8+ T-cells, contributing to the restoration of immune competence.[7]

Anti-Glucocorticoid Action

One of the key mechanisms of AED's immunomodulatory effect is its ability to counteract the immunosuppressive actions of glucocorticoids like hydrocortisone.[6][8] While the precise molecular mechanism is not fully elucidated, it is hypothesized to involve competition for receptor binding or modulation of downstream signaling pathways. This anti-glucocorticoid property is particularly relevant in stress-induced immunosuppression where endogenous cortisol levels are high.

Signaling Pathways

Recent research has begun to unravel the molecular mechanisms underlying AED's immunomodulatory effects, pointing to the involvement of key inflammatory signaling pathways.

NF-κB Signaling Pathway

This compound has been shown to promote the activation of the NF-κB signaling pathway.[1] In the context of radiation injury, the elevated phosphorylation of the p65 subunit of NF-κB in the bone marrow and spleen following AED treatment indicates its role in promoting cell survival and tissue repair.[1]

Androstenediol_NF-kB_Pathway AED This compound Upstream_Signal Upstream Signaling (Receptor-mediated) AED->Upstream_Signal Activates IKK_Complex IKK Complex Upstream_Signal->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IKK_Complex->NFkB_IkB Induces Degradation of IκB IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Target Gene Expression (e.g., pro-survival, cytokines) Nucleus->Gene_Expression

This compound-mediated activation of the NF-κB signaling pathway.
AIM2 Inflammasome Inhibition

AED has been found to inhibit the activation of the Absent in Melanoma 2 (AIM2) inflammasome.[1] Following cellular damage, such as that caused by radiation, cytosolic DNA activates the AIM2 inflammasome, leading to caspase-1 activation and pyroptotic cell death. AED hampers this process by decreasing the interaction between AIM2 and the adaptor protein ASC, thereby reducing inflammation-driven tissue damage.[1]

Androstenediol_AIM2_Inflammasome_Pathway AED This compound AIM2 AIM2 AED->AIM2 Inhibits interaction with ASC Radiation Radiation/ Cellular Damage Cytosolic_DNA Cytosolic dsDNA Radiation->Cytosolic_DNA Causes Cytosolic_DNA->AIM2 Binds to ASC ASC AIM2->ASC Recruits Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Recruits Caspase1 Active Caspase-1 Pro_Caspase1->Caspase1 Cleavage Pyroptosis Pyroptosis (Cell Death) Caspase1->Pyroptosis Induces Trauma_Hemorrhage_Sepsis_Protocol Start Male Rat Anesthesia Anesthesia Start->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Hemorrhage Hemorrhagic Shock (e.g., mean BP 40 mmHg for 90 min) Laparotomy->Hemorrhage Resuscitation Fluid Resuscitation Hemorrhage->Resuscitation AED_Admin This compound Administration (e.g., 1 mg/kg IV) Resuscitation->AED_Admin Recovery Recovery Period (e.g., 20 hours) AED_Admin->Recovery CLP Cecal Ligation and Puncture (CLP) to induce sepsis Recovery->CLP Post_CLP Post-CLP Period (e.g., 5 hours) CLP->Post_CLP Analysis Sample Collection & Analysis (Plasma, Tissues) Post_CLP->Analysis Radiation_Protection_Protocol Start Mouse (e.g., C57BL/6J) AED_Admin This compound Administration (e.g., 8.0 mg/25g mouse, s.c.) Start->AED_Admin Pre_Irradiation Pre-Irradiation Period AED_Admin->Pre_Irradiation Irradiation Whole-Body Gamma Irradiation (Lethal or Sub-lethal dose) Pre_Irradiation->Irradiation Post_Irradiation Post-Irradiation Monitoring Irradiation->Post_Irradiation Analysis Endpoint Analysis (Survival, Hematology, Cell Counts) Post_Irradiation->Analysis Coxsackievirus_B4_Protocol Start Neonatal or Weanling Mouse AED_Admin This compound Administration Start->AED_Admin Infection Intraperitoneal Inoculation with Coxsackievirus B4 AED_Admin->Infection Monitoring Monitoring for Clinical Signs (e.g., myocarditis) Infection->Monitoring Analysis Endpoint Analysis (Survival, Viral Titer, Histopathology) Monitoring->Analysis Tuberculosis_Protocol Start Mouse (e.g., BALB/c) Infection Aerosol or Intravenous Infection with Mycobacterium tuberculosis Start->Infection AED_Treatment This compound Treatment Regimen Infection->AED_Treatment Monitoring Monitoring over time (e.g., weeks to months) AED_Treatment->Monitoring Analysis Endpoint Analysis (Bacterial Load in Lungs, Histopathology, Cytokine Profiling, Survival) Monitoring->Analysis

References

Androstenediol as an Intermediate in Testosterone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of androstenediol's role as a crucial intermediate in the biosynthesis of testosterone (B1683101). It details the enzymatic conversions, primarily focusing on the activities of 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), within the context of the dominant Δ5 and alternative Δ4 steroidogenic pathways. This document offers a comprehensive resource for researchers in endocrinology, reproductive biology, and pharmacology, presenting detailed experimental protocols for the study of steroidogenesis, quantitative data on enzyme kinetics, and visual representations of the biochemical pathways and experimental workflows. The information compiled herein is intended to facilitate a deeper understanding of testosterone synthesis and to serve as a practical resource for the design and execution of studies in this field.

Introduction

Testosterone, the principal male sex hormone, is essential for the development and maintenance of male reproductive tissues and secondary sexual characteristics. Its biosynthesis is a complex, multi-step process involving a cascade of enzymatic reactions that convert cholesterol into a series of steroid intermediates. Among these, this compound (specifically androst-5-ene-3β,17β-diol) holds a significant position, particularly within the Δ5 pathway of steroidogenesis.

This guide focuses on the pivotal role of this compound as a direct precursor to testosterone. It will explore the biochemical reactions that govern its formation and subsequent conversion, the key enzymes involved, and the regulatory mechanisms that influence these processes. Furthermore, this document will provide detailed methodologies for the in vitro and in vivo study of this compound metabolism, present quantitative data on enzyme kinetics and substrate conversion, and offer visual aids to elucidate the complex pathways and experimental procedures.

The Biochemical Pathway of Testosterone Synthesis

Testosterone biosynthesis primarily occurs in the Leydig cells of the testes and, to a lesser extent, in the ovaries and adrenal glands. The process begins with cholesterol and proceeds through one of two major pathways: the Δ4 pathway (with progesterone (B1679170) and androstenedione (B190577) as key intermediates) and the Δ5 pathway (involving pregnenolone (B344588), dehydroepiandrosterone (B1670201) (DHEA), and this compound).

The Δ5 Pathway: The Primary Route Involving this compound

In humans, the Δ5 pathway is the predominant route for testosterone synthesis in the testes.[1] This pathway is characterized by the presence of a double bond between carbons 5 and 6 of the steroid nucleus.

The key steps involving this compound in the Δ5 pathway are:

  • Formation of DHEA: Pregnenolone is converted to 17α-hydroxypregnenolone by 17α-hydroxylase (CYP17A1), which is then converted to DHEA by 17,20-lyase (also CYP17A1).

  • Conversion of DHEA to this compound: DHEA is converted to this compound by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[2]

  • Conversion of this compound to Testosterone: this compound is then converted to testosterone by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).[3] This enzyme catalyzes both the oxidation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position, yielding the active androgen, testosterone.[3]

The Δ4 Pathway: An Alternative Route

The Δ4 pathway represents an alternative route for testosterone synthesis. In this pathway, pregnenolone is first converted to progesterone by 3β-HSD. Progesterone is then hydroxylated to 17α-hydroxyprogesterone, which is subsequently converted to androstenedione. Finally, androstenedione is reduced to testosterone by 17β-HSD.[4]

While both pathways lead to testosterone, the relative flux through each can vary depending on the species, tissue, and developmental stage.

Signaling Pathway of Testosterone Biosynthesis

The following diagram illustrates the central role of this compound in the Δ5 pathway and its relationship to the Δ4 pathway in testosterone biosynthesis.

Testosterone_Biosynthesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 (17α-hydroxylase) Progesterone Progesterone Pregnenolone->Progesterone DHEA Dehydroepiandrosterone (DHEA) 17-OH Pregnenolone->DHEA CYP17A1 (17,20-lyase) 17-OH Progesterone 17-OH Progesterone 17-OH Pregnenolone->17-OH Progesterone This compound Androst-5-ene-3β,17β-diol (this compound) DHEA->this compound 17β-HSD Androstenedione Androst-4-ene-3,17-dione (Androstenedione) DHEA->Androstenedione Testosterone Testosterone This compound->Testosterone Progesterone->17-OH Progesterone CYP17A1 (17α-hydroxylase) 17-OH Progesterone->Androstenedione CYP17A1 (17,20-lyase) Androstenedione->Testosterone 17β-HSD Delta5 Δ5 Pathway Delta4 Δ4 Pathway Experimental_Workflow Start Start Cell_Culture H295R Cell Culture Start->Cell_Culture Treatment Treatment with this compound and Test Compounds Cell_Culture->Treatment Incubation Incubation (e.g., 24-48h) Treatment->Incubation Sample_Collection Collect Culture Medium Incubation->Sample_Collection Cell_Viability Cell Viability Assay (e.g., MTT) Incubation->Cell_Viability Steroid_Extraction Liquid-Liquid Steroid Extraction Sample_Collection->Steroid_Extraction Data_Analysis Data Analysis (Conversion Rates, IC50) Cell_Viability->Data_Analysis Quantification LC-MS/MS or ELISA Quantification Steroid_Extraction->Quantification Quantification->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Notes: Quantification of Androstenediol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Androstenediol (AED), an endogenous steroid hormone, is a critical intermediate in the biosynthesis of testosterone (B1683101) and a metabolite of dehydroepiandrosterone (B1670201) (DHEA).[1][2] It exhibits both weak androgenic and potent estrogenic activities, playing a significant role in various physiological processes.[1] Accurate quantification of this compound in cell culture media is essential for researchers in endocrinology, cancer biology, and drug development to understand steroid metabolism and its influence on cellular signaling. This document provides detailed protocols for the quantification of this compound using three common analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Introduction to this compound

This compound, specifically androst-5-ene-3β,17β-diol (5-androstenediol), is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex.[1][3] It is converted to testosterone through the action of 3-beta-hydroxysteroid dehydrogenase.[2] While its affinity for estrogen receptors (ERα and ERβ) is lower than that of estradiol, its significantly higher circulating concentrations suggest it may be an important estrogen in the body.[1] The quantification of its secretion and metabolism in cell culture models provides valuable insights into steroidogenic pathways and the effects of therapeutic agents.

This compound Biosynthetic Pathway

This compound is synthesized from DHEA via the enzyme 17-hydroxysteroid dehydrogenase and is a direct precursor to testosterone.

This compound Biosynthesis DHEA Dehydroepiandrosterone (DHEA) AED This compound DHEA->AED 17-HSD TEST Testosterone AED->TEST 3β-HSD

Caption: Metabolic pathway of this compound synthesis from DHEA.

Quantification Methodologies

The choice of analytical method depends on the required sensitivity, specificity, sample throughput, and available instrumentation. LC-MS/MS and GC-MS are considered gold-standard techniques for their high specificity and sensitivity, while ELISA offers a high-throughput alternative.[4][5]

FeatureLC-MS/MSGC-MSELISA
Principle Chromatographic separation followed by mass-based detection of parent and fragment ions.Chromatographic separation of volatile derivatives followed by mass-based detection.Competitive binding of antibody to antigen.
Specificity Very HighHighModerate to High (potential cross-reactivity)
Sensitivity (LOQ) Low pg/mL to ng/mL[6][7]pg/mL[7]pg/mL to ng/mL[8][9]
Sample Prep Extraction (LLE or SPE)[6][10]Extraction and mandatory derivatization[5][11]Minimal (dilution may be required)[12]
Throughput ModerateLow to ModerateHigh
Multiplexing Yes (can measure multiple steroids simultaneously)[4][6]YesNo (typically single analyte)

Table 1: Comparison of this compound Quantification Methods.

Experimental Protocols

Protocol 1: LC-MS/MS Quantification

LC-MS/MS is the preferred method for its high sensitivity and specificity, allowing for the simultaneous quantification of multiple steroids.[4][6]

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Cell Culture Media Collection Spike 2. Spike Internal Standard Sample->Spike Extract 3. Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike->Extract Dry 4. Evaporate & Reconstitute Extract->Dry LC 5. LC Separation Dry->LC MS 6. Tandem MS Detection (MRM) LC->MS Data 7. Data Processing & Quantification MS->Data

Caption: General workflow for this compound analysis by LC-MS/MS.

A. Materials

  • Cell Culture Media Samples

  • This compound certified reference standard

  • Isotopically labeled internal standard (e.g., this compound-d3)

  • HPLC-grade water, methanol (B129727), acetonitrile (B52724), and formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or HLB) or extraction solvents (e.g., methyl tert-butyl ether, ethyl acetate)

  • Nitrogen evaporator

  • LC-MS/MS system with an electrospray ionization (ESI) source

B. Sample Preparation (SPE Method)

  • Thaw cell culture media samples on ice. Centrifuge at 3,000 x g for 10 minutes to remove cellular debris.[12]

  • Transfer 500 µL of supernatant to a clean tube.

  • Spike with an appropriate amount of isotopically labeled internal standard solution.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 30% acetonitrile in water to remove interferences.[13]

  • Elute this compound with 1 mL of acetonitrile or methanol.[13]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

C. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient: A typical gradient might run from 40% B to 95% B over 5-7 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Ionization Mode: ESI Positive

  • MS Detection: Multiple Reaction Monitoring (MRM). Monitor at least two transitions for this compound and one for the internal standard.

D. Data Analysis

  • Generate a standard curve by preparing serial dilutions of the this compound reference standard in control cell culture media and processing them alongside the samples.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Plot the peak area ratio against the concentration for the standards to create a calibration curve.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: GC-MS Quantification

GC-MS provides high resolution and sensitivity but requires a derivatization step to make the steroids volatile.[5][11]

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Cell Culture Media Collection Spike 2. Spike Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Deriv 4. Derivatization (e.g., Silylation) Extract->Deriv GC 5. GC Separation Deriv->GC MS 6. MS Detection (SIM/Scan) GC->MS Data 7. Data Processing & Quantification MS->Data

Caption: General workflow for this compound analysis by GC-MS.

A. Materials

  • All materials from Protocol 3.1, except for LC-MS/MS reagents.

  • GC-grade solvents (e.g., hexane, ethyl acetate).

  • Derivatization agent (e.g., BSTFA with 1% TMCS).

  • GC-MS system with an electron ionization (EI) source.

B. Sample Preparation

  • Perform sample collection and internal standard spiking as described in steps 3.1.B.1-3.

  • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging to separate the phases.

  • Transfer the organic (upper) layer to a new tube. Repeat the extraction and pool the organic layers.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS and 50 µL of acetonitrile. Cap the vial tightly and heat at 60°C for 30 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[5][14]

  • Cool the sample to room temperature before injection.

C. GC-MS Analysis

  • GC Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 150°C, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • Ionization Mode: EI at 70 eV.

  • MS Detection: Scan mode to confirm identity or Selected Ion Monitoring (SIM) for enhanced sensitivity.

D. Data Analysis Data analysis is performed similarly to the LC-MS/MS method, using a calibration curve prepared from derivatized standards.

Protocol 3: ELISA Quantification

ELISA is a high-throughput method based on antigen-antibody recognition. The competitive ELISA format is typically used for small molecules like steroids.[9]

Competitive ELISA Workflow cluster_steps Assay Steps Start 1. Add Standards & Samples to Antibody-Coated Plate Add_Conj 2. Add Enzyme-Conjugated This compound (HRP-AED) Start->Add_Conj Incubate 3. Incubate (Competition) Add_Conj->Incubate Wash1 4. Wash Plate Incubate->Wash1 Add_Sub 5. Add Substrate (e.g., TMB) Wash1->Add_Sub Incubate2 6. Incubate (Color Development) Add_Sub->Incubate2 Stop 7. Add Stop Solution Incubate2->Stop Read 8. Read Absorbance (450 nm) Stop->Read

Caption: Workflow for a competitive this compound ELISA.

A. Materials

  • This compound ELISA Kit (includes pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution).

  • Cell Culture Media Samples.

  • Microplate reader capable of measuring absorbance at 450 nm.

B. Assay Procedure Note: This is a general procedure. Always follow the specific instructions provided with your ELISA kit.

  • Prepare all reagents, standards, and samples as directed by the kit manual. Cell culture media may require dilution with the provided assay buffer.

  • Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.[12]

  • Immediately add 50 µL of HRP-conjugated this compound to each well.

  • Seal the plate and incubate for 1 hour at 37°C (or as specified). During this time, free this compound in the sample competes with the HRP-conjugated this compound for binding to the primary antibody on the plate.

  • Aspirate the liquid from each well and wash the plate 3-5 times with the provided wash buffer.[12]

  • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes at 37°C.[12]

  • Stop the reaction by adding 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Read the optical density (OD) at 450 nm within 10 minutes of adding the stop solution.[9]

C. Data Analysis

  • Subtract the average OD of the blank from all other OD readings.

  • Generate a standard curve by plotting the OD of the standards against their known concentrations. For competitive ELISAs, the signal is inversely proportional to the concentration. A four-parameter logistic (4-PL) curve fit is often used.

  • Calculate the this compound concentration in the samples by interpolating their OD values from the standard curve.

Summary

The quantification of this compound in cell culture media can be successfully achieved using LC-MS/MS, GC-MS, or ELISA. LC-MS/MS offers the highest specificity and is ideal for comprehensive steroid profiling. GC-MS is a robust alternative, though it requires sample derivatization. ELISA provides a high-throughput, user-friendly option suitable for screening large numbers of samples. The selection of the most appropriate method should be based on the specific research question, required sensitivity, and available resources.

References

LC-MS/MS method for Androstenediol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An LC-MS/MS method for the quantitative analysis of Androstenediol, a significant steroid hormone in various physiological and pathological processes, is detailed in this application note. This protocol is intended for researchers, scientists, and professionals in drug development, providing a robust and sensitive method for its determination in human serum and plasma. The methodology leverages the specificity and sensitivity of tandem mass spectrometry to achieve low detection limits and high accuracy, which is crucial for clinical research and diagnostics.

Introduction

This compound (5-Androstenediol or A5-diol) is an endogenous steroid hormone and an intermediate in the biosynthesis of testosterone (B1683101) and estrogens. Its measurement in biological matrices is essential for understanding various endocrine functions and disorders. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid analysis due to its high selectivity, sensitivity, and ability to overcome the cross-reactivity issues often associated with immunoassays.[1][2][3][4] This document provides a detailed protocol for the extraction and quantification of this compound from human serum or plasma using LC-MS/MS.

Experimental Workflow

The overall experimental workflow involves sample preparation using solid-phase extraction (SPE), followed by chromatographic separation and detection by a triple quadrupole mass spectrometer.

cluster_workflow Overall Experimental Workflow Sample Serum/Plasma Sample Pretreat Sample Pre-treatment (Internal Standard Spiking) Sample->Pretreat 1. Prepare Sample SPE Solid-Phase Extraction (SPE) Pretreat->SPE 2. Extract Analyte Dry Evaporation and Reconstitution SPE->Dry 3. Concentrate LCMS LC-MS/MS Analysis Dry->LCMS 4. Inject Data Data Processing and Quantification LCMS->Data 5. Analyze cluster_spe Detailed SPE Protocol start Start: 200 µL Serum/Plasma add_is Add 25 µL Internal Standard start->add_is precipitate Add 150 µL Zinc Sulfate + 250 µL Methanol (Protein Precipitation) add_is->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge load Load Supernatant onto SPE Plate vortex_centrifuge->load Transfer Supernatant condition Condition SPE Plate: 1. Methanol 2. Water condition->load wash1 Wash 1: 5% Ammonium Hydroxide load->wash1 wash2 Wash 2: 10% Methanol wash1->wash2 elute Elute: 60 µL Isopropanol wash2->elute dry_reconstitute Evaporate to Dryness Reconstitute in 100 µL Mobile Phase A/B elute->dry_reconstitute end Ready for Injection dry_reconstitute->end

References

Application Notes and Protocols: A Comparative Analysis of ELISA and LC-MS/MS for Androstenediol Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol (5-androstene-3β,17β-diol), an endogenous steroid hormone, serves as a crucial intermediate in the biosynthesis of testosterone (B1683101) and other androgens and estrogens from dehydroepiandrosterone (B1670201) (DHEA).[1][2] Its measurement in biological matrices is vital for diagnosing various endocrine disorders, monitoring therapeutic interventions, and advancing drug development in areas related to hormonal regulation. The two predominant analytical methods for quantifying this compound are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This document provides a detailed comparison of these two methodologies, complete with experimental protocols, quantitative data, and application-specific notes to guide researchers in selecting the most appropriate technique for their needs.

This compound Metabolic Pathway

This compound is synthesized from DHEA and is a precursor to testosterone.[2] This metabolic conversion is a key step in androgen and estrogen synthesis.[3][4]

Androstenediol_Pathway DHEA Dehydroepiandrosterone (DHEA) A5D This compound (5-Androstenediol) DHEA->A5D 17β-HSD A4D Androstenedione (B190577) DHEA->A4D 3β-HSD Testo Testosterone A5D->Testo 3β-HSD A4D->Testo 17β-HSD Estrone Estrone A4D->Estrone Aromatase Estradiol Estradiol Testo->Estradiol Aromatase

This compound biosynthesis from DHEA and its conversion to testosterone.

Principles of Each Methodology

ELISA (Enzyme-Linked Immunosorbent Assay)

ELISA is a plate-based immunoassay technique designed for detecting and quantifying soluble substances like hormones. For small molecules such as this compound, a competitive ELISA format is typically used.[5]

Principle: In a competitive ELISA, a known amount of enzyme-labeled this compound (conjugate) competes with the this compound present in the sample for a limited number of binding sites on a specific primary antibody that has been immobilized on a microplate.[5][6] After an incubation period, unbound components are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample; a weaker signal indicates a higher concentration of the target molecule.[7]

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

LC-MS/MS is a powerful analytical chemistry technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[8] It is considered the "gold standard" for steroid hormone quantification due to its high specificity and sensitivity.[8][9]

Principle: A sample is first injected into a liquid chromatograph, where this compound and other components are separated based on their physicochemical properties as they pass through a column. The separated components then enter the mass spectrometer. In the first mass analyzer (MS1), ions corresponding to the mass-to-charge ratio (m/z) of this compound are selected. These "parent" ions are then fragmented in a collision cell. The resulting "daughter" ions are analyzed in the second mass analyzer (MS2). This specific transition from a parent ion to a daughter ion (known as Multiple Reaction Monitoring or MRM) is unique to this compound, providing highly specific and quantitative detection.[10][11]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for both ELISA and LC-MS/MS.

ELISA_Workflow start Start prep Prepare Standards & Samples start->prep plate Add Standards, Samples, Antibody & Enzyme Conjugate to Coated Plate prep->plate incubate1 Incubate (e.g., 60 min at RT) plate->incubate1 wash1 Wash Plate (3-4 times) incubate1->wash1 substrate Add Substrate Solution wash1->substrate incubate2 Incubate in Dark (e.g., 15-30 min at RT) substrate->incubate2 stop Add Stop Solution incubate2->stop read Read Absorbance (e.g., 450 nm) stop->read analyze Calculate Concentrations read->analyze end End analyze->end

Typical workflow for a competitive ELISA protocol.

LCMSMS_Workflow start Start prep Sample Preparation (e.g., Protein Precipitation, Extraction) start->prep evap Evaporate & Reconstitute prep->evap inject Inject into LC System evap->inject separate Chromatographic Separation inject->separate ionize Ionization (e.g., ESI/APCI) separate->ionize ms1 MS1: Select Parent Ion ionize->ms1 fragment Collision Cell: Fragment Ion ms1->fragment ms2 MS2: Detect Daughter Ion fragment->ms2 analyze Data Acquisition & Analysis ms2->analyze end End analyze->end

Typical workflow for an LC-MS/MS protocol.

Experimental Protocols

Generic Protocol for this compound Competitive ELISA

This protocol is a generalized example based on commercially available kits.[6][12] Always refer to the specific manufacturer's manual for precise instructions.

Materials:

  • This compound ELISA Kit (containing pre-coated 96-well plate, standards, enzyme conjugate, primary antibody, wash buffer, substrate, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Precision pipettes and tips

  • Deionized water

  • Absorbent paper

Procedure:

  • Reagent Preparation: Bring all reagents and samples to room temperature. Prepare wash buffer and standards as instructed in the kit manual.

  • Sample Addition: Pipette 25 µL of each standard, control, and sample into the appropriate wells of the antibody-coated microplate.[6]

  • Reagent Addition: Dispense 50 µL of the anti-Androstenedione reagent followed by 50 µL of the Androstenedione-HRP conjugate into each well.[6]

  • Incubation: Gently shake the plate to mix and incubate for 60 minutes at room temperature.[6][12]

  • Washing: Decant the contents of the wells. Wash the plate 3-4 times with diluted wash solution, ensuring to remove all residual liquid by striking the plate on absorbent paper after the final wash.[6][12]

  • Substrate Reaction: Add 100 µL of TMB Substrate Solution to each well.[6]

  • Second Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of Stop Solution to each well to terminate the reaction. The color will change from blue to yellow.[6]

  • Measurement: Read the optical density (OD) of each well within 15 minutes using a microplate reader set to 450 nm.[6]

  • Calculation: Construct a standard curve by plotting the mean absorbance for each standard against its concentration. Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.

Generic Protocol for this compound LC-MS/MS

This protocol outlines a general approach. Specific parameters such as column type, mobile phases, and MS settings must be optimized for the instrument in use.

Materials:

  • LC-MS/MS system (e.g., Agilent 6460 or Waters Xevo TQ)[10][13]

  • Analytical column (e.g., C18)

  • Deuterated this compound internal standard (IS)

  • Solvents (e.g., acetonitrile (B52724), methanol (B129727), water - all LC-MS grade)

  • Reagents for extraction (e.g., zinc sulfate (B86663), methyl tert-butyl ether (MTBE))[13]

  • Centrifuge, evaporator

Procedure:

  • Sample Preparation (Protein Precipitation & Extraction):

    • To 50-100 µL of serum or plasma, add an internal standard solution.

    • Add a protein precipitation agent like acetonitrile or zinc sulfate and vortex thoroughly.[13]

    • Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet proteins.

    • For further cleanup and concentration, perform a liquid-liquid extraction on the supernatant using a solvent like MTBE.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50 µL) of the initial mobile phase (e.g., 50:50 methanol/water).[14]

  • LC Separation:

    • Inject 5-10 µL of the reconstituted sample into the LC system.

    • Perform chromatographic separation on a C18 column using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).

    • A typical run time is 5-8 minutes per sample.[13][15]

  • MS/MS Detection:

    • Use an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

    • Set the mass spectrometer to monitor specific MRM transitions for this compound and its internal standard. For example, a quantifier transition for androstenedione (a related steroid) is m/z 287.2 > 97.1, and a qualifier is m/z 287.2 > 109.[10][16] Similar specific transitions would be optimized for this compound.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Create a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibrators.

    • Quantify this compound in the samples by comparing their peak area ratios to the calibration curve.

Comparative Data and Performance Characteristics

The choice between ELISA and LC-MS/MS often depends on a trade-off between throughput, cost, and analytical performance.

Table 1: Quantitative Performance Comparison
ParameterELISALC-MS/MS
Sensitivity (LLOQ) ~2.3 - 5 pg/mL[7]0.05 - 0.2 ng/mL (50 - 200 pg/mL)[17][18]
Specificity Moderate; potential for cross-reactivity with structurally similar steroids.[19][20]High; based on unique mass-to-charge ratio and fragmentation pattern.[11][21]
Accuracy (% Bias) Can be significantly higher than LC-MS/MS (e.g., >65% bias for androstenedione).[15]High; often used as the reference method. Bias typically <5%.[18][22]
Precision (CV%) Intra-assay: <10%; Inter-assay: <10%[7]Intra-assay: <5%; Inter-assay: <8%[13][22]
Dynamic Range Narrower (e.g., 5-1,200 pg/mL)[7]Wider (e.g., 0.05-12 ng/mL)[18]
Sample Volume 25 - 100 µL50 - 200 µL[13]
Throughput High (multiple 96-well plates per day).Lower to Medium (depends on automation and run time).[21]
Table 2: General Advantages and Disadvantages
FeatureELISALC-MS/MS
Advantages - High throughput and suitable for large sample numbers.- Cost-effective per sample.[20]- Simpler procedure, requires less specialized expertise.[5]- No need for radioactive materials.[20]- "Gold standard" with high specificity and accuracy.[8]- Minimizes cross-reactivity issues common in immunoassays.[19]- Ability to measure multiple analytes in a single run (multiplexing).[11][19]- High sensitivity for low-concentration samples.[21]
Disadvantages - Susceptible to cross-reactivity from other steroids and metabolites, potentially leading to overestimated results.[19][23]- Can be affected by matrix interferences.[20]- Limited dynamic range often requires sample dilution.[20]- Indirect measurement based on antibody binding.- Higher instrument and operational costs.[8]- Lower throughput compared to ELISA.[21]- Requires highly skilled operators and complex method development.[11]- Potential for ion suppression from matrix components.[15]

Conclusion and Recommendations

Both ELISA and LC-MS/MS are valuable tools for the quantification of this compound, each with a distinct profile of strengths and weaknesses.

  • ELISA is a cost-effective, high-throughput method well-suited for large-scale screening studies where relative changes are of interest and the absolute accuracy is less critical.[24] However, researchers must be cautious of its inherent limitation regarding specificity, as cross-reactivity with other steroids can lead to inaccurate results.[19][25]

  • LC-MS/MS stands as the definitive reference method, offering unparalleled specificity, accuracy, and sensitivity.[8][11] It is the method of choice for clinical diagnostics, regulatory submissions, and research applications that require precise and reliable quantification, especially at low concentrations or when differentiating between structurally similar hormones.[10][21] Its capability for multiplexing further enhances its value in comprehensive steroid profiling.

The selection of the appropriate method should be a strategic decision based on the specific requirements of the study, including the desired level of accuracy and specificity, sample throughput needs, budget constraints, and the available technical expertise.

References

Protocol for synthesizing Androstenediol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Androstenediol, specifically 5-androstenediol (5-AED), is a steroid hormone that serves as a key intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA).[1][2] It is recognized for its potential immunomodulatory and radioprotective properties, making its synthesis a significant process for research in endocrinology, immunology, and drug development.[2] This document provides a detailed protocol for the laboratory synthesis of 5-androstenediol via the reduction of DHEA. The described method is a straightforward and high-yielding procedure suitable for producing this compound for research purposes.

The synthesis involves the selective reduction of the 17-keto group of DHEA using sodium borohydride (B1222165) (NaBH₄) in a mixed solvent system of tetrahydrofuran (B95107) (THF) and water. This reaction is highly stereospecific, yielding the 17β-hydroxy product, 5-androstenediol.[3] The protocol detailed below outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization of the final product.

Experimental Protocols

Synthesis of 5-Androstenediol from Dehydroepiandrosterone

This protocol describes the chemical reduction of the 17-ketone of dehydroepiandrosterone (DHEA) to the corresponding hydroxyl group, yielding 5-androstenediol.

Materials:

  • Dehydroepiandrosterone (DHEA)

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Toluene (B28343)

  • Hexane (B92381)

  • Brine (saturated aqueous sodium chloride solution)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 14.00 g (0.049 mol) of dehydroepiandrosterone (DHEA) in 150 mL of anhydrous tetrahydrofuran (THF). Stir the solution at room temperature until the DHEA is completely dissolved.[3]

  • Reduction: To the stirring solution, add 2.38 g (0.062 mol) of sodium borohydride (NaBH₄) portion-wise at room temperature.[3] After the addition is complete, add 10 mL of water to the reaction mixture.[3]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a TLC plate and spot the starting material (DHEA solution) and the reaction mixture. Develop the plate using a suitable solvent system (e.g., a mixture of toluene and methanol). The reaction is complete when the spot corresponding to DHEA has disappeared.

  • Work-up: Once the reaction is complete (typically after 2 hours), add 250 mL of water and 50 mL of toluene to the reaction mixture. Stir the mixture vigorously for 15 minutes.[3]

  • Extraction: Transfer the mixture to a separatory funnel. Allow the layers to separate and collect the organic (upper) layer. Wash the organic layer with brine (saturated NaCl solution) and then dry it over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Solvent Removal: Filter the dried organic solution to remove the sodium sulfate. Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The crude product is purified by recrystallization from hexane to yield pure 5-androstenediol as a white solid.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 5-androstenediol.

ParameterValueReference
Starting MaterialDehydroepiandrosterone (DHEA)[3]
Product5-Androstenediol[3]
Yield99%[3]
Melting Point183 °C[3]
Optical Rotation[α]D25 = -15.6 (c = 0.1; CH₂Cl₂)[3]
¹H NMR (300 MHz, MeOD) δ: 5.36 (d, J = 4.7 Hz, 1H), 3.59 (t, 1H), 3.46–3.37 (m, 1H), 2.28–2.21 (m, 2H), 2.08–1.74 (m, 5H), 1.69–1.17 (m, 8H), 1.16–0.87 (m + s, 7H), 0.77 (s, 3H)[3]
¹³C NMR (75 MHz, MeOD) δ: 142.34, 122.24, 82.47, 72.41, 52.72, 51.92, 43.85, 43.04, 38.59, 37.90, 37.77, 33.33, 32.64, 32.30, 30.66, 24.37, 21.83, 19.91, 11.52[3]

Mandatory Visualization

Synthesis_Pathway DHEA Dehydroepiandrosterone (DHEA) (C19H28O2) This compound 5-Androstenediol (C19H30O2) DHEA->this compound Reduction of 17-keto group Reagents NaBH4, THF/H2O Reagents->DHEA

Caption: Chemical synthesis pathway of 5-Androstenediol from DHEA.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolution 1. Dissolve DHEA in THF reduction 2. Add NaBH4 and Water dissolution->reduction monitoring 3. Monitor by TLC reduction->monitoring quench 4. Add Water and Toluene monitoring->quench Reaction Complete extraction 5. Extract with Toluene quench->extraction drying 6. Dry Organic Layer extraction->drying evaporation 7. Evaporate Solvent drying->evaporation purification 8. Recrystallize from Hexane evaporation->purification final_product 5-Androstenediol purification->final_product Yields Pure Product

Caption: Experimental workflow for the synthesis of 5-Androstenediol.

References

Application Notes and Protocols for Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol, specifically Androst-5-ene-3β,17β-diol, is a steroid hormone that serves as a crucial intermediate in the biosynthesis of testosterone (B1683101) and estradiol. It is a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA) and exhibits weak androgenic and estrogenic activities. Understanding the stability and storage conditions of this compound is paramount for accurate research, reliable analytical measurements, and the development of stable pharmaceutical formulations. These application notes provide a comprehensive overview of this compound's stability profile, recommended storage conditions, and detailed protocols for its handling and analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name Androst-5-ene-3β,17β-diol
Synonyms 5-Androstenediol, A5, Δ5-Diol
Molecular Formula C₁₉H₃₀O₂
Molecular Weight 290.44 g/mol
Melting Point 178-182 °C
Appearance White to off-white crystalline powder

Solubility Data

This compound is a lipophilic molecule with poor aqueous solubility. The following table summarizes its solubility in various solvents.

SolventSolubility
WaterPractically Insoluble
EthanolSoluble
Methanol (B129727)Soluble
AcetoneSoluble
ChloroformSoluble
Dimethyl Sulfoxide (DMSO)Soluble

Stability and Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following table summarizes recommended storage conditions and known instabilities.

ConditionRecommendation/Observation
Long-Term Storage (Solid) Store at -20°C in a tightly sealed container, protected from light and moisture.
Short-Term Storage (Solid) Can be stored at 2-8°C for short periods.
Solution Storage Prepare solutions fresh. For short-term storage, keep at 2-8°C. For longer-term storage, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Incompatibilities Incompatible with strong oxidizing agents.
Thermal Stability Stable at ambient temperatures for short periods. Degradation may occur at elevated temperatures over extended periods.
pH Stability Susceptible to degradation under strongly acidic or basic conditions. Neutral or slightly acidic pH is generally preferred for solutions.
Photostability As a steroidal compound, exposure to UV light should be minimized to prevent potential degradation. Store protected from light.

While specific quantitative data on the degradation kinetics of this compound under various stress conditions is not extensively available in the public domain, studies on related steroids like DHEA have shown good stability in solid form and when formulated with appropriate excipients. For instance, a study on DHEA rapid-dissolving tablets showed no significant degradation after six months of storage at 25°C and 60% relative humidity[1][2]. Long-term studies of Androstenedione (B190577) in serum samples also indicate good stability when stored frozen[3].

Signaling Pathways

This compound is a key intermediate in the steroid biosynthesis pathway and exerts its biological effects through interaction with androgen and estrogen receptors.

Biosynthetic Pathway of this compound

This compound is synthesized from Dehydroepiandrosterone (DHEA) and is a precursor to Testosterone.

Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA 17α-hydroxylase/ 17,20-lyase This compound This compound DHEA->this compound 17β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD

Caption: Biosynthesis of this compound from Cholesterol.

Mechanism of Action of this compound

This compound can bind to both androgen and estrogen receptors, initiating downstream signaling cascades.

cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androstenediol_in This compound AR Androgen Receptor (AR) Androstenediol_in->AR ER Estrogen Receptor (ER) Androstenediol_in->ER HSP Heat Shock Proteins AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ER->HSP ER_dimer ER Dimer ER->ER_dimer Dimerization ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription ERE Estrogen Response Element (ERE) ERE->Gene_Transcription Biological_Response Biological Response Gene_Transcription->Biological_Response AR_dimer->ARE ER_dimer->ERE Androstenediol_out This compound Androstenediol_out->Androstenediol_in Diffusion

Caption: this compound signaling through androgen and estrogen receptors.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[4][5].

start Prepare this compound Stock Solution (e.g., in Methanol) stress Subject Aliquots to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid state) stress->thermal photo Photolytic Stress (ICH Q1B guidelines) stress->photo analyze Analyze Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze data Characterize Degradants (LC-MS) Quantify Degradation analyze->data end Assess Stability Profile data->end

Caption: Workflow for a forced degradation study of this compound.

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the working concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase.

  • Thermal Degradation: Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days. At appropriate time points, withdraw samples, dissolve in methanol, and dilute to the working concentration.

  • Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see section 6.2).

Protocol for Stability-Indicating HPLC Method

This protocol describes a representative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound and the separation of its potential degradation products. Method validation should be performed according to ICH guidelines[6][7][8][9].

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient)
Gradient Start with 50:50 (Acetonitrile:Water), ramp to 90:10 over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 20 µL
Diluent Acetonitrile:Water (50:50)
  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products, process impurities, and placebo components. Analyze stressed samples to ensure peak purity.

  • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range (e.g., 50-150% of the expected concentration).

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze multiple preparations of the same sample on the same day.

    • Intermediate Precision (Inter-assay precision): Analyze the same sample on different days, by different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively.

  • Robustness: Assess the method's performance with deliberate small variations in method parameters such as mobile phase composition, flow rate, and column temperature.

Conclusion

This compound is a relatively stable compound when stored under appropriate conditions. For long-term storage, maintaining the solid compound at -20°C in a dark, dry environment is recommended. Solutions should be prepared fresh, and for extended storage, they should be frozen. The provided protocols for forced degradation and HPLC analysis offer a framework for researchers to assess the stability of this compound in their specific formulations and experimental setups. The signaling pathway diagrams provide a visual representation of its biological context. Adherence to these guidelines will ensure the integrity and reliability of research and development activities involving this compound.

References

Application Notes for Androstenediol in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Androstenediol (specifically androst-5-ene-3β,17β-diol or A5-diol) is an endogenous steroid hormone that serves as a precursor in the biosynthesis of testosterone (B1683101) and estrogens.[1] In research, it is utilized to investigate its effects on various cellular processes. This compound acts as a weak androgen and a potent estrogen, capable of binding to and activating both the androgen receptor (AR) and the estrogen receptors (ERα and ERβ).[1] Its ability to modulate these critical signaling pathways makes it a valuable tool for studies in endocrinology, cancer biology, and immunology. Proper solubilization is critical for obtaining accurate and reproducible results in in vitro assays, as steroids are characteristically hydrophobic. This document provides a detailed protocol for dissolving this compound and a summary of its solubility in common laboratory solvents.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous solutions.[2] To achieve the desired concentrations for in vitro studies, it is essential to first dissolve it in an organic solvent to create a concentrated stock solution. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically ≤0.1%) to avoid solvent-induced cytotoxicity.

The table below summarizes the solubility of this compound (CAS 521-17-5) in several common laboratory solvents.

SolventSolubility (mg/mL)Molar Solubility (mM)*Source
Dimethylformamide (DMF)25 mg/mL86.1 mM[3][4]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL51.6 mM[3][4][5]
Ethanol10 mg/mL34.4 mM[3][4][5]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL1.7 mM[3][4][5]

*Molar solubility calculated based on a molecular weight of 290.44 g/mol .[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for subsequent serial dilutions.

Materials:

  • This compound powder (CAS 521-17-5)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Sterile pipette tips

Procedure:

  • Pre-weighing Calculation: Determine the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) Example for 1 mL of a 10 mM stock: Mass (mg) = 10 mmol/L x 0.001 L x 290.44 g/mol = 2.904 mg

  • Weighing: Carefully weigh out approximately 2.9 mg of this compound powder and place it into a sterile amber vial. Using an amber vial is recommended to protect the compound from light.

  • Solubilization: Add 1 mL of cell culture grade DMSO to the vial containing the this compound powder.

  • Dissolving: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C.[6] This prevents repeated freeze-thaw cycles which can degrade the compound. Properly stored, the stock solution should be stable for several months.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the serial dilution of the 10 mM stock solution to prepare a final working concentration of 100 nM for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (appropriate for the cell line being used)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

Procedure:

  • Intermediate Dilution: Prepare a 1000X intermediate stock relative to your final desired concentration. For a final concentration of 100 nM, the 1000X stock would be 100 µM.

    • Pipette 2 µL of the 10 mM stock solution into 198 µL of sterile cell culture medium. This creates a 100 µM intermediate solution. Vortex gently to mix.

  • Final Dilution (Working Solution): Add the intermediate solution to the final volume of cell culture medium that will be added to the cells. The final dilution factor should be 1:1000 to ensure the DMSO concentration remains at 0.1%.

    • For example, to prepare 10 mL of media with a final this compound concentration of 100 nM, add 10 µL of the 100 µM intermediate solution to 9.99 mL of fresh cell culture medium.

    • Mix thoroughly by gentle inversion or pipetting before adding to the cell culture plate.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. The vehicle control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) in the cell culture medium, but without this compound.

Visualization of Cellular Mechanisms

This compound Signaling Pathway

This compound can exert its effects through genomic and non-genomic pathways. In endometrial cells, this compound has been shown to bind to Estrogen Receptor α (ERα). This interaction triggers the activation of downstream kinase cascades, specifically the PI3K-AKT and MAPK-ERK1/2 pathways. These pathways converge on cell cycle regulatory proteins, leading to an increase in Cyclin D1 and a decrease in the cyclin-dependent kinase inhibitor p27, ultimately promoting cell cycle progression and proliferation.

Androstenediol_Signaling cluster_EC Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus This compound This compound ERa ERα This compound->ERa PI3K PI3K ERa->PI3K MEK MEK1/2 ERa->MEK AKT AKT PI3K->AKT p27 p27 AKT->p27 inhibits ERK ERK1/2 MEK->ERK CyclinD1 Cyclin D1 ERK->CyclinD1 promotes Progression Cell Cycle Progression p27->Progression CyclinD1->Progression

Caption: this compound signaling via ERα to promote cell proliferation.

References

Application Notes and Protocols for Cell-Based Assays of Androstenediol Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for conducting cell-based assays to characterize the biological activity of Androstenediol (5-Androstene-3β,17β-diol; ADIOL). This compound is an endogenous steroid hormone that can exert both androgenic and estrogenic effects, making it a molecule of interest in various physiological and pathological processes.[1][2]

Introduction

This compound is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to testosterone.[3] It can directly activate both the androgen receptor (AR) and the estrogen receptors (ERα and ERβ), thereby influencing gene expression and cellular processes such as proliferation and differentiation.[1][2][3] Understanding the cellular activity of this compound is crucial for research in endocrinology, oncology, and drug development. This document outlines key cell-based assays to quantify its receptor binding, transcriptional activation, and effects on cell proliferation.

Data Presentation

The following tables summarize quantitative data on this compound's interaction with androgen and estrogen receptors, as well as its activity in various cell-based functional assays.

Table 1: Receptor Binding Affinity of this compound

ReceptorBinding Constant (Ki)Notes
Estrogen Receptor α (ERα)3.6 nMPreferential binding to ERβ.[1][2]
Estrogen Receptor β (ERβ)0.9 nMApproximately 3-fold higher affinity for ERβ over ERα.[1][2]
Androgen Receptor (AR)~1.2 µM (compared to DHEA)Lower affinity compared to potent androgens like DHT.[1][2]

Table 2: Functional Activity of this compound in Cell-Based Assays

Assay TypeCell LineEndpointEffective Concentration (EC50) / Observation
AR TransactivationPC-3, LNCaPReporter Gene (CAT) ActivationActivation observed in the nM range.[3]
AR TransactivationDU145Reporter Gene (CAT) ActivationMarginal induction (within 3-fold).[3]
ER TransactivationDU145Reporter Gene (ERE-CAT) ActivationInduction similar to 10⁻⁸ M Estradiol.[3]
AR Transactivation------EC50 of 2969 nM (compared to 0.06 nM for DHT).[1][2]
ERα Transactivation------EC50 of 2.5 nM.[2]
ERβ Transactivation------EC50 of 1.7 nM.[2]
Cell ProliferationLNCaPCell CountStimulation observed at 10 nM.[4]
Cell ProliferationMCF-7BrdU-ELISASignificant stimulation at 100 nM.[5]
PSA mRNA InductionLNCaPRT-PCRInduction observed with this compound treatment.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of this compound and the general workflow for a reporter gene assay.

Androstenediol_Signaling_Pathway ADIOL This compound (ADIOL) AR Androgen Receptor (AR) ADIOL->AR Direct Binding (Lower Affinity) ER Estrogen Receptors (ERα/β) ADIOL->ER Direct Binding (Higher Affinity) Metabolism Metabolism ADIOL->Metabolism Cellular_Response_A Androgenic Cellular Response (e.g., PSA gene expression, cell proliferation) AR->Cellular_Response_A Transcriptional Regulation Cellular_Response_E Estrogenic Cellular Response (e.g., cell proliferation) ER->Cellular_Response_E Transcriptional Regulation Testosterone Testosterone Metabolism->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT

Caption: this compound signaling pathways.

Reporter_Gene_Assay_Workflow cluster_workflow Reporter Gene Assay Workflow A 1. Cell Seeding Seed cells in a multi-well plate. B 2. Transfection Transfect cells with receptor and reporter plasmids (if not a stable cell line). A->B C 3. Treatment Treat cells with this compound at various concentrations. B->C D 4. Incubation Incubate for a specified period (e.g., 24 hours). C->D E 5. Cell Lysis Lyse the cells to release cellular components. D->E F 6. Reporter Assay Measure the activity of the reporter enzyme (e.g., Luciferase, CAT). E->F G 7. Data Analysis Normalize data and calculate fold induction. F->G

Caption: Workflow for a reporter gene assay.

Experimental Protocols

Protocol 1: Reporter Gene Assay for this compound-Mediated AR/ER Transcriptional Activity

This protocol is designed to quantify the ability of this compound to activate the androgen or estrogen receptors and induce the expression of a reporter gene.

Materials:

  • Cell Lines:

    • For AR activity: PC-3 (AR-negative, requires co-transfection of AR expression vector) or LNCaP (endogenously expresses a mutant AR).[3]

    • For ER activity: MCF-7 (endogenously expresses ERα).

  • Culture Medium: Phenol (B47542) red-free DMEM or RPMI-1640 supplemented with 5-10% charcoal-stripped fetal bovine serum (CS-FBS).

  • Plasmids:

    • AR or ER expression vector (e.g., pCMV-hAR).

    • Reporter plasmid containing androgen response elements (AREs) or estrogen response elements (EREs) driving a reporter gene (e.g., pGL3-ARE-Luciferase or pTAL-ERE-Luciferase).

    • Control plasmid for transfection efficiency normalization (e.g., a plasmid expressing Renilla luciferase or β-galactosidase).

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • This compound: Stock solution in ethanol.

  • Luciferase Assay System: (e.g., Promega Dual-Luciferase® Reporter Assay System).

  • Luminometer.

  • 96-well white, clear-bottom tissue culture plates.

Procedure:

  • Cell Seeding: 24 hours prior to transfection, seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in phenol red-free medium with CS-FBS.

  • Transfection (for transient transfection):

    • Prepare DNA-lipid complexes according to the transfection reagent manufacturer's protocol. For each well, co-transfect the receptor expression plasmid (if needed), the reporter plasmid, and the normalization control plasmid.

    • Add the complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh phenol red-free medium containing CS-FBS.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • 24 hours after transfection, replace the medium with the this compound-containing medium. Include a vehicle control (ethanol) and a positive control (e.g., DHT for AR, 17β-estradiol for ER).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Remove the medium and wash the cells with PBS.

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

    • Calculate the fold induction of reporter activity by dividing the normalized luciferase activity of the this compound-treated wells by the normalized activity of the vehicle control wells.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of hormone-responsive cancer cells.

Materials:

  • Cell Lines: LNCaP (androgen-responsive) or MCF-7 (estrogen-responsive).

  • Culture Medium: Phenol red-free medium supplemented with 5-10% CS-FBS.

  • This compound: Stock solution in ethanol.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS.

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well tissue culture plates.

  • Microplate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in phenol red-free medium with CS-FBS. Allow cells to attach for 24 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control (DHT for LNCaP, 17β-estradiol for MCF-7).

  • Incubation: Incubate the cells for 3-6 days, changing the medium with fresh treatments every 2-3 days.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium only) from all readings.

    • Express the results as a percentage of the vehicle control to determine the effect of this compound on cell proliferation.

Protocol 3: Competitive Ligand Binding Assay

This protocol is a competitive binding assay to determine the affinity of this compound for the androgen or estrogen receptor.

Materials:

  • Receptor Source: Purified recombinant human AR or ER, or cytosol extract from tissues or cells expressing the receptor.

  • Radiolabeled Ligand: [³H]-DHT for AR or [³H]-Estradiol for ER.

  • This compound: Unlabeled competitor ligand.

  • Assay Buffer: e.g., TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4).

  • Dextran-Coated Charcoal (DCC): To separate bound from unbound ligand.

  • Scintillation Vials and Scintillation Fluid.

  • Scintillation Counter.

Procedure:

  • Assay Setup: In microcentrifuge tubes, combine the receptor source, a fixed concentration of the radiolabeled ligand, and increasing concentrations of unlabeled this compound. Include tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled DHT or estradiol).

  • Incubation: Incubate the tubes at 4°C for 16-24 hours to reach equilibrium.

  • Separation of Bound and Unbound Ligand:

    • Add cold DCC suspension to each tube.

    • Vortex and incubate on ice for 10-15 minutes.

    • Centrifuge at 4°C to pellet the charcoal with the unbound ligand.

  • Measurement of Bound Ligand:

    • Transfer the supernatant (containing the receptor-bound radiolabeled ligand) to scintillation vials.

    • Add scintillation fluid and measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

References

Animal Models for Studying Androstenediol Effects: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol (AED), a metabolite of dehydroepiandrosterone (B1670201) (DHEA), is a steroid hormone with significant immunomodulatory, radioprotective, and anti-inflammatory properties. Its therapeutic potential is an active area of research, necessitating robust and reproducible animal models to elucidate its mechanisms of action and evaluate its efficacy. This document provides detailed application notes and protocols for utilizing rodent models to study the effects of this compound, with a focus on its impact on inflammation and radiation injury.

Animal Models

The most commonly employed animal models for investigating the biological effects of this compound are mice and rats. Specific strains are often chosen based on the research question.

  • Mice:

    • C57BL/6J: Frequently used for immunological and radioprotection studies due to their well-characterized immune system and availability of genetic modifications.[1][2]

    • BALB/c: Often utilized in studies of infectious diseases and immune responses, particularly Th1/Th2 balance.

    • CD2F1: Employed in radioprotection studies to assess survival and hematopoietic recovery.

  • Rats:

    • Wistar: A common outbred stock used in a variety of toxicological and pharmacological studies, including models of colitis.[3]

    • Sprague Dawley: Another widely used outbred rat stock, suitable for studying inflammatory bowel disease and metabolic effects of steroids.[4][5]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from key studies, illustrating the impact of this compound in different animal models.

Table 1: Radioprotective Effects of this compound in Mice

Animal ModelRadiation DoseThis compound Dose and ScheduleOutcome MeasureResultReference
C57BL/6J MiceLethal Dose8.0 mg/25g mouse, single subcutaneous injectionSurvival Rate70% survival with AED treatment[2]
C57BL/6J Mice3 Gy (whole-body)320 mg/kg, single subcutaneous injection 30 mins post-irradiationMonocyte LevelsSignificantly increased at days 4, 7, and 14 post-irradiation[1]
Mice9 GySubcutaneous injection every three days post-irradiationSurvival RateDose-dependent reduction in death[6]
B6D2F1 MiceNot specified160 mg/kg, subcutaneous injection 24h before irradiationCirculating Neutrophils and PlateletsAmeliorated radiation-induced decreases

Table 2: Anti-inflammatory Effects of this compound in a Rat Colitis Model

Animal ModelInduction of ColitisThis compound TreatmentOutcome MeasureResultReference
Male Wistar RatsIntrarectal 4% acetic acidDaily oral gavage (dose not specified)Disease Activity Index (DAI)Significantly decreased compared to untreated colitis group[3]
Male Wistar RatsIntrarectal 4% acetic acidDaily oral gavage (dose not specified)Colonic Tissue Levels of TLR4, pAKT, and NF-κBSignificantly decreased[3]
Male Wistar RatsIntrarectal 4% acetic acidDaily oral gavage (dose not specified)Colonic Tissue Superoxide Dismutase (SOD) ActivityIncreased[3]

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound in Mice and Rats

This protocol describes the standard procedure for subcutaneous (SC) injection of this compound.

Materials:

  • This compound (5-androstene-3β,17β-diol)

  • Vehicle (e.g., Dimethyl sulfoxide (B87167) (DMSO) and Ethanol (B145695) in a 1:1 ratio)[1]

  • Sterile syringes (1 ml)

  • Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)[7]

  • 70% ethanol for disinfection

  • Animal handling and restraint equipment

Procedure:

  • Preparation of this compound Solution: Dissolve this compound in the appropriate vehicle to the desired concentration. Ensure the solution is sterile.

  • Animal Restraint:

    • Mice: Gently restrain the mouse by scruffing the loose skin over the neck and shoulders.

    • Rats: Use a two-handed grip or a commercial restrainer to secure the animal.

  • Injection Site: The preferred site for SC injection is the loose skin over the back, between the shoulder blades.

  • Injection: a. Swab the injection site with 70% ethanol. b. Pinch the skin to form a "tent." c. Insert the needle, bevel up, at the base of the tented skin, parallel to the body. d. Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe). e. Slowly inject the this compound solution. The maximum recommended SC injection volume is typically 0.5 ml for mice and 2-3 ml for rats. f. Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any adverse reactions.

Protocol 2: Induction of Acetic Acid Colitis in Rats and this compound Treatment

This protocol details the induction of acute colitis in rats using acetic acid, a model that mimics aspects of human ulcerative colitis.

Materials:

  • Male Wistar or Sprague Dawley rats (180-220g)

  • Acetic acid solution (4% v/v in sterile saline)

  • This compound

  • Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)

  • Catheter (soft, flexible, approximately 2 mm in diameter)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Oral gavage needles

Procedure:

  • Acclimatization: Allow rats to acclimate to the facility for at least one week before the experiment.

  • This compound Administration (Pre-treatment): a. Begin daily oral gavage of this compound or vehicle to the respective groups for a predetermined period (e.g., 7-14 days) before colitis induction.

  • Induction of Colitis: a. Fast the rats for 24 hours with free access to water. b. Anesthetize the rat. c. Gently insert the catheter into the colon via the anus to a depth of 8 cm. d. Slowly instill 1 ml of 4% acetic acid into the colon.[8] e. Keep the rat in a head-down position for approximately 30 seconds to ensure the acetic acid solution remains in the colon. f. Remove the catheter.

  • This compound Administration (Post-treatment): Continue daily oral gavage of this compound or vehicle for the duration of the study (e.g., 3-7 days).

  • Assessment of Colitis: a. Monitor body weight, stool consistency, and presence of blood in the feces daily to calculate the Disease Activity Index (DAI). b. At the end of the experiment, euthanize the rats and collect the colon. c. Macroscopically examine the colon for inflammation, ulceration, and damage. d. Collect tissue samples for histological analysis (H&E staining) and molecular assays (e.g., ELISA for cytokines, Western blot for signaling proteins).

Protocol 3: Radioprotection Study in Mice

This protocol outlines a typical experiment to evaluate the radioprotective effects of this compound.

Materials:

  • C57BL/6J or other suitable mouse strain

  • This compound

  • Vehicle for subcutaneous injection

  • Source of ionizing radiation (e.g., X-ray or gamma-ray irradiator)

  • Animal holders for irradiation

  • Complete blood count (CBC) analyzer

Procedure:

  • This compound Administration: Administer a single subcutaneous injection of this compound or vehicle 24 hours prior to irradiation.

  • Irradiation: a. Place the mice in well-ventilated holders to minimize movement during irradiation. b. Expose the mice to a predetermined dose of whole-body irradiation. Doses will vary depending on the study's aim (sub-lethal for hematopoietic studies, lethal for survival studies).

  • Post-Irradiation Monitoring and Analysis: a. Survival Study: Monitor the mice daily for a period of 30 days and record mortality. b. Hematopoietic Recovery Study: i. At various time points post-irradiation (e.g., days 3, 7, 14, 21), collect peripheral blood via tail vein or cardiac puncture. ii. Perform a complete blood count to determine the numbers of white blood cells, neutrophils, lymphocytes, platelets, and red blood cells. iii. Harvest bone marrow and spleen for analysis of hematopoietic progenitor cells using flow cytometry or colony-forming unit (CFU) assays.

Visualization of Signaling Pathways

This compound and the TLR4 Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4 activation by ligands such as lipopolysaccharide (LPS) triggers a downstream cascade involving the PI3K/Akt and NF-κB pathways, leading to the production of pro-inflammatory cytokines. This compound can attenuate this response.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 PI3K PI3K MyD88->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation This compound This compound This compound->PI3K This compound->NFkappaB DNA DNA NFkappaB_nuc->DNA Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription

Caption: TLR4 signaling cascade and points of inhibition by this compound.

Experimental Workflow for Studying this compound in Acetic Acid-Induced Colitis

The following diagram illustrates the typical workflow for investigating the therapeutic effects of this compound in a rat model of colitis.

Colitis_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Group_Allocation Group Allocation (Control, Colitis, AED-Treated) Animal_Acclimatization->Group_Allocation AED_Pretreatment This compound/Vehicle Pre-treatment (Oral Gavage) Group_Allocation->AED_Pretreatment Colitis_Induction Acetic Acid-Induced Colitis AED_Pretreatment->Colitis_Induction AED_Posttreatment This compound/Vehicle Post-treatment Colitis_Induction->AED_Posttreatment Monitoring Daily Monitoring (Body Weight, DAI) AED_Posttreatment->Monitoring Euthanasia Euthanasia and Tissue Collection Monitoring->Euthanasia Macroscopic Macroscopic Scoring of Colon Euthanasia->Macroscopic Histology Histological Analysis (H&E Staining) Euthanasia->Histology Molecular Molecular Assays (ELISA, Western Blot) Euthanasia->Molecular

Caption: Workflow for acetic acid-induced colitis model and this compound treatment.

References

Application Notes and Protocols for Androstenediol Administration in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Androstenediol (specifically 5-androstenediol or AED) is a steroid prohormone that has garnered interest in research for its potential immunomodulatory, neuroprotective, and radioprotective properties. Unlike its more commonly known counterpart, androstenedione (B190577), this compound is not a direct precursor to testosterone (B1683101) but can be metabolized to other active androgens and estrogens. Its activity is often mediated through estrogen receptor β (ERβ), distinguishing its mechanism of action from many other androgens.[1][2] These application notes provide a summary of quantitative data from rodent studies and detailed protocols for the administration of this compound.

Quantitative Data Summary

The following tables summarize the quantitative findings from various rodent studies involving the administration of this compound and the related compound, androstenedione.

Table 1: Effects of 5-Androstenediol (AED) on Cytokines and Pharmacokinetics in Mice

ParameterAnimal ModelDosage & RouteTime PointObservation
Plasma 5-AED Mice30 mg/kg (subcutaneous)2 hours post-injectionPeak plasma concentration
4 days post-injectionRemained significantly above control
8 days post-injectionNot significantly different from control
Plasma 5-AED Mice60 mg/kg (buccal)24 hours post-administrationNot significantly different from subcutaneous delivery
Serum G-CSF Mice30 mg/kg (subcutaneous)4 hours after irradiationSignificantly elevated
Serum MIP-1γ Mice30 mg/kg (subcutaneous)4 hours after irradiationSignificantly elevated

Data extracted from a study on the radioprotective effects of 5-androstenediol.[3]

Table 2: Effects of Androstenedione on Hormonal and Physiological Parameters in Rats

ParameterAnimal ModelDosage & RouteDurationObservation
Serum Testosterone Female Rats1 µg/g body wt/day (implant)8 weeksNo significant difference
Plasma Cortisol Female Rats1 µg/g body wt/day (implant)8 weeksNo significant difference
Plasma Cholesterol Female Rats1 µg/g body wt/day (implant)8 weeksSignificantly lower in the treatment group
Body Weight Female Rats1 µg/g body wt/day (implant)8 weeksNo significant difference
Organ Weights Female Rats1 µg/g body wt/day (implant)8 weeksNo significant difference (heart, liver, kidneys, etc.)
Serum Progesterone (B1679170) Pregnant Rats10 µM (intrabursal ovarian)8 and 24 hoursSignificant increase

Note: This table includes data for Androstenedione, a related compound, to provide broader context on androgen prohormone effects in rodents.[4][5]

Table 3: Carcinogenicity and Toxicity of Androstenedione in Rodents (Chronic Study)

FindingAnimal ModelDosage & RouteDurationResult
Hepatocellular Tumors B6C3F1 Mice (Male & Female)10, 50 mg/kg/day (gavage)2 yearsSignificant increase in hepatocellular tumors
Lung Tumors F344/N Rats (Male)20 mg/kg/day (gavage)2 yearsIncreased incidence of alveolar/bronchiolar adenoma and carcinoma
Leukemia F344/N Rats (Female)20, 50 mg/kg/day (gavage)2 yearsIncreased incidence of mononuclear cell leukemia
Pancreatic Islet Cell Adenomas B6C3F1 Mice (Male & Female)50 mg/kg (Male), 2, 10, 50 mg/kg (Female) (gavage)2 yearsMarginal increase
Body Weight B6C3F1 Mice (Female)50 mg/kg/day (gavage)2 yearsDecreased by approximately 6%

Note: This table includes data for Androstenedione, a related compound, to provide broader context on androgen prohormone effects in rodents.[6]

Signaling Pathways and Visualizations

This compound's Anti-Inflammatory Signaling Pathway in Acetic Acid-Induced Colitis

The diagram below illustrates the proposed mechanism by which 5-androstenediol (ADIOL) ameliorates colitis in a rat model. It functions as a selective estrogen receptor β (ERβ) ligand to inhibit the TLR4-mediated PI3K/Akt and NF-κB inflammatory pathways.[1]

Androstenediol_Signaling_Pathway cluster_inflammation Inflammatory Cascade cluster_intervention Therapeutic Intervention AA Acetic Acid (Colitis Induction) TLR4 TLR4 Activation AA->TLR4 PI3K PI3K Activation TLR4->PI3K NFkB NF-κB Activation TLR4->NFkB also activates Akt Akt Phosphorylation PI3K->Akt Akt->NFkB Inflammation Inflammation (IL-1β, MMP9, etc.) NFkB->Inflammation ADIOL 5-Androstenediol (ADIOL) ERb Estrogen Receptor β (ERβ) ADIOL->ERb ERb->TLR4 Inhibits ERb->PI3K Inhibits ERb->NFkB Inhibits

Caption: ADIOL inhibits colitis via ERβ-mediated suppression of TLR4/PI3K/NF-κB.

General Experimental Workflow for this compound Administration in Rodents

This workflow provides a generalized overview of the key steps involved in conducting a rodent study with this compound.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (e.g., 1-2 weeks) Baseline 2. Baseline Measurements (Body weight, blood samples, etc.) Acclimatization->Baseline Grouping 3. Randomization into Groups (Control, Vehicle, ADIOL Doses) Baseline->Grouping Treatment 4. This compound Administration (Subcutaneous, Gavage, Implant) Grouping->Treatment Monitoring 5. In-Life Monitoring (Clinical signs, body weight, food/water intake) Treatment->Monitoring Endpoint 6. Endpoint Sample Collection (Blood, Tissues, Organs) Monitoring->Endpoint At study termination Analysis 7. Data Analysis (Hormone assays, Histopathology, Gene expression) Endpoint->Analysis

Caption: A typical workflow for in vivo rodent studies with this compound.

Experimental Protocols

Protocol 1: Subcutaneous Administration of 5-Androstenediol for Radioprotection Studies in Mice

This protocol is adapted from studies evaluating the hematopoietic and survival-enhancing effects of 5-AED.[3]

1. Materials:

  • 5-Androstenediol (5-AED) powder

  • Vehicle solution (e.g., sterile saline, corn oil, or a solution containing ethanol, propylene (B89431) glycol, and saline)

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

  • Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old

  • Animal scale

2. Preparation of Dosing Solution:

  • Determine the desired concentration of the 5-AED solution based on the target dose (e.g., 30 mg/kg) and the average weight of the mice. Assume an injection volume of 0.1 mL per 10 g of body weight.

  • Aseptically weigh the required amount of 5-AED powder.

  • Dissolve the powder in the chosen vehicle. Sonication may be required to fully dissolve the compound. Prepare a vehicle-only solution for the control group.

  • Ensure the final solution is sterile. It can be filter-sterilized if the vehicle allows.

3. Administration Procedure:

  • Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered.

  • Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

  • Lift the loose skin over the back/scapular region to form a "tent".

  • Insert the needle into the base of the skin tent, parallel to the spine, ensuring it is in the subcutaneous space and has not punctured the underlying muscle.

  • Slowly inject the calculated volume of the 5-AED solution or vehicle.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.

  • Return the mouse to its home cage and monitor for any immediate adverse reactions.

  • For radioprotection studies, administration is typically performed 24-48 hours prior to whole-body irradiation.[3]

Protocol 2: Chronic Oral Gavage Administration of Androstenedione in Rats and Mice

This protocol is based on the National Toxicology Program (NTP) chronic toxicity and carcinogenicity studies. While for androstenedione, the methodology is applicable for long-term oral administration studies of similar steroid compounds.[6]

1. Materials:

  • Androstenedione powder

  • Vehicle: Corn oil

  • Oral gavage needles (stainless steel, ball-tipped, appropriate size for rats/mice)

  • Syringes (1-3 mL)

  • F344/N rats and B6C3F1 mice

  • Animal scale

2. Preparation of Dosing Suspension:

  • Calculate the required concentration of androstenedione in corn oil to achieve the target doses (e.g., 10, 20, 50 mg/kg). The dosing volume should be kept consistent (e.g., 5 mL/kg for rats, 10 mL/kg for mice).

  • Prepare the suspensions fresh, for instance, weekly.

  • Weigh the androstenedione and mix with the appropriate volume of corn oil. A homogenizer may be used to ensure a uniform suspension.

  • Store the suspension protected from light at room temperature. Stir continuously during dosing to maintain uniformity.

3. Administration Procedure:

  • Weigh animals weekly for the first 13 weeks and monthly thereafter to adjust the dosing volume.[6]

  • Grasp the animal firmly by the scruff of the neck to immobilize the head and straighten the neck and esophagus.

  • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

  • Gently insert the ball-tipped needle into the mouth, over the tongue, and advance it down the esophagus to the pre-measured depth. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Administer the calculated volume of the suspension smoothly.

  • Withdraw the needle in a single, smooth motion.

  • Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing, which could indicate improper administration into the trachea.

  • This procedure is typically performed 5 days a week for the duration of the study (e.g., 104-106 weeks).[6]

References

Measuring Androstenediol Metabolites in Urine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol (5-androstene-3β,17β-diol) is an endogenous steroid hormone that serves as a key intermediate in the biosynthesis of testosterone (B1683101) and other androgens. The analysis of its urinary metabolites provides a non-invasive method to assess androgen metabolism and can be a valuable tool in endocrinology research, clinical diagnostics, and drug development. The primary urinary metabolites of this compound are androsterone (B159326) (An) and etiocholanolone (B196237) (Et), which are excreted as glucuronide and sulfate (B86663) conjugates. This document provides detailed protocols for the quantification of these metabolites in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Metabolic Pathway of this compound

This compound is metabolized in the liver and peripheral tissues primarily to androsterone and etiocholanolone. These metabolites are then conjugated with glucuronic acid or sulfate to increase their water solubility for excretion in the urine.

This compound Metabolism This compound This compound Androsterone Androsterone This compound->Androsterone 5α-reductase, 3α-HSD Etiocholanolone Etiocholanolone This compound->Etiocholanolone 5β-reductase, 3α-HSD Androsterone_Glucuronide Androsterone Glucuronide Androsterone->Androsterone_Glucuronide UGT Androsterone_Sulfate Androsterone Sulfate Androsterone->Androsterone_Sulfate SULT Etiocholanolone_Glucuronide Etiocholanolone Glucuronide Etiocholanolone->Etiocholanolone_Glucuronide UGT Etiocholanolone_Sulfate Etiocholanolone Sulfate Etiocholanolone->Etiocholanolone_Sulfate SULT Urine Urinary Excretion Androsterone_Glucuronide->Urine Etiocholanolone_Glucuronide->Urine Androsterone_Sulfate->Urine Etiocholanolone_Sulfate->Urine

Figure 1. Metabolic pathway of this compound to its major urinary metabolites.

Quantitative Data Summary

The following table summarizes the urinary concentrations of the major metabolites of this compound under baseline conditions and following the administration of a related androgen precursor. The data presented for "After Administration" is based on studies involving oral androstenedione (B190577) intake, a closely related steroid that metabolizes to the same downstream products, androsterone and etiocholanolone.[1][2][3][4]

MetaboliteConditionConcentration in Men (μ g/24h )Concentration in Women (μ g/24h )
Androsterone Baseline1450 - 5821[5][6]883 - 5047[5][6]
After Administration (100 mg/day)~92,064[2]Not available
After Administration (300 mg/day)~195,408[2]Not available
Etiocholanolone Baseline794 - 4743[5][6]673 - 4308[5][6]
After Administration (100 mg/day)~103,344[2]Not available
After Administration (300 mg/day)~241,680[2]Not available

Note: "After Administration" values are calculated based on hourly excretion rates reported for androstenedione administration and extrapolated to a 24-hour period for comparison.[2]

Experimental Workflow

The general workflow for the analysis of this compound metabolites in urine involves sample collection, preparation (including hydrolysis of conjugates), and instrumental analysis.

Experimental Workflow cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Urine_Collection 24-hour Urine Collection Internal_Standard Addition of Internal Standard Urine_Collection->Internal_Standard Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Internal_Standard->Hydrolysis Extraction Solid-Phase Extraction (SPE) Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Required for GC-MS LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification LC_MSMS->Quantification GC_MS->Quantification

Figure 2. General experimental workflow for urinary steroid metabolite analysis.

Experimental Protocols

Protocol 1: Quantification of this compound Metabolites by LC-MS/MS

This protocol is suitable for the sensitive and specific quantification of androsterone and etiocholanolone glucuronides and sulfates.

1. Materials and Reagents

  • Androsterone and etiocholanolone analytical standards

  • Androsterone-d4 and etiocholanolone-d4 internal standards

  • β-glucuronidase from Helix pomatia

  • Formic acid, HPLC grade

  • Acetonitrile, HPLC grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Urine Sample Collection: Collect a 24-hour urine sample and store it at -20°C until analysis.

  • Internal Standard Spiking: Thaw urine samples to room temperature and vortex. To 1 mL of urine, add 10 µL of a 1 µg/mL internal standard solution (androsterone-d4 and etiocholanolone-d4).

  • Enzymatic Hydrolysis: Add 1 mL of 0.1 M acetate (B1210297) buffer (pH 5.2) and 50 µL of β-glucuronidase/sulfatase solution. Incubate at 55°C for 3 hours.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

    • Load the hydrolyzed urine sample onto the cartridge.

    • Wash the cartridge with 3 mL of water.

    • Elute the metabolites with 3 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

3. LC-MS/MS Conditions

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate the analytes (e.g., start at 30% B, ramp to 95% B over 10 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for androsterone, etiocholanolone, and their deuterated internal standards.

Protocol 2: Quantification of this compound Metabolites by GC-MS

This protocol is a classic and robust method for steroid profiling.

1. Materials and Reagents

  • Androsterone and etiocholanolone analytical standards

  • Internal standard (e.g., epiandrosterone)

  • β-glucuronidase from Helix pomatia

  • Derivatizing agents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with trimethylchlorosilane (TMCS) or other silylating agents.

  • Pyridine (B92270)

  • Hexane, GC grade

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

2. Sample Preparation

  • Urine Sample Collection and Hydrolysis: Follow steps 2.1 and 2.2 as in the LC-MS/MS protocol.

  • Solid-Phase Extraction (SPE): Follow step 2.4 as in the LC-MS/MS protocol.

  • Derivatization:

    • Evaporate the eluate to dryness under nitrogen.

    • Add 50 µL of pyridine and 50 µL of MSTFA/TMCS (99:1, v/v).

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Conditions

  • GC Column: Capillary column suitable for steroid analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient to separate the TMS-derivatized steroids (e.g., start at 150°C, ramp to 280°C).

  • Injector Temperature: 280°C

  • Injection Mode: Splitless

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for androsterone-TMS and etiocholanolone-TMS.

Conclusion

The quantification of urinary this compound metabolites, primarily androsterone and etiocholanolone, provides a valuable window into androgen metabolism. Both LC-MS/MS and GC-MS are powerful analytical techniques for this purpose, each with its own advantages. The detailed protocols provided in these application notes offer a robust starting point for researchers and professionals in the field to accurately measure these important biomarkers. Careful adherence to sample preparation procedures, especially the hydrolysis and derivatization steps, is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols for High-Throughput Screening of Androstenediol Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Androstenediol (5-androstenediol) is an endogenous steroid hormone that acts as a precursor in the biosynthesis of testosterone (B1683101) and exhibits weak androgenic and estrogenic activities.[1] Its influence on cellular processes is primarily mediated through its interaction with the Androgen Receptor (AR), a key regulator of male sexual development and physiology. The identification of novel AR agonists is of significant interest for therapeutic applications, including hormone replacement therapy and the treatment of hypogonadism. High-throughput screening (HTS) provides a robust platform for the rapid identification of compounds that modulate AR activity from large chemical libraries.

These application notes provide detailed protocols for two primary HTS assays designed to identify and characterize this compound and other AR agonists: a competitive binding assay and a cell-based reporter gene assay.

Androgen Receptor Signaling Pathway

This compound can be converted to testosterone, which is then converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT). Both testosterone and DHT bind to the Androgen Receptor. Upon ligand binding, the AR translocates to the nucleus, dimerizes, and binds to Androgen Response Elements (AREs) on DNA, leading to the transcription of target genes.

Androgen_Signaling This compound This compound Testosterone Testosterone This compound->Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT AR Androgen Receptor (AR) Testosterone->AR Binding DHT->AR Binding AR_Ligand AR-Ligand Complex AR->AR_Ligand Conformational Change HSP Heat Shock Proteins HSP->AR AR_Dimer AR Dimer AR_Ligand->AR_Dimer Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Nuclear Translocation & DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation SPA_Workflow Start Start Dispense_AR Dispense His-tagged AR-LBD to 384-well Ni-coated plates Start->Dispense_AR Incubate_1 Incubate to allow AR binding to plate Dispense_AR->Incubate_1 Wash Wash to remove unbound AR Incubate_1->Wash Add_Compounds Add test compounds and [3H]-DHT Wash->Add_Compounds Incubate_2 Incubate to reach binding equilibrium Add_Compounds->Incubate_2 Read_Plate Read plate on scintillation counter Incubate_2->Read_Plate Analyze_Data Analyze data and identify hits Read_Plate->Analyze_Data End End Analyze_Data->End Reporter_Assay_Workflow Start Start Seed_Cells Seed AR-reporter cells in 384-well plates Start->Seed_Cells Incubate_1 Incubate for 24 hours Seed_Cells->Incubate_1 Add_Compounds Add test compounds Incubate_1->Add_Compounds Incubate_2 Incubate for 24 hours Add_Compounds->Incubate_2 Add_Substrate Add luciferase substrate Incubate_2->Add_Substrate Read_Plate Read luminescence Add_Substrate->Read_Plate Analyze_Data Analyze data and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

References

Quantitative Analysis of Androstenediol in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Androstenediol (5-androstenediol), an endogenous steroid hormone, is a crucial intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA).[1] As a significant biomarker in various physiological and pathological processes, accurate and sensitive quantification of this compound in biological samples is essential for clinical diagnostics and research. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical method for the determination of this compound, providing high selectivity and sensitivity, especially when coupled with appropriate sample preparation and derivatization techniques.[2][3] This document provides a detailed protocol for the quantitative analysis of this compound in plasma using GC-MS.

Metabolic Pathway of this compound

This compound is a key metabolite in the steroidogenic pathway. It is synthesized from DHEA and is a direct precursor to testosterone. Understanding its position in the metabolic cascade is vital for interpreting analytical results.[4][5][6]

This compound Metabolic Pathway DHEA Dehydroepiandrosterone (DHEA) This compound This compound DHEA->this compound AKR1C3 Androstenedione Androstenedione DHEA->Androstenedione HSD3B2 Testosterone Testosterone This compound->Testosterone HSD3B2 Androstenedione->Testosterone AKR1C3

Figure 1: Simplified metabolic pathway of this compound.

Experimental Protocol

This protocol outlines the procedure for the extraction, derivatization, and subsequent GC-MS analysis of this compound from a plasma sample.

Sample Preparation

Effective sample preparation is critical to remove interferences and concentrate the analyte.[7]

  • Internal Standard Spiking: To each 1 mL of plasma sample, add an appropriate internal standard (e.g., Dehydroepiandrosterone-d6) to correct for extraction losses and instrumental variability.[8]

  • Liquid-Liquid Extraction (LLE):

    • Add 5 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean glass tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is essential to improve the volatility and thermal stability of steroid hormones for GC-MS analysis.[2][7] Silylation is a common technique used for this purpose.[2]

  • To the dried extract, add 100 µL of a derivatizing agent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS) (99:1, v/v).[8]

  • Seal the tube and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

The derivatized sample is now ready for analysis.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

  • GC Column: A capillary column such as a RESTEK Rxi®-5ms (30 m x 0.25 mm x 0.25 µm) is suitable for separating the analytes.[8]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp 1: Increase to 220°C at a rate of 40°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 5 minutes.[8]

  • Injector: Splitless mode at 285°C.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Ions to Monitor:

      • This compound: Quantitative ion m/z 344, Qualitative ions m/z 434.[8]

      • Internal Standard (DHEA-d6): Quantitative ion m/z 276, Qualitative ions m/z 366.[8]

    • Ion Source Temperature: 230°C.[9]

    • Quadrupole Temperature: 150°C.[9]

Experimental Workflow

The overall process from sample collection to data analysis is summarized in the following diagram.

GC-MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction (MTBE) Spike->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Add BSTFA + TMCS Evaporate->Derivatize Heat Heat at 60°C Derivatize->Heat Inject Inject into GC-MS Heat->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Report Results Quantify->Report

Figure 2: Workflow for the GC-MS analysis of this compound.

Quantitative Data Summary

The performance of the described method can be summarized in the following tables. The data presented is based on a study analyzing this compound in rat plasma.[8]

Table 1: Method Validation Parameters for this compound Analysis

ParameterResult
Linearity Range80 - 5000 ng/mL
Correlation Coefficient (r²)0.9993
Limit of Detection (LOD)Not Reported
Limit of Quantitation (LOQ)80 ng/mL

Table 2: Accuracy and Precision

Concentration LevelAccuracy (%)Intra-day RSD (%)Inter-day RSD (%)
Low70 - 103< 5< 5
Medium70 - 103< 5< 5
High70 - 103< 5< 5

Table 3: Recovery

Concentration LevelRecovery (%)
80 ng/mL75.96 - 104.01
200 ng/mL75.96 - 104.01
1000 ng/mL75.96 - 104.01
4000 ng/mL75.96 - 104.01

Conclusion

The described GC-MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in plasma. The protocol, including liquid-liquid extraction and silylation derivatization, ensures robust and accurate results suitable for both research and clinical applications. The use of a specific temperature program and selected ion monitoring in the mass spectrometer enhances the method's performance, allowing for precise measurement of this important steroid hormone.

References

Application Notes and Protocols for the Use of Radiolabeled Androstenediol in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androst-5-ene-3β,17β-diol (also known as Δ5-Androstenediol or A5-diol) is an endogenous steroid hormone. It serves as a crucial intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA).[1][2] Beyond its role as a precursor to androgens, androstenediol itself exhibits weak androgenic and potent estrogenic activities, capable of activating both androgen and estrogen receptors.[1][3] The study of its metabolism is critical for understanding its physiological and pathological roles, including its influence on immune responses and the development of hormone-sensitive cancers.[3][4]

Radiolabeling is a highly sensitive and reliable technique for tracing the metabolic fate of molecules like this compound in vitro and in vivo.[] By replacing atoms in the molecular structure with a radioisotope (commonly Tritium, ³H, or Carbon-14, ¹⁴C), researchers can accurately track the absorption, distribution, metabolism, and excretion (ADME) of the compound and its metabolites.[][6] These application notes provide an overview of the metabolic pathways, experimental protocols, and data interpretation for studies utilizing radiolabeled this compound.

Metabolic Pathways of this compound

This compound is a direct metabolite of DHEA, the most abundant steroid produced by the human adrenal cortex.[2] Its metabolism involves several key enzymatic conversions that lead to the formation of potent androgens and estrogens. The primary metabolic pathways are present in the adrenal glands, gonads, and various peripheral tissues.[7]

The principal transformations include:

  • Conversion to Testosterone: The enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD) converts this compound to testosterone.[3] This is a key step in androgen biosynthesis.

  • Formation from DHEA: this compound is synthesized from DHEA via the action of 17β-hydroxysteroid dehydrogenase (17β-HSD).[4][8]

  • Further Metabolism: Testosterone, derived from this compound, can be further metabolized to the more potent androgen dihydrotestosterone (B1667394) (DHT) by 5α-reductase or converted to estradiol (B170435) by aromatase.[7][9] this compound itself can also be metabolized to other steroid intermediates.

This compound Metabolic Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA DHEA (Dehydroepiandrosterone) Pregnenolone->DHEA CYP17A1 This compound This compound (Δ5-Androstenediol) DHEA->this compound 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase DHT DHT (Dihydrotestosterone) Testosterone->DHT 5α-reductase

Fig. 1: Metabolic pathway of this compound.

Signaling Activities

This compound exerts biological effects by binding to and activating nuclear hormone receptors. Unlike specialized hormones, it has dual activity.

  • Androgenic Activity: It can bind to the Androgen Receptor (AR), and upon binding, the receptor-ligand complex translocates to the nucleus to regulate the transcription of androgen-responsive genes.[3] This activity is generally considered weaker than that of testosterone or DHT.[1]

  • Estrogenic Activity: this compound also binds to Estrogen Receptors (ERα and ERβ) and can activate estrogen-responsive genes.[1][3] Although its affinity for ERs is lower than estradiol, it circulates at much higher concentrations, suggesting it may be a significant endogenous estrogen.[1]

This compound Signaling cluster_cell Target Cell cluster_cyto Cytoplasm cluster_nuc Nucleus AR Androgen Receptor (AR) AR_complex This compound-AR Complex AR->AR_complex ER Estrogen Receptor (ER) ER_complex This compound-ER Complex ER->ER_complex ARE Androgen Response Element (ARE) GeneT1 Gene Transcription ARE->GeneT1 Activates ERE Estrogen Response Element (ERE) GeneT2 Gene Transcription ERE->GeneT2 Activates AR_complex->ARE Translocates & Binds DNA ER_complex->ERE Translocates & Binds DNA This compound Radiolabeled This compound This compound->AR Binds This compound->ER Binds

Fig. 2: Signaling pathways of this compound.

Experimental Protocols

The following protocols provide a framework for studying the metabolism of radiolabeled this compound in a cell-based model.

Protocol: In Vitro Metabolism in Cell Culture

This protocol is adapted from methodologies used for studying steroid metabolism in various cell lines.[4][10]

Objective: To identify and quantify the metabolites of radiolabeled this compound produced by a specific cell line (e.g., prostate cancer cells, Leydig cells).

Materials:

  • Cell line of interest (e.g., LNCaP, PC-3, HeLa)

  • Cell culture medium (e.g., RPMI-1640, DMEM) and supplements (FBS, antibiotics)

  • Radiolabeled this compound (e.g., [³H]-Androstenediol or [¹⁴C]-Androstenediol) of known specific activity

  • Unlabeled ("cold") this compound

  • Phosphate-buffered saline (PBS)

  • Organic solvents: Ethyl acetate (B1210297), Hexane, Methanol, Dichloromethane (all HPLC grade)

  • Scintillation fluid and vials

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Reference standards for potential metabolites (Testosterone, DHEA, Androstenedione, etc.)

Procedure:

  • Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Preparation of Radiolabeled Medium: Prepare serum-free medium containing the desired concentration of radiolabeled this compound. A typical concentration might be 50-200 nM, containing a tracer amount of the radiolabeled compound (e.g., 50 nCi/mL).[10]

  • Incubation:

    • Wash the cell monolayers twice with sterile PBS.

    • Add 2 mL of the prepared radiolabeled medium to each well.

    • Incubate the plates at 37°C in a CO₂ incubator for various time points (e.g., 0, 30, 60, 120, 240 minutes) to assess the metabolic time course.[10]

  • Extraction of Steroids:

    • At each time point, collect the incubation medium from the wells.

    • Add 2 volumes of ethyl acetate to the medium in a glass tube.

    • Vortex vigorously for 1 minute to extract the steroids.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully transfer the upper organic phase to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen gas.

  • Analysis of Metabolites:

    • Resuspend the dried steroid extract in a small volume (e.g., 50 µL) of methanol.

    • Proceed with analysis using TLC (Protocol 4.2) or LC-MS/MS.

Protocol: Analysis by Thin-Layer Chromatography (TLC)

Objective: To separate and quantify this compound and its metabolites.

Procedure:

  • Spotting: Spot the resuspended steroid extract onto a silica (B1680970) gel TLC plate. On adjacent lanes, spot the reference standards.

  • Development: Develop the TLC plate in a chromatography tank containing a suitable solvent system (e.g., dichloromethane:ethyl acetate, 4:1 v/v). Allow the solvent front to migrate to near the top of the plate.

  • Visualization:

    • Visualize the non-radioactive reference standards under UV light or by staining (e.g., iodine vapor). Mark their positions.

    • The radiolabeled samples are not directly visible.

  • Quantification:

    • Scrape the silica from the sample lanes in horizontal sections (e.g., 1 cm each) corresponding to the positions of the reference standards and the areas in between.[10]

    • Place each silica scraping into a separate scintillation vial.

    • Add 5 mL of scintillation fluid to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity corresponding to the parent this compound and each of its metabolites at each time point.

Experimental Workflow Start Start: Plate Cells Culture Culture Cells to 70-80% Confluency Start->Culture Incubate Incubate with [³H]-Androstenediol Culture->Incubate Collect Collect Medium at Time Points Incubate->Collect Extract Extract Steroids (Ethyl Acetate) Collect->Extract Dry Evaporate Solvent (Nitrogen Stream) Extract->Dry Resuspend Resuspend in Methanol Dry->Resuspend Analysis Analysis Resuspend->Analysis TLC TLC Separation & Scintillation Counting Analysis->TLC Classic Method LCMS LC-MS/MS Analysis Analysis->LCMS Modern Method End End: Data Interpretation TLC->End LCMS->End

Fig. 3: General workflow for in vitro metabolic studies.

Data Presentation

Quantitative data from metabolic studies should be presented clearly to allow for easy interpretation and comparison.

Table 1: Identification of this compound Metabolites

This table should be used to summarize the metabolites identified through chromatographic separation, based on the migration/retention time of known standards.

Chromatographic Fraction / Peak Putative Metabolite Method of Identification
Fraction 1This compound (Parent)Co-migration with standard on TLC
Fraction 2TestosteroneCo-migration with standard on TLC
Fraction 3AndrostenedioneCo-migration with standard on TLC
Fraction 4Unknown Metabolite 1Chromatographic position
Fraction 5DHEACo-migration with standard on TLC
Table 2: Time-Course of [³H]-Androstenediol Metabolism in LNCaP Cells

This table presents hypothetical quantitative results from a time-course experiment, showing the distribution of radioactivity among the parent compound and its metabolites. Data is expressed as a percentage of the total radioactivity recovered at each time point.

Incubation Time (min) % this compound % Testosterone % Androstenedione % Other Metabolites
098.5 ± 1.00.5 ± 0.20.3 ± 0.10.7 ± 0.3
3085.2 ± 2.510.1 ± 1.81.5 ± 0.53.2 ± 0.8
6071.6 ± 3.120.3 ± 2.22.8 ± 0.65.3 ± 1.1
12055.4 ± 4.032.5 ± 3.54.1 ± 0.98.0 ± 1.5
24038.9 ± 3.845.8 ± 4.15.5 ± 1.09.8 ± 1.9

Values are presented as mean ± SD from triplicate experiments.

By employing these protocols and methods of data presentation, researchers can effectively utilize radiolabeled this compound to elucidate its metabolic pathways and biological functions in various physiological and disease contexts.

References

In Vitro Models for Assessing the Androgenic Activity of Androstenediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing in vitro models to evaluate the androgenic activity of Androstenediol (5-androstene-3β,17β-diol). This compound, a steroid precursor to testosterone, has been shown to possess intrinsic androgenic properties by activating the androgen receptor (AR) and inducing the transcription of androgen-responsive genes.[1] The following sections detail the experimental protocols for key assays, present quantitative data in a structured format, and provide visual representations of the underlying signaling pathways and experimental workflows.

Overview of In Vitro Models

Several in vitro models are instrumental in characterizing the androgenic potential of this compound. These assays can be broadly categorized as:

  • Androgen Receptor (AR) Binding Assays: These assays determine the ability of this compound to directly bind to the androgen receptor, often in a competitive format against a known high-affinity radiolabeled androgen.

  • Reporter Gene Assays: These cell-based assays measure the transcriptional activity of the AR in response to this compound. Cells are engineered to express a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase) under the control of an androgen-responsive element (ARE).[1][2][3][4][5]

  • Cell-Based Assays for Metabolism and Activity: These experiments utilize cell lines that endogenously or exogenously express the AR to study the metabolism of this compound and its effect on cell growth and gene expression.[1][6]

Data Presentation: Quantitative Analysis of this compound's Androgenic Activity

The following tables summarize quantitative data from various studies, providing a comparative overview of this compound's activity in different in vitro systems.

Table 1: Androgen Receptor Transcriptional Activation by this compound in Various Cell Lines

Cell LineReporter SystemThis compound ConcentrationFold Induction over ControlReference CompoundFold Induction by Reference
PC-3 (AR-transfected)MMTV-CAT100 nM~15-fold1 nM DHT~36-fold
LNCaP (endogenous AR)MMTV-CAT100 nM~23-fold1 nM DHT~7-fold
DU145 (AR-transfected)MMTV-CAT100 nM~3-fold1 nM DHTNot Specified
AR CALUX (U2-OS based)LuciferaseNot SpecifiedNot SpecifiedDHTEC50 = 0.13 nM

Data synthesized from multiple sources.[1][2]

Table 2: Competitive Androgen Receptor Binding Affinity

CompoundReceptor SourceRadioligandIC50 (nM)
Dihydrotestosterone (DHT)Rat Recombinant AR[³H]-DHTNot Specified
AndrostenedioneRat Recombinant AR[³H]-DHTNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the androgenic activity of this compound.

Protocol 1: Androgen Receptor (AR) Transcriptional Activation using a Reporter Gene Assay

This protocol is adapted from studies using human prostate cancer cell lines to measure AR activation.[1][11]

Objective: To quantify the ability of this compound to activate the androgen receptor and induce gene transcription.

Materials:

  • Human prostate cancer cell lines (e.g., PC-3, DU145, LNCaP)

  • Cell culture medium (e.g., DMEM) supplemented with fetal calf serum (FCS)

  • Phenol (B47542) red-free DMEM with charcoal-stripped FCS

  • Expression plasmid for human AR (e.g., pSG5-wtAR)

  • Reporter plasmid containing an androgen-responsive element driving a reporter gene (e.g., MMTV-CAT or MMTV-Luciferase)

  • Transfection reagent (e.g., calcium phosphate (B84403) precipitation method)

  • This compound and reference androgens (e.g., Dihydrotestosterone - DHT)

  • Lysis buffer

  • Substrate for the reporter enzyme (e.g., chloramphenicol and [¹⁴C]acetyl-CoA for CAT assay, or luciferin (B1168401) for luciferase assay)

  • Scintillation counter or luminometer

Procedure:

  • Cell Culture: Maintain human prostate cancer cells in DMEM with 5-10% FCS. For experiments, plate 4 x 10⁵ cells per 60-mm dish 24 hours before transfection.[1][11]

  • Transfection:

    • One hour before transfection, change the medium to phenol red-free DMEM with 10% charcoal-stripped FCS.[11]

    • Co-transfect the cells with the AR expression plasmid and the ARE-reporter plasmid using a suitable transfection method like calcium phosphate precipitation.[1][11] Ensure the total amount of DNA is consistent across all transfections by using a carrier plasmid (e.g., pSG5).

  • Treatment: After transfection, treat the cells with various concentrations of this compound or a reference androgen like DHT. Include a vehicle control (e.g., ethanol (B145695) or DMSO).

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Reporter Assay:

    • For CAT Assay: Perform the chloramphenicol acetyltransferase (CAT) assay as previously described.[1] This typically involves incubating cell lysates with [¹⁴C]acetyl-CoA and chloramphenicol, followed by separation of acetylated and unacetylated forms by thin-layer chromatography and quantification using a scintillation counter.

    • For Luciferase Assay: Measure luciferase activity using a luminometer after adding the appropriate luciferase substrate to the cell lysates.

  • Data Analysis: Normalize reporter activity to the total protein concentration in each lysate. Express the results as fold induction over the vehicle control.

Protocol 2: Competitive Androgen Receptor (AR) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound to the AR.[7][9][10]

Objective: To measure the ability of this compound to compete with a high-affinity radiolabeled androgen for binding to the AR.

Materials:

  • Source of Androgen Receptor (e.g., cytosol from rat prostate, or recombinant human AR)[7][10]

  • Radiolabeled androgen (e.g., [³H]-Dihydrotestosterone or [³H]-Mibolerone)

  • Unlabeled this compound and a reference competitor (e.g., unlabeled DHT)

  • Assay buffer

  • Wash buffer (ice-cold)

  • Hydroxyapatite (HAP) slurry or other separation method (e.g., filter plates)

  • Scintillation cocktail

  • 96-well plates

  • Liquid scintillation counter

Procedure:

  • Preparation:

    • Prepare serial dilutions of unlabeled this compound and the reference competitor in the assay buffer.

    • Prepare the radioligand solution in the assay buffer at a concentration at or below its Kd for the AR.[9]

    • Prepare the AR solution in the assay buffer. The optimal concentration should be determined empirically.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and the AR solution.

    • Non-specific Binding Wells: Add assay buffer, radioligand, AR solution, and a high concentration of the unlabeled reference competitor.

    • Competition Wells: Add the serially diluted this compound, radioligand, and AR solution.

  • Incubation: Incubate the plate, typically overnight at 4°C, to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a pre-determined amount of HAP slurry to each well to bind the receptor-ligand complexes.

    • Incubate for a short period on ice.

    • Centrifuge the plate to pellet the HAP.

    • Carefully aspirate the supernatant containing the unbound radioligand.

    • Wash the HAP pellet with ice-cold wash buffer. Repeat the centrifugation and aspiration steps.[9]

  • Detection:

    • Add scintillation cocktail to each well containing the HAP pellet.

    • Seal the plate and mix thoroughly.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway of this compound-mediated AR activation and a typical experimental workflow for assessing its androgenic activity.

Androstenediol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive, bound to HSPs) This compound->AR Enters cell and binds AR_Andro This compound-AR Complex AR->AR_Andro Conformational change HSPs Heat Shock Proteins (HSPs) AR_Andro->HSPs Dissociation AR_dimer Dimerized This compound-AR Complex AR_Andro->AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates

Caption: this compound signaling pathway via the Androgen Receptor.

Experimental_Workflow start Start: Select Cell Line (e.g., PC-3) culture Cell Culture and Plating start->culture transfect Co-transfection with AR and Reporter Plasmids culture->transfect treat Treatment with This compound and Controls transfect->treat incubate Incubation (24-48h) treat->incubate lyse Cell Lysis incubate->lyse assay Reporter Gene Assay (Luciferase or CAT) lyse->assay analyze Data Analysis: Fold Induction vs. Control assay->analyze end End: Quantify Androgenic Activity analyze->end

References

Application Note: Solid Phase Extraction of Androstenediol from Human Plasma for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Androstenediol (AED), specifically 5-androstenediol, is an endogenous steroid hormone and a direct metabolite of dehydroepiandrosterone (B1670201) (DHEA), playing a key role as an intermediate in the biosynthesis of testosterone.[1][2] Its accurate quantification in plasma is crucial for various fields, including endocrinology and clinical research. The analysis of this compound in plasma presents a significant challenge due to its presence at low concentrations, high protein binding, and the complexity of the biological matrix.[3] Solid Phase Extraction (SPE) is a highly effective sample preparation technique that addresses these challenges by providing excellent sample cleanup, high recovery rates, and reduction of matrix effects, making it ideal for sensitive downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

This application note provides a detailed protocol for the extraction of this compound from human plasma using reversed-phase SPE. The method involves a protein precipitation step followed by a systematic SPE procedure designed for high throughput and reproducibility.

Principle of the Method

This method utilizes a "precipitate and extract" strategy. First, proteins in the plasma sample are precipitated using a water-miscible organic solvent like acetonitrile (B52724).[6][7] After centrifugation, the supernatant containing the analyte is isolated. This pre-treated sample is then loaded onto a reversed-phase SPE sorbent, such as a hydrophilic-lipophilic balanced (HLB) polymer. This compound, being a moderately non-polar steroid, is retained on the sorbent while polar impurities are washed away. A strong organic solvent is then used to elute the purified this compound, which is subsequently prepared for LC-MS/MS analysis.

Data Presentation: Method Performance

The following table summarizes typical performance characteristics for the analysis of this compound and related steroids using SPE followed by LC-MS/MS.

Table 1: Summary of Quantitative Performance Data for Steroid Analysis

Parameter Analyte Typical Value Reference
Recovery (%) This compound (5-diol) 84.9 - 92.0% [8]
Androstenedione (B190577) 42 - 95% [9]
Lower Limit of Quantification (LLOQ) This compound (5-diol) 100 pg/mL [8]
Androstenedione 0.05 ng/mL (50 pg/mL) [10]

| Linearity (r²) | this compound & related steroids | >0.99 |[8][10] |

Experimental Protocol

Materials and Reagents
  • Biological Matrix: Human plasma (with K2-EDTA or Lithium Heparin anticoagulant)

  • Standards: this compound analytical standard, Deuterated this compound (or similar steroid) for use as an internal standard (IS).

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (B129727) (MeOH), LC-MS grade

    • Water, LC-MS grade

    • Formic Acid (FA), LC-MS grade

  • Equipment:

    • 96-well Solid Phase Extraction plate (e.g., Hydrophilic-Lipophilic Balanced polymer, 30 mg)

    • 96-well collection plate (2 mL)

    • SPE vacuum manifold or positive pressure processor

    • Microcentrifuge or centrifuge with plate rotor

    • Nitrogen evaporator

    • Vortex mixer

    • Calibrated pipettes

Detailed Protocol Steps

5.1. Preparation of Standards and Solutions

  • Stock Solutions: Prepare primary stock solutions of this compound and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working standards for the calibration curve and quality control (QC) samples.

  • Precipitation Solvent: Use ice-cold acetonitrile.

  • Wash Solvent: Prepare a solution of 25% methanol in water.

  • Elution Solvent: Prepare a solution of 90:10 acetonitrile:methanol (v/v).

  • Reconstitution Solvent: Prepare a solution appropriate for the LC mobile phase, typically 50:50 methanol:water with 0.1% formic acid.

5.2. Sample Pre-treatment: Protein Precipitation

  • Aliquot 200 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add 20 µL of the internal standard working solution to all samples except for the blank. Add 20 µL of methanol to the blank sample.

  • Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to plasma).[6]

  • Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 4°C for 10 minutes at ≥3,200 rcf to pellet the precipitated proteins.[10]

  • Carefully transfer the supernatant to a clean tube or 96-well plate for the SPE step.

5.3. Solid Phase Extraction Procedure

  • Conditioning: Place the SPE plate on the manifold. Condition the wells by passing 1 mL of methanol followed by 1 mL of LC-MS grade water through the sorbent. Do not allow the wells to dry out completely.

  • Loading: Load the entire supernatant from the pre-treatment step (approx. 800 µL) onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent at a rate of approximately 1 mL/min.

  • Washing: Wash the sorbent with 1 mL of the wash solvent (25% methanol in water) to remove residual salts and polar interferences.[11]

  • Drying: Dry the SPE plate thoroughly by applying high vacuum or positive pressure for 5-10 minutes to remove the aqueous wash solvent.

  • Elution: Place a clean 96-well collection plate inside the manifold. Elute the this compound by adding two 500 µL aliquots of the elution solvent (90:10 ACN:MeOH). Allow the first aliquot to soak for 1 minute before drawing it through, then add the second aliquot.[11]

5.4. Eluate Processing

  • Place the collection plate in a nitrogen evaporator and dry the eluate at approximately 40°C.[12]

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent.[12]

  • Seal the plate, vortex for 30 seconds, and centrifuge briefly. The sample is now ready for injection into the LC-MS/MS system.

Visualization of Experimental Workflow

SPE_Workflow Workflow for Solid Phase Extraction of this compound from Plasma cluster_pretreatment 1. Sample Pre-treatment cluster_spe 2. Solid Phase Extraction (SPE) cluster_post 3. Post-Extraction Processing plasma Plasma Sample + IS ppt Add Acetonitrile (3:1)& Vortex plasma->ppt centrifuge Centrifuge to Pellet Protein ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant condition Condition Plate (MeOH then H2O) supernatant->condition load Load Supernatant condition->load wash Wash Plate (25% MeOH) load->wash elute Elute Analyte (90% ACN/MeOH) wash->elute evap Evaporate Eluate to Dryness elute->evap recon Reconstitute in Mobile Phase evap->recon inject LC-MS/MS Analysis recon->inject

References

Troubleshooting & Optimization

Technical Support Center: Androstenediol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androstenediol extraction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the extraction of this compound from biological matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low this compound recovery during Solid-Phase Extraction (SPE)?

Low recovery of this compound during SPE can stem from several factors throughout the extraction process. Here are some of the most common causes and potential solutions:

  • Improper Sorbent Selection: The choice of SPE sorbent is critical for effective retention of this compound. Using a sorbent that is not appropriate for the analyte's polarity can lead to poor recovery. For steroids like this compound, reversed-phase sorbents (e.g., C8 or C18) are frequently used.[1] Hydrophilic-Lipophilic Balance (HLB) cartridges can also yield good results.[1]

  • Inadequate Conditioning and Equilibration: Failure to properly condition and equilibrate the SPE cartridge can result in inconsistent and low recovery.[2][3] The conditioning step removes impurities from the sorbent, while equilibration prepares the sorbent for the sample's chemical environment.[3]

  • Incorrect Sample pH: The pH of the sample can influence the ionization state of this compound and its interaction with the sorbent. Optimizing the sample pH is crucial for efficient retention.[2][4]

  • Sample Overload: Exceeding the binding capacity of the SPE cartridge by loading too much sample can lead to analyte breakthrough and, consequently, low recovery.[2][5][6]

  • Inappropriate Wash Solvents: The wash step is intended to remove interfering substances without eluting the target analyte. If the wash solvent is too strong (too non-polar in reversed-phase SPE), it can prematurely elute the this compound.[2][7]

  • Inefficient Elution: The elution solvent may not be strong enough to completely desorb this compound from the sorbent.[2][8] It's also important to use a sufficient volume of the elution solvent.

  • Matrix Effects: Components in the biological matrix (e.g., proteins, lipids) can interfere with the binding of this compound to the sorbent or cause ion suppression/enhancement during LC-MS analysis.[9][10][11][12] Proper sample pretreatment and optimized cleanup steps are necessary to minimize matrix effects.[9]

Q2: My this compound recovery is low and inconsistent with Liquid-Liquid Extraction (LLE). What could be the problem?

Low and inconsistent recovery in LLE is often related to the following issues:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent must be well-matched to this compound to ensure efficient partitioning from the aqueous sample matrix into the organic phase.[13]

  • Emulsion Formation: Emulsions at the interface of the aqueous and organic layers are a common problem in LLE, especially with complex biological samples.[14] Emulsions can trap the analyte, leading to poor and variable recovery.[14] To mitigate this, consider gentle mixing instead of vigorous shaking, or adding salt to the aqueous phase ("salting out").[14]

  • Incomplete Phase Separation: Inadequate separation of the aqueous and organic phases can result in loss of the analyte.[14]

  • Analyte Degradation: Harsh pH conditions or reactive impurities in the extraction solvent could potentially degrade this compound.[13]

  • Insufficient Mixing: Inadequate mixing of the two phases can lead to incomplete extraction and low recovery.

Q3: How can I improve the recovery of this compound?

To improve this compound recovery, a systematic optimization of your extraction protocol is recommended. Here are key parameters to consider:

  • Method Selection: While both LLE and SPE can be used, SPE is often considered a more powerful and accurate extraction method that can be automated.[15]

  • Sample Pretreatment: For serum or plasma samples, protein precipitation is a crucial first step to release protein-bound this compound and reduce matrix interference.

  • pH Adjustment: Experiment with adjusting the pH of your sample to optimize the retention of this compound on the SPE sorbent or its partitioning in LLE.

  • Solvent Scouting: For LLE, test a range of organic solvents with varying polarities. For SPE, optimize the strength and composition of your wash and elution solvents.

  • SPE Sorbent Selection: If using SPE, consider screening different sorbent chemistries (e.g., C8, C18, HLB) to find the one that provides the best recovery for this compound.

  • Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for analyte loss during sample preparation and to correct for matrix effects.[11][12]

Quantitative Data Summary

The following tables summarize recovery data for Androstenedione and other relevant steroids from various extraction methods reported in the literature. While specific data for this compound is limited in these examples, the data for structurally similar androgens can provide a useful starting point for method development.

Table 1: Performance of Supported Liquid Extraction (SLE) followed by LC-MS/MS

AnalyteRecovery Rate (%)Lower Limit of Quantification (LLOQ)Linearity (r²)
11-OHA495.3 - 111.6%0.25 nmol/L>0.99
Testosterone>75%5 pg/mL>0.99
Androstenedione>75%5 pg/mL>0.99
17-OH Progesterone>75%5 pg/mL>0.99

Table 2: Performance of Solid-Phase Extraction (SPE) followed by LC-MS/MS

AnalyteRecovery Rate (%)Lower Limit of Quantification (LLOQ)Linearity (r²)
11-OHA4100 - 114%320 pmol/L>0.999
Androstenedione42 - 95%1 pg/mLNot Reported
Testosterone42 - 95%2 pg/mLNot Reported

Experimental Protocols

Below are detailed methodologies for common steroid extraction experiments. These can be adapted for this compound extraction with appropriate optimization.

Protocol 1: Solid-Phase Extraction (SPE) for Steroids from Serum

This protocol is a general guideline and should be optimized for this compound.

  • Sample Pre-treatment:

    • To 200 µL of serum, add an appropriate volume of internal standard solution.

    • Add 40 µL of 2% aqueous ammonia (B1221849), 150 µL of 0.2M zinc sulfate, and 250 µL of methanol.

    • Vortex the mixture after each addition.

    • Add 300 µL of water and centrifuge for 5 minutes at 1000 g.

  • SPE Cartridge Conditioning and Equilibration:

    • Condition an Oasis MAX µElution SPE Plate with 200 µL of methanol.

    • Equilibrate the plate with 200 µL of water.

  • Sample Loading:

    • Load 600 µL of the pre-treated sample supernatant onto the SPE plate and apply a low vacuum to slowly pull the sample through.

  • Washing:

    • Wash the plate with 200 µL of 0.1% ammonia in 20% methanol.

    • Dry the plate thoroughly.

  • Elution:

    • Elute the analytes with an appropriate solvent. For example, a two-step elution can be performed with 25 µL of 2% formic acid in acetonitrile (B52724) followed by 25 µL of 2% formic acid in methanol.

  • Post-Elution Processing:

    • Dilute the eluate with 50 µL of water.

    • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Steroids from Plasma

This is a general protocol that can be adapted for this compound.

  • Sample Preparation:

    • Pipette 100 μL of plasma into a glass tube.[16]

    • Add 1 mL of ethyl ether.[16]

  • Extraction:

    • Vortex the tube for 30 seconds to ensure thorough mixing.[16]

    • Allow the phases to separate.

  • Solvent Transfer and Evaporation:

    • Transfer the upper organic phase to a clean glass tube.

    • Evaporate the solvent under a stream of nitrogen gas.[16]

  • Reconstitution:

    • Dissolve the dried residue in 100 μL of a suitable buffer or mobile phase for analysis.[16]

Visualizations

Experimental Workflow for SPE

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Serum/Plasma Sample ISTD Add Internal Standard Sample->ISTD 1 Precipitation Protein Precipitation ISTD->Precipitation 2 Centrifugation Centrifugation Precipitation->Centrifugation 3 Load Load Sample Centrifugation->Load 4 Condition Condition Cartridge Equilibrate Equilibrate Cartridge Wash Wash Cartridge Elute Elute this compound Evaporate Evaporate Eluate Elute->Evaporate 5 Reconstitute Reconstitute Evaporate->Reconstitute 6 Analysis LC-MS/MS Analysis Reconstitute->Analysis 7

Caption: A generalized workflow for Solid-Phase Extraction (SPE) of this compound.

Troubleshooting Logic for Low SPE Recovery

Low_Recovery_Troubleshooting cluster_solutions1 Loading Issues cluster_solutions2 Washing Issues cluster_solutions3 Elution Issues Start Low this compound Recovery Check_Breakthrough Analyte in Flow-through? Start->Check_Breakthrough Check_Wash Analyte in Wash Fraction? Check_Breakthrough->Check_Wash No Solvent_Too_Strong Sample solvent too strong Check_Breakthrough->Solvent_Too_Strong Yes Incorrect_pH Incorrect sample pH Check_Breakthrough->Incorrect_pH Yes Overload Sample overload Check_Breakthrough->Overload Yes Check_Elution Analyte Retained on Cartridge? Check_Wash->Check_Elution No Wash_Too_Strong Wash solvent too strong Check_Wash->Wash_Too_Strong Yes Elution_Too_Weak Elution solvent too weak Check_Elution->Elution_Too_Weak Yes Insufficient_Volume Insufficient elution volume Check_Elution->Insufficient_Volume Yes

Caption: A troubleshooting flowchart for diagnosing low recovery in SPE.

References

Technical Support Center: Androstenediol Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the degradation and loss of androstenediol in cell culture media. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My measured concentration of this compound is significantly lower than the concentration I added to my cell culture medium. What are the likely causes?

A1: A lower-than-expected concentration of this compound is a common issue that can be attributed to three primary factors:

  • Enzymatic Metabolism: Your cells may be actively metabolizing the this compound into other steroids, such as testosterone (B1683101) or dehydroepiandrosterone (B1670201) (DHEA). This is the most common cause if you are using steroidogenically active cell lines.

  • Adsorption to Labware: Steroids are hydrophobic and have a known tendency to adsorb to the surface of plastic materials like cell culture plates, pipette tips, and tubes. This non-degradative loss can account for a significant reduction in the effective concentration of the compound in the medium.[1]

  • Non-Enzymatic Degradation: While generally stable, factors like prolonged exposure to light (photodegradation) or instability in the medium over long incubation periods can contribute to some degradation.[2]

Q2: How can I determine if my cells are metabolizing the this compound?

A2: The most direct method is to analyze the cell culture supernatant over time for the appearance of known metabolites like testosterone, androstenedione (B190577), and DHEA using an analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An increase in metabolite concentration corresponding with a decrease in this compound concentration is strong evidence of cellular metabolism.

Q3: What is the half-life of this compound in standard cell culture medium?

Q4: Can the serum in my culture medium affect this compound stability?

A4: Yes, serum can have a significant impact. Serum contains albumin and other binding proteins that can bind to steroids. This binding can have two main effects:

  • It can reduce the adsorption of this compound to plastic labware, thereby increasing its effective concentration in the medium.[1]

  • It can also influence the rate of cellular uptake and metabolism. It is important to be consistent with the type and batch of serum used. Using charcoal-stripped serum can reduce the interference from endogenous steroids present in standard serum.

Q5: How do I prevent the adsorption of this compound to my cell culture plates and pipette tips?

A5: To minimize adsorptive losses, consider the following strategies:

  • Use Low-Adsorption Plastics: Whenever possible, use labware specifically designed for low protein or steroid binding.

  • Include Serum: If compatible with your experimental design, using medium containing serum can significantly reduce adsorption.[1]

  • Minimize Transfers: Avoid unnecessarily transferring steroid solutions between different plastic containers, as a fraction of the compound can be lost with each transfer.[1]

  • Use Glassware: For preparing stock solutions, prefer glassware (e.g., borosilicate glass vials) over plastic tubes where feasible.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues.

Problem Possible Cause Recommended Solution
Inconsistent results between experiments 1. Cellular Metabolism: Cell passage number and confluency affect metabolic rates.• Use cells within a consistent, low passage number range. • Ensure uniform cell seeding density to achieve consistent confluency at the time of the experiment.
2. Reagent Variability: Inconsistent preparation of this compound stock and working solutions.• Prepare a large batch of concentrated stock solution in a suitable solvent (e.g., ethanol, DMSO). • Aliquot the stock and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. • Prepare fresh working solutions for each experiment by diluting the stock in culture medium.
3. Adsorption to Labware: Different batches or types of plasticware have different adsorption properties.[1]• Use the same brand and lot of plates, tubes, and tips for the duration of a study. • Pre-incubate plates with serum-containing medium before adding the steroid solution to block binding sites.
This compound concentration is low even in cell-free control wells 1. Adsorption to Labware: Significant loss of the compound to the plastic surface.• Run a stability test in your specific culture plates without cells (see Protocol 1). • Consider using low-binding plates. • If possible, add a carrier protein like BSA (Bovine Serum Albumin) to your serum-free medium.
2. Photodegradation: Exposure of media containing this compound to light for extended periods.[2]• Protect stock solutions and media-containing plates from direct light by wrapping them in foil or storing them in the dark.
3. Poor Solubility: The compound precipitates out of solution at the working concentration.• Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and non-toxic to the cells. • Visually inspect the medium for any precipitate after adding the this compound solution.
Cannot distinguish between cellular metabolism and other forms of loss 1. Overlapping Causes: Both enzymatic and physical loss are occurring simultaneously.Run parallel experiments:     a) Cells + this compound (Total Loss)     b) No Cells + this compound in the same plate (Loss due to adsorption/instability)     c) Cells + this compound + Enzyme Inhibitor(s) (Loss without metabolism) • The difference between (a) and (b) provides an estimate of metabolic degradation. Comparing (a) and (c) confirms the role of specific enzymes.
2. Lack of Specific Inhibitors: Unsure which enzymes are responsible for metabolism.• Use broad-spectrum inhibitors of steroidogenic enzymes. For example, Ketoconazole can inhibit several cytochrome P450 enzymes involved in steroid synthesis.[4] Specific inhibitors for 17β-hydroxysteroid dehydrogenases (17β-HSDs) can also be used to block conversion to testosterone.[1][5][6]

Quantitative Data on Steroid Stability

While specific half-life data for this compound in cell culture media is scarce, the following table summarizes stability information for androstenedione (a structurally similar steroid) under various storage conditions, which can serve as a general guide.

CompoundMatrixStorage ConditionDurationStability OutcomeReference
Androstenedione SerumLong-term storage6 - 24 yearsNo significant effect of storage time on concentration.[7]
Androstenedione Serum (in plain tubes)Refrigerated (2-8°C)5 daysStable.
Androstenedione Serum (in SST™II gel tubes)Refrigerated (2-8°C)5 daysStatistically significant decrease in concentration.
Androstenedione Aqueous Solution (in sunlight)Ambient3.7 - 10.8 hours (Half-life)Undergoes direct photodegradation.[2]

Note: The stability of this compound in your specific cell culture system (e.g., DMEM + 10% FBS at 37°C) should be determined experimentally using the protocol outlined below.

Experimental Protocols

Protocol 1: this compound Stability Assay in Cell Culture Medium

This protocol determines the stability of this compound in your specific cell culture medium over time, both with and without cells.

Materials:

  • This compound

  • Your specific cell line and complete culture medium (e.g., DMEM + 10% FBS)

  • Cell culture plates (e.g., 24-well plates)

  • Sterile, low-binding microcentrifuge tubes

  • LC-MS/MS system or other suitable analytical instrument for steroid quantification

Methodology:

  • Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in ethanol).

    • Seed your cells in a 24-well plate at your standard experimental density. Include an equal number of wells that will not contain cells (media-only control). Incubate overnight to allow for cell attachment.

  • Treatment:

    • Prepare a working solution of this compound by diluting the stock solution into pre-warmed complete culture medium to achieve your final desired concentration (e.g., 100 nM).

    • Aspirate the old medium from the wells and add the this compound-containing medium to both the "cells" and "no-cells" wells.

  • Time-Course Sampling:

    • Immediately after adding the medium, collect the first sample (T=0). For each condition (cells vs. no-cells), collect the supernatant from one well into a labeled, low-binding microcentrifuge tube.

    • Return the plate to the incubator.

    • Collect subsequent samples at various time points (e.g., T = 2, 4, 8, 24, 48 hours). Use a separate well for each time point to avoid altering the volume of the remaining wells.

  • Sample Processing and Analysis:

    • Immediately after collection, centrifuge the samples to pellet any cells or debris.

    • Transfer the supernatant to a new clean tube and store at -80°C until analysis.

    • Quantify the concentration of this compound and its potential metabolites (e.g., testosterone, DHEA) in the samples using a validated LC-MS/MS method (see Protocol 2).

  • Data Interpretation:

    • Plot the concentration of this compound versus time for both the "cells" and "no-cells" conditions.

    • The decrease in concentration in the "no-cells" wells represents loss due to adsorption and non-enzymatic degradation.

    • The difference in the rate of loss between the "cells" and "no-cells" wells represents the rate of cellular metabolism.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for sample preparation and analysis. It should be adapted and validated for your specific instrumentation.

Materials:

  • Culture supernatant samples

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Acetonitrile (B52724) (ACN) for protein precipitation

  • Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

  • LC-MS/MS system with an appropriate column (e.g., C18)

Methodology:

  • Sample Preparation:

    • Thaw supernatant samples on ice.

    • To 100 µL of supernatant in a glass tube, add 5 µL of the IS working solution.

    • Add 200 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated protein.

  • Extraction:

    • Transfer the clear supernatant to a new tube.

    • Add 1 mL of MTBE, vortex for 5 minutes for liquid-liquid extraction.

    • Centrifuge for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (containing the steroids) to a new tube.

  • Dry-Down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 50-55°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50% methanol (B129727) in water) and transfer to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the LC-MS/MS system.

    • Use a gradient elution method to separate this compound from its metabolites.

    • Detect and quantify the analytes using Multiple Reaction Monitoring (MRM) in positive ion mode. Establish specific precursor > product ion transitions for this compound and your internal standard.

Visualizations

Logical Workflow for Troubleshooting

G cluster_0 Problem Identification cluster_1 Initial Diagnosis cluster_2 Analysis of Cell-Free Control cluster_3 Troubleshooting Physical Loss cluster_4 Investigating Cellular Metabolism cluster_5 Resolution start Low this compound Recovery check_cell_free Run Cell-Free Control (Protocol 1) start->check_cell_free decision_cell_free Is recovery still low? check_cell_free->decision_cell_free solve_adsorption Address Adsorption: - Use low-binding plates - Pre-treat with serum - Minimize transfers decision_cell_free->solve_adsorption Yes check_metabolism Analyze Metabolites (LC-MS/MS) decision_cell_free->check_metabolism No (Loss is cell-dependent) end_good Problem Solved solve_adsorption->end_good use_inhibitors Use Enzyme Inhibitors (e.g., Ketoconazole) check_metabolism->use_inhibitors end_metabolism Metabolism Confirmed & Quantified use_inhibitors->end_metabolism

A logical workflow for troubleshooting low this compound recovery.
This compound Metabolic Pathway

G AED This compound (Androst-5-ene-3β,17β-diol) TEST Testosterone AED->TEST 3β-HSD / Isomerase DHEA DHEA AED->DHEA 17β-HSD DHT Dihydrotestosterone (B1667394) (DHT) TEST->DHT 5α-reductase E2 Estradiol TEST->E2 Aromatase AD Androstenedione DHEA->AD 3β-HSD / Isomerase AD->TEST 17β-HSD E1 Estrone (B1671321) AD->E1 Aromatase HSD3B 3β-HSD HSD17B 17β-HSD SRD5A 5α-reductase Aromatase Aromatase (CYP19A1)

Key metabolic conversion pathways for this compound in cells.

References

Technical Support Center: Androstenediol Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using androstenediol immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive immunoassay for this compound?

A competitive immunoassay for this compound is based on the competition between unlabeled this compound in a sample and a fixed amount of labeled (e.g., enzyme-conjugated) this compound for a limited number of binding sites on a specific anti-androstenediol antibody. The antibody is typically pre-coated onto a microplate. During incubation, the this compound from the sample and the labeled this compound compete to bind to the antibody. After a washing step to remove unbound components, a substrate is added that reacts with the enzyme on the labeled this compound to produce a signal (e.g., color change). The intensity of this signal is inversely proportional to the concentration of this compound in the sample. A standard curve is generated using known concentrations of this compound, and this curve is used to determine the concentration of this compound in the unknown samples.[1][2][3][4]

Q2: What is cross-reactivity in the context of this compound immunoassays?

Cross-reactivity occurs when the antibody in the immunoassay, which is intended to bind specifically to this compound, also binds to other structurally similar molecules that may be present in the sample. Steroid hormones, including this compound, share a common four-ring core structure, making them susceptible to cross-reactivity. This can lead to inaccurate, often overestimated, measurements of this compound concentration.

Q3: Which molecules are known to cross-react with this compound immunoassays?

The specificity of this compound immunoassays can vary between manufacturers. However, due to structural similarities, several other endogenous steroids are potential cross-reactants. While specific cross-reactivity data for this compound assays can be limited, data from assays for the closely related androstenedione (B190577) provide a strong indication of likely cross-reactants. These include Dehydroepiandrosterone (DHEA), Testosterone (B1683101), and to a lesser extent, other metabolites.

Data Presentation: Cross-Reactivity of Structurally Related Steroids

The following table summarizes the cross-reactivity of various steroids in a typical androstenedione immunoassay. This data is representative and may vary between different assay kits. It is crucial to consult the product insert for the specific kit you are using.

Compound% Cross-Reactivity
Androstenedione 100
Dehydroepiandrosterone (DHEA)1.8
Testosterone0.2 - 0.35
Androsterone0.009
5α-Dihydrotestosterone (DHT)<0.1
Estrone<0.1
Estradiol<0.1
Progesterone<0.1
17-OH-Progesterone<0.1
DHEA-S<0.001
Cortisol<0.01

Note: This data is primarily based on androstenedione immunoassay kits and serves as a guide for potential cross-reactants in this compound assays due to structural similarities.[1][5][6]

Visualizations

Structural Similarities of this compound and Potential Cross-Reactants

The structural similarity between this compound, androstenedione, DHEA, and testosterone is the primary reason for potential cross-reactivity in immunoassays.

G cluster_0 Key Steroid Structures This compound This compound (Androst-5-ene-3β,17β-diol) Androstenedione Androstenedione (Androst-4-ene-3,17-dione) DHEA DHEA (Dehydroepiandrosterone) Testosterone Testosterone (Androst-4-en-17β-ol-3-one)

Caption: Key steroids structurally similar to this compound.

Competitive Immunoassay Workflow

The following diagram illustrates the principle of a competitive immunoassay for this compound.

competitive_ELISA cluster_sample Sample/Standard cluster_plate Microplate Well cluster_binding Competitive Binding This compound This compound (Analyte) Bound_Complex Antibody-Androstenediol Complex This compound->Bound_Complex Competes Labeled_this compound Labeled this compound Labeled_this compound->Bound_Complex Competes Antibody Anti-Androstenediol Antibody

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Androstenediol (5-Androstene-3β,17β-diol).

Frequently Asked Questions (FAQs)

Q1: What are the initial LC-MS/MS parameters I should start with for this compound analysis?

A1: For initial method development, you can begin with the parameters outlined in the tables below. It is crucial to note that these parameters should be optimized on your specific instrument for best performance. This compound is structurally similar to other steroids like DHEA and Testosterone, so their analytical conditions can serve as a good starting point.

Q2: Which ionization mode is best for this compound?

A2: Electrospray Ionization (ESI) in positive mode is the most commonly used and generally recommended ionization technique for this compound and other neutral steroids.[1] Atmospheric Pressure Chemical Ionization (APCI) can also be effective, particularly for less polar compounds, and may be worth evaluating if ESI sensitivity is low.[2]

Q3: How can I improve the sensitivity of my this compound assay?

A3: To enhance sensitivity, consider the following:

  • Optimize Ion Source Parameters: Systematically tune the capillary voltage, gas flows (nebulizer and drying gas), and ion source temperature by infusing a standard solution of this compound directly into the mass spectrometer.[3]

  • Derivatization: Although not always necessary with modern sensitive instruments, derivatization can improve ionization efficiency. However, this adds a step to sample preparation.[1]

  • Sample Preparation: Employ a robust sample preparation technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove matrix interferences and concentrate the analyte.[4]

  • Collision Energy Optimization: Fine-tuning the collision energy for each Multiple Reaction Monitoring (MRM) transition is critical for maximizing signal intensity.[5][6]

Q4: I am observing poor peak shape and inconsistent retention times. What could be the cause?

A4: Poor chromatography can be due to several factors:

  • Column Choice: A C18 reversed-phase column is generally suitable for steroid analysis.[7]

  • Mobile Phase Composition: Ensure the mobile phase is appropriate. A typical mobile phase consists of a gradient of methanol (B129727) or acetonitrile (B52724) in water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.[7][8]

  • Column Degradation: The column may be degraded or contaminated. Try flushing the column or replacing it if performance does not improve.

  • Sample Solvent: Reconstitute your final extract in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.

Q5: How do I minimize matrix effects in my analysis?

A5: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate them:

  • Effective Sample Cleanup: Use thorough sample preparation methods like SPE or LLE to remove interfering compounds from the matrix.[4][8]

  • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.

  • Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound
Possible Cause Troubleshooting Steps
Inefficient Ionization Infuse an this compound standard to optimize ion source parameters (capillary voltage, gas flows, temperature). Verify the correct ionization mode (ESI positive is recommended).
Incorrect MRM Transitions Confirm the precursor and product ions. Infuse the analyte to determine the most abundant and specific transitions on your instrument.
Suboptimal Collision Energy Perform a collision energy optimization experiment for each MRM transition to find the value that yields the highest signal intensity.[5][6]
Sample Preparation Issues Review your extraction protocol. Ensure complete evaporation of the extraction solvent and proper reconstitution in a compatible solvent. Check for analyte loss during extraction by evaluating recovery.
Instrument Malfunction Check for leaks in the LC system. Ensure the mass spectrometer is properly calibrated and tuned.
Issue 2: High Background Noise or Interferences
Possible Cause Troubleshooting Steps
Matrix Effects Improve sample cleanup by using SPE or LLE.[4][8] Dilute the sample if sensitivity allows. Use a stable isotope-labeled internal standard.
Contaminated Mobile Phase Prepare fresh mobile phase using high-purity solvents and additives.
Carryover Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash procedure.
Non-Specific MRM Transitions Select more specific product ions. A second, "qualifier" transition should be used to confirm analyte identity.[9]

Experimental Protocols & Data

LC-MS/MS Parameters

The following table summarizes starting parameters for this compound analysis. Optimization is required for your specific instrumentation.

Parameter Typical Value / Condition
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)[7]
Mobile Phase A Water with 0.1% Formic Acid or 5mM Ammonium Acetate[8][10]
Mobile Phase B Methanol or Acetonitrile with 0.1% Formic Acid or 5mM Ammonium Acetate[8][10]
Flow Rate 0.3 - 0.5 mL/min[7]
Column Temperature 40 - 50 °C[7][10]
Injection Volume 5 - 20 µL
Ionization Mode ESI Positive[7]
Capillary Voltage 3000 - 5500 V (instrument dependent)[2][7]
Drying Gas Temperature 200 - 350 °C (instrument dependent)[7]
This compound MRM Transitions (Requires Empirical Optimization)

This compound is an isomer of Dihydrotestosterone (DHT) and has a molecular weight of approximately 290.47 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 291.2. Fragmentation often involves losses of water (H₂O).

Analyte Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV) - Starting Point
This compound~291.2~255.2~97.120 - 30
This compound-d3 (IS)~294.2~258.2~100.120 - 30

Note: The product ions are proposed based on the fragmentation of similar steroids and require optimization on your specific mass spectrometer. The quantifier transition is typically the most abundant, while the qualifier adds specificity.

Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)

This is a general protocol and may require optimization.

  • Sample Aliquoting: To 200 µL of serum or plasma, add the internal standard.

  • Extraction: Add 1 mL of an immiscible organic solvent such as methyl tert-butyl ether (MTBE).[7]

  • Vortex: Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at approximately 4000 x g for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Aliquot Sample & Add Internal Standard extract 2. Liquid-Liquid Extraction (MTBE) sample->extract vortex 3. Vortex extract->vortex centrifuge 4. Centrifuge vortex->centrifuge transfer 5. Transfer Supernatant centrifuge->transfer evaporate 6. Evaporate to Dryness transfer->evaporate reconstitute 7. Reconstitute evaporate->reconstitute lc_separation 8. LC Separation (C18 Column) reconstitute->lc_separation ionization 9. ESI+ Ionization lc_separation->ionization ms_detection 10. MS/MS Detection (MRM) ionization->ms_detection integration 11. Peak Integration ms_detection->integration quantification 12. Quantification integration->quantification

Caption: LC-MS/MS experimental workflow for this compound analysis.

troubleshooting_logic start Low/No Signal check_ms Check MS Parameters? start->check_ms optimize_source Optimize Ion Source check_ms->optimize_source Yes check_lc Check LC/Sample Prep? check_ms->check_lc No optimize_ce Optimize Collision Energy optimize_source->optimize_ce resolved Signal Improved optimize_ce->resolved review_prep Review Sample Prep Protocol check_lc->review_prep Yes check_lc->resolved No check_column Check Column Health review_prep->check_column check_column->resolved

Caption: Troubleshooting logic for low signal in this compound analysis.

References

Androstenediol solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting advice and detailed protocols for addressing solubility challenges with Androstenediol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound, with the molecular formula C₁₉H₃₀O₂, is a steroid hormone that serves as a precursor in the biosynthesis of testosterone.[1][2] Like other steroids, its structure is predominantly a hydrocarbon, making it hydrophobic and leading to poor water solubility.[1] It is officially classified as essentially insoluble in water.[1][3]

Q2: What is the typical solubility of this compound in common laboratory solvents?

This compound's solubility is significantly higher in organic solvents compared to aqueous solutions. Preparing a concentrated stock solution in an organic solvent is a common first step before further dilution into aqueous buffers or cell culture media.

Q3: My this compound is precipitating when I dilute my stock solution into my aqueous buffer or cell culture medium. What is happening?

This is a common issue that occurs when the concentration of the organic co-solvent (like DMSO or ethanol) is not high enough in the final aqueous solution to keep the hydrophobic this compound dissolved. When the stock solution is diluted, the this compound molecules are forced out of the solution and precipitate.

Q4: What are the primary methods to increase the aqueous solubility of this compound for experiments?

The most common and effective methods include:

  • Use of Organic Co-solvents: Dissolving this compound in a water-miscible organic solvent, such as DMSO or ethanol (B145695), to create a stock solution which is then carefully diluted.[4][5]

  • Cyclodextrin (B1172386) Complexation: Using cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to form inclusion complexes.[6][7] The cyclodextrin molecule encapsulates the hydrophobic this compound, presenting a hydrophilic exterior that dramatically increases water solubility.[6][7]

  • Use of Surfactants: Non-toxic detergents or surfactants can be used to create micelles that solubilize the compound in aqueous media.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with this compound.

Problem: Precipitate forms immediately upon dilution of an organic stock solution into aqueous media.

This indicates that the final concentration of the organic solvent is too low to maintain solubility.

  • Solution 1: Optimize Co-Solvent Concentration. Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as high as your experiment can tolerate without causing cellular toxicity, typically below 1% (v/v).[8]

  • Solution 2: Use a Step-Wise Dilution Protocol. Instead of a single large dilution, perform a serial dilution. A specific three-step protocol involves pre-diluting the DMSO stock in warm fetal bovine serum before the final dilution in cell culture media.[8] (See Protocol 2).

  • Solution 3: Employ Cyclodextrins. For applications requiring higher concentrations of this compound with minimal organic solvent, forming a complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the recommended approach.[6][9] (See Protocol 3).

Problem: Need to prepare a stable, high-concentration aqueous solution for in vivo studies.

High concentrations of organic co-solvents are often not suitable for in vivo administration.

  • Solution: Cyclodextrin Formulation. Complexation with HP-β-CD is an effective strategy to significantly enhance the aqueous solubility and bioavailability of steroids for oral or injectable formulations.[6] The resulting complex is more water-soluble and has a good safety profile.[6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventConcentration
Dimethylformamide (DMF)25 mg/mL[4]
Dimethyl sulfoxide (B87167) (DMSO)15 mg/mL[4]
Ethanol10 mg/mL[4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]
WaterInsoluble[1][3]

Visualizations

Troubleshooting_Workflow This compound Solubility Troubleshooting start Start: Need to dissolve This compound in aqueous solution check_precipitate Does compound precipitate in final aqueous medium? start->check_precipitate use_cosolvent Strategy 1: Use Co-Solvent (e.g., DMSO, Ethanol) check_precipitate->use_cosolvent Yes success Success: Stable aqueous solution of this compound achieved check_precipitate->success No check_toxicity Is co-solvent concentration toxic to cells/organism? use_cosolvent->check_toxicity optimize_dilution Optimize dilution protocol (See Protocol 2) check_toxicity->optimize_dilution Yes use_cyclodextrin Strategy 2: Use Cyclodextrins (e.g., HP-β-CD) (See Protocol 3) check_toxicity->use_cyclodextrin Yes (or if higher concentration needed) check_toxicity->success No optimize_dilution->success use_cyclodextrin->success

Caption: Troubleshooting workflow for this compound solubility.

Metabolic_Pathway This compound Metabolic Pathway DHEA Dehydroepiandrosterone (DHEA) AED This compound DHEA->AED TEST Testosterone AED->TEST enzyme1 17-Hydroxysteroid Dehydrogenases enzyme1->DHEA enzyme2 3-Hydroxysteroid Dehydrogenases enzyme2->AED

Caption: Simplified metabolic pathway of this compound.[2]

Cyclodextrin_Complexation Mechanism of Cyclodextrin Complexation cluster_0 Before Complexation cluster_1 Complexation cluster_2 After Complexation Steroid This compound (Hydrophobic) Water Aqueous Solution Steroid->Water Poorly Soluble CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Water2 Aqueous Solution Complex->Water2 Readily Soluble

Caption: How cyclodextrins improve steroid solubility.[7]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution using an Organic Co-Solvent

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to achieve the target concentration (e.g., for a 15 mg/mL stock, add 1 mL of DMSO to 15 mg of this compound).[4]

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparing this compound for Cell Culture Media using a Step-Dilution Method

This protocol is designed to minimize precipitation when introducing this compound into aqueous cell culture media.[8]

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM from Protocol 1)

  • Fetal Bovine Serum (FBS), pre-warmed to ~50°C

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Step 1: Prepare a 10 mM stock solution of this compound in pure DMSO as described in Protocol 1.[8]

  • Step 2: Perform a 10-fold intermediate dilution by adding the DMSO stock solution to FBS that has been pre-warmed to ~50°C. For example, add 10 µL of the 10 mM stock to 90 µL of warm FBS to get a 1 mM solution. Keep this intermediate solution warm (~40°C).[8]

  • Step 3: Perform the final dilution into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM, add 10 µL of the 1 mM intermediate solution from Step 2 into 990 µL of cell culture medium.[8] This ensures the final DMSO concentration remains low (e.g., 0.1%).

Protocol 3: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a common solvent evaporation method to create a water-soluble inclusion complex of this compound.[10]

Materials:

  • This compound powder

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Ethanol

  • Purified water

  • Stir plate and stir bar

  • Rotary evaporator or nitrogen stream

Procedure:

  • Dissolution: In separate vessels, dissolve the calculated amount of this compound in a minimal volume of ethanol. Dissolve the corresponding molar amount of HP-β-CD (a 1:1 or 1:2 molar ratio is a good starting point) in purified water.[10]

  • Mixing: Slowly add the this compound-ethanol solution to the aqueous HP-β-CD solution while stirring continuously.[10]

  • Complex Formation: Continue to stir the mixture for 24-48 hours at room temperature. This allows for the formation of the inclusion complex.[10]

  • Solvent Evaporation: Remove the ethanol from the mixture using a rotary evaporator or by gently blowing a stream of nitrogen gas over the surface.

  • Final Product: The resulting aqueous solution contains the water-soluble this compound/HP-β-CD complex. This solution can be sterile-filtered for use in experiments. The complex can also be lyophilized (freeze-dried) to create a powder that can be readily dissolved in water at a later time.

References

Androstenediol Experimental Results: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Androstenediol. Variability in experimental results can arise from a number of factors, from sample handling to assay execution. This guide is designed to help you identify and mitigate these sources of variability to ensure the accuracy and reproducibility of your data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it different from Androstenedione (B190577)?

This compound (specifically, androst-5-ene-3β,17β-diol or A5-diol) is a steroid hormone that acts as a weak androgen and an estrogen. It is an intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA). It is important to distinguish it from Androstenedione, which is a precursor to both testosterone and estrone. Structurally, this compound has two hydroxyl groups, whereas androstenedione has two ketone groups. There are also important isomers of this compound, such as 5α-androstane-3β,17β-diol (3β-diol) and 5α-androstane-3α,17β-diol (3α-diol), which are metabolites of DHEA and dihydrotestosterone (B1667394) (DHT) and have distinct biological activities. 3β-diol is a potent ligand for the estrogen receptor beta (ERβ), while 3α-diol is a modulator of the GABA-A receptor.

Q2: What are the expected physiological concentrations of this compound in human serum?

The concentration of this compound isomers can vary based on sex, age, and physiological state. The following tables summarize some reported values in scientific literature.

Table 1: Serum Concentrations of 3β-Androstanediol in Healthy Adults [1]

PopulationMean Concentration (pg/mL)Standard Deviation (pg/mL)
Men38.0211.13
Women (Early Follicular Phase)10.133.78
Women (Mid-cycle)12.807.31

Table 2: Serum Concentrations of Androst-5-ene-3β,17β-diol (A5-diol) in Healthy Adults [1]

PopulationMean Concentration (ng/mL)Standard Deviation (ng/mL)
Men1.040.36
WomenNot significantly changed over the menstrual cycle

Table 3: Serum Concentrations of Androstanediol Isomers in Postmenopausal Women [2]

IsomerConcentration Range (pg/mL)
Androstane-3α,17β-diol2 - 32
Androstane-3β,17β-diol1 - 10

Q3: Which analytical method is better for this compound quantification: ELISA or LC-MS/MS?

Both ELISA and LC-MS/MS have their advantages and disadvantages for this compound quantification.

  • ELISA (Enzyme-Linked Immunosorbent Assay) is a high-throughput and relatively cost-effective method. However, it is prone to cross-reactivity with other structurally similar steroids, which can lead to inaccurate results. The specificity of the antibody used is critical.

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is considered the gold standard for steroid hormone analysis due to its high specificity and sensitivity. It can distinguish between different this compound isomers and other interfering steroids. However, it requires more expensive equipment and complex sample preparation.

The choice of method depends on the specific research question, the required level of accuracy, and available resources. For definitive quantification and isomer differentiation, LC-MS/MS is recommended.

Troubleshooting Guides

Guide 1: ELISA (Competitive Assay) Troubleshooting

Variability in ELISA results can often be traced to pre-analytical, analytical, or post-analytical factors.

Table 4: Common Problems and Solutions in this compound ELISA

ProblemPossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing- Conjugate concentration too high- Cross-contamination between wells- Prolonged incubation time- Increase the number of wash steps and ensure complete aspiration of wash buffer.- Optimize the conjugate dilution.- Use fresh pipette tips for each sample and reagent.- Adhere strictly to the recommended incubation times.
Low Signal - Inactive conjugate or substrate- Insufficient incubation time or temperature- Incorrect reagent preparation- Low antibody affinity- Check the expiration dates and storage conditions of all reagents.- Ensure incubations are performed for the specified duration and at the correct temperature.- Double-check all dilution calculations and ensure reagents are fully dissolved.- Use a validated, high-affinity antibody for your assay.
Poor Precision (High CV%) - Inconsistent pipetting- Inadequate mixing of reagents- Temperature gradients across the plate- Incomplete washing- Calibrate pipettes regularly and use a consistent pipetting technique.- Gently mix all reagents before use.- Allow the plate and reagents to reach room temperature before starting the assay and avoid stacking plates during incubation.- Ensure uniform and thorough washing of all wells.
Inaccurate Standard Curve - Improper standard dilution- Degraded standards- Incorrect curve fitting model- Prepare fresh standards for each assay and perform serial dilutions carefully.- Store standards as recommended by the manufacturer and avoid repeated freeze-thaw cycles.- Use a 4-parameter logistic (4-PL) curve fit for competitive ELISAs.
Guide 2: LC-MS/MS Troubleshooting

LC-MS/MS offers high specificity, but is susceptible to matrix effects and requires careful optimization.

Table 5: Common Problems and Solutions in this compound LC-MS/MS Analysis

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Shape - Column degradation- Incompatible mobile phase- Sample solvent issues- Replace the analytical column or use a guard column.- Ensure the pH and organic composition of the mobile phase are optimal for steroid analysis.- Reconstitute the final extract in a solvent that is compatible with the initial mobile phase conditions.
Low Signal Intensity / Poor Sensitivity - Ion suppression from matrix components- Inefficient ionization- Suboptimal MS/MS parameters- Improve sample cleanup using techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).- Consider derivatization to enhance ionization efficiency.- Optimize collision energy and other MS parameters for each this compound isomer.
High Variability in Results - Inconsistent sample preparation/extraction- Lack of a suitable internal standard- Instrument instability- Automate sample preparation where possible to improve consistency.- Use a stable isotope-labeled internal standard for each analyte to correct for matrix effects and extraction variability.- Perform regular instrument calibration and maintenance.
Inaccurate Quantification - Matrix effects affecting calibration standards- Incorrect integration of peaks- Co-elution with isobaric interferences- Prepare calibration standards in a surrogate matrix (e.g., stripped serum) that mimics the study samples.- Manually review and adjust peak integration where necessary.- Optimize chromatographic separation to resolve this compound isomers from other interfering compounds.

Experimental Protocols

Protocol 1: General Competitive ELISA for this compound in Serum

This protocol is a general guideline based on commercially available competitive ELISA kits. Always refer to the specific manufacturer's instructions.

  • Reagent Preparation : Allow all reagents and samples to reach room temperature. Prepare wash buffer and any necessary dilutions of standards and controls as per the kit manual.

  • Sample Addition : Pipette 25 µL of standards, controls, and serum samples into the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition : Add 100 µL of Androstenedione-HRP conjugate to each well.

  • Incubation : Incubate the plate on a shaker (approx. 200 rpm) for 1 hour at room temperature.

  • Washing : Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of diluted wash buffer. Ensure complete removal of the wash buffer after the final wash by tapping the plate on absorbent paper.

  • Substrate Addition : Add 200 µL of TMB substrate solution to each well.

  • Incubation : Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction : Add 100 µL of stop solution to each well.

  • Data Acquisition : Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis : Calculate the concentration of this compound in the samples by plotting a standard curve using a 4-parameter logistic fit.

Protocol 2: General LC-MS/MS Method for this compound Isomers in Serum

This protocol outlines a general procedure for the quantification of this compound isomers. Specific parameters will need to be optimized for your instrument and column.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 200 µL of serum, add an appropriate internal standard (e.g., deuterated this compound).

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.

    • Freeze the aqueous layer and transfer the organic (upper) layer to a clean tube.

    • Evaporate the organic solvent under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Chromatographic Conditions :

    • Column : A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

    • Mobile Phase A : Water with 0.1% formic acid.

    • Mobile Phase B : Methanol with 0.1% formic acid.

    • Gradient : A gradient from approximately 50% to 95% Mobile Phase B over several minutes is typical for eluting steroids.

    • Flow Rate : 0.3 - 0.5 mL/min.

    • Column Temperature : 40°C.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • MRM Transitions : Specific precursor-to-product ion transitions for each this compound isomer and internal standard must be determined and optimized.

  • Data Analysis :

    • Quantify the analytes by creating a calibration curve using the peak area ratios of the analyte to the internal standard.

Visualizations

Steroidogenesis Pathway

steroidogenesis Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD DHEA DHEA Pregnenolone->DHEA CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione This compound This compound (A5-diol) DHEA->this compound 17β-HSD DHEA->Androstenedione 3β-HSD Testosterone Testosterone This compound->Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase DHT DHT Testosterone->DHT 5α-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase Androstanediol_3b 3β-Androstanediol DHT->Androstanediol_3b 3β-HSD Androstanediol_3a 3α-Androstanediol DHT->Androstanediol_3a 3α-HSD

Caption: Simplified steroidogenesis pathway showing the synthesis of this compound and its isomers.

Experimental Workflow for this compound Analysis

workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_elisa ELISA cluster_lcms LC-MS/MS cluster_post Post-Analytical Sample Serum/Plasma Collection Processing Centrifugation & Aliquoting Sample->Processing Storage Storage (-20°C or -80°C) Processing->Storage ELISA_Incubation Incubation with Antibody & Conjugate Storage->ELISA_Incubation Extraction Extraction (LLE or SPE) Storage->Extraction ELISA_Wash Washing ELISA_Incubation->ELISA_Wash ELISA_Substrate Substrate Addition & Color Development ELISA_Wash->ELISA_Substrate ELISA_Read Absorbance Reading ELISA_Substrate->ELISA_Read Data_Analysis Data Analysis (Curve Fitting / Integration) ELISA_Read->Data_Analysis LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection MS_Detection->Data_Analysis Interpretation Result Interpretation Data_Analysis->Interpretation

Caption: General experimental workflow for this compound analysis from sample collection to data interpretation.

3β-Androstanediol Signaling Pathway

signaling cluster_nucleus Androstanediol 3β-Androstanediol ERb Estrogen Receptor β (ERβ) Androstanediol->ERb Binds Nucleus Nucleus ERb->Nucleus Translocates to ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Antiproliferative, Neuroprotective) Gene_Transcription->Biological_Effects Leads to ERb_dimer ERβ Dimer ERb_dimer->ERE Binds to

Caption: Signaling pathway of 3β-Androstanediol through the Estrogen Receptor β (ERβ).

References

Androstenediol Purity Analysis by HPLC: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of androstenediol using High-Performance Liquid Chromatography (HPLC). It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for this compound purity analysis?

A1: A common starting point for steroid analysis is reversed-phase HPLC. A C18 column is frequently used due to its versatility in separating steroids.[1][2] A typical method involves a mobile phase of acetonitrile (B52724) and water, often in a gradient elution to resolve this compound from its potential impurities.[3]

Q2: Which detector is most suitable for this compound analysis?

A2: A UV detector is commonly used for the analysis of steroids like this compound.[4] The optimal detection wavelength is typically around 254 nm, where many steroids exhibit characteristic absorption.[4]

Q3: How can I improve the separation between this compound and its closely related impurities?

A3: Optimizing selectivity is key. This can be achieved by adjusting the mobile phase composition (e.g., changing the organic modifier from acetonitrile to methanol), modifying the mobile phase pH, or trying a different stationary phase.[5] Phenyl-bonded phases, for instance, can offer alternative selectivity for aromatic compounds.[5]

Experimental Protocol: Purity Analysis

This protocol provides a general methodology for the purity analysis of this compound. Optimization may be required based on the specific impurities and HPLC system used.

ParameterRecommended Conditions
HPLC System Standard HPLC with UV Detector
Column C18, 150 x 4.6 mm, 2.7 µm
Mobile Phase A Deionized Water
Mobile Phase B Acetonitrile
Gradient 30% B to 60% B over 30 minutes[3]
Flow Rate 0.6 mL/min[4]
Column Temperature 40 °C[4]
Detection UV at 254 nm[4]
Injection Volume 10 µL
Sample Preparation Dissolve sample in a mixture of water and organic solvent (e.g., acetonitrile/water 70:30 v/v)[6]

Quantitative Data Summary

The following table illustrates the impact of mobile phase composition on the retention and resolution of this compound and a potential impurity. Data is illustrative.

Mobile Phase (Acetonitrile:Water)Androstenedione Retention Time (min)Impurity X Retention Time (min)Resolution (Rs)
50:508.59.11.4
60:406.26.61.8
70:304.14.31.2

Troubleshooting Guides

Problem 1: No Peaks Detected

If your chromatogram shows no peaks after injecting your this compound sample, follow this troubleshooting workflow.

No_Peaks_Troubleshooting start No Peaks Detected check_detector Is Detector Lamp On? start->check_detector check_connections Check Electrical Connections check_detector->check_connections No check_flow Is Mobile Phase Flowing? check_detector->check_flow Yes check_lamp_life Check Lamp Lifespan check_connections->check_lamp_life OK solution Problem Resolved check_lamp_life->solution check_pump Purge Pump & Check for Air Bubbles check_flow->check_pump No check_injection Did Injection Occur? check_flow->check_injection Yes check_tubing Inspect Tubing for Blockages check_pump->check_tubing OK check_tubing->solution check_needle Inspect Injection Needle/Port for Blockage check_injection->check_needle No check_sample Is Sample Prepared Correctly? check_injection->check_sample Yes check_needle->solution prepare_fresh Prepare Fresh Sample check_sample->prepare_fresh No check_method Is Method Appropriate? check_sample->check_method Yes prepare_fresh->solution verify_wavelength Verify Detection Wavelength check_method->verify_wavelength No verify_mobile_phase Verify Mobile Phase Composition verify_wavelength->verify_mobile_phase OK verify_mobile_phase->solution

Caption: Troubleshooting workflow for diagnosing the absence of peaks in an HPLC run.

Possible Causes and Solutions for No Peaks:

  • Detector Issues : Ensure the detector lamp is on and has not exceeded its lifespan.[7] Check that all electrical connections are secure.[7]

  • Flow Path Problems : Check for leaks in the system.[8] Purge the pump to remove any air bubbles and ensure there are no blockages in the tubing or injection needle.[7][9]

  • Injection Failure : Verify that the autosampler is functioning correctly and that the sample has been successfully drawn and injected.[10]

  • Sample Degradation : Ensure the sample has not degraded by preparing a fresh standard.[7]

  • Incorrect Method Parameters : Double-check that the mobile phase composition is correct and that the detector is set to the appropriate wavelength for your analyte.[7][9]

Problem 2: Peak Tailing

Peak tailing can compromise the accuracy of quantification. This guide helps identify and resolve common causes.

Peak_Tailing_Troubleshooting start Peak Tailing Observed (Tailing Factor > 1.2) check_column Column Health Check start->check_column flush_column Flush with Strong Solvent check_column->flush_column Degraded? check_mobile_phase Mobile Phase Check check_column->check_mobile_phase OK replace_column Replace Column flush_column->replace_column No Improvement solution Problem Resolved replace_column->solution adjust_ph Adjust Mobile Phase pH (e.g., pH < 3 for silanols) check_mobile_phase->adjust_ph pH Issue? check_sample Sample Check check_mobile_phase->check_sample OK increase_buffer Increase Buffer Strength (10-50 mM) adjust_ph->increase_buffer OK increase_buffer->solution reduce_load Reduce Sample Concentration/ Injection Volume check_sample->reduce_load Overload? check_system System Check check_sample->check_system OK reduce_load->solution minimize_dead_volume Minimize Extra-Column Volume (e.g., shorter/narrower tubing) check_system->minimize_dead_volume Dead Volume? minimize_dead_volume->solution

Caption: Diagnostic flowchart for resolving peak tailing issues in HPLC.

Possible Causes and Solutions for Peak Tailing:

  • Secondary Silanol (B1196071) Interactions : Residual silanol groups on the silica-based stationary phase can interact with polar analytes, causing tailing.[11][12]

    • Solution : Lower the mobile phase pH to around 2-3 to protonate the silanol groups.[12][13] Alternatively, use a modern, high-purity, end-capped C18 column or a column with a polar-embedded phase to shield these active sites.[11][14]

  • Column Degradation : The accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.[13]

    • Solution : Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.[13] Using a guard column can help extend the life of the analytical column.

  • Sample Overload : Injecting too much sample can saturate the column, leading to peak distortion.[13]

    • Solution : Reduce the injection volume or dilute the sample.

  • Extra-Column Effects : Excessive tubing length or dead volume in the system can cause band broadening and tailing.[11]

    • Solution : Use tubing with a narrow internal diameter and minimize its length between the injector, column, and detector.[11]

References

Technical Support Center: In Vitro Androstenediol to Testosterone Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for experiments involving the conversion of androstenediol to testosterone (B1683101).

Frequently Asked Questions (FAQs)

Q1: How can I prevent the conversion of this compound to testosterone in my in vitro experiment?

To prevent the conversion of this compound to testosterone, you must inhibit the activity of the key enzyme responsible for this reaction: 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD).[1][2] This can be achieved by introducing specific chemical inhibitors into your assay system.

Q2: What are the primary enzymes involved in the metabolism of this compound?

This compound is a crucial intermediate in steroidogenesis. Its metabolism is primarily handled by two families of enzymes: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).[1][3]

The primary pathway for testosterone synthesis from this compound is catalyzed by 3β-HSD.[1]

Table 1: Key Enzymes in this compound Metabolism

EnzymeGene (Human)Reaction CatalyzedRequired Cofactor
3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD)HSD3B1, HSD3B2This compound → TestosteroneNAD+
17β-hydroxysteroid dehydrogenase (17β-HSD)HSD17B familyThis compound ↔ DHEANAD(H) and/or NADP(H)

Q3: What is the biochemical pathway from this compound to testosterone?

The conversion is a critical step in androgen biosynthesis. The enzyme 3β-HSD catalyzes both the dehydrogenation of the 3β-hydroxyl group and the isomerization of the Δ5 double bond to the Δ4 position, resulting in the formation of testosterone.[1][2]

G cluster_pathway This compound to Testosterone Conversion Pathway This compound This compound (Androst-5-ene-3β,17β-diol) Enzyme 3β-HSD This compound->Enzyme Testosterone Testosterone Enzyme->Testosterone Cofactor_out NADH + H+ Enzyme->Cofactor_out Cofactor_in NAD+ Cofactor_in->Enzyme

Caption: Direct conversion of this compound to testosterone by 3β-HSD.

Q4: What are some examples of inhibitors that can block this conversion?

Inhibitors of androgen synthesis are classified based on their target enzyme.[6] To block the conversion of this compound to testosterone, you would use a 3β-HSD inhibitor. Additionally, androgens themselves can exert feedback inhibition on this enzyme.[7]

Table 2: Examples of Androgen Synthesis Inhibitor Classes

Inhibitor ClassTarget EnzymeMechanism & Examples
3β-HSD Inhibitors 3β-hydroxysteroid dehydrogenaseDirectly block the conversion of Δ5-3β-hydroxysteroids (like DHEA and this compound) to Δ4-ketosteroids (like androstenedione (B190577) and testosterone).[6] Example: Trilostane.
17β-HSD Inhibitors 17β-hydroxysteroid dehydrogenaseBlock the interconversion of androgens, such as the conversion of androstenedione to testosterone.[6] While not the primary enzyme for the this compound pathway, it's crucial in overall testosterone synthesis.[8]
CYP17A1 Inhibitors 17α-hydroxylase/17,20-lyaseInhibit earlier steps in androgen synthesis, reducing the precursors available for conversion.[6][9] Example: Ketoconazole, Abiraterone.

Q5: What are the standard in vitro models used to study this conversion and its inhibition?

Several in vitro models are available, ranging from whole cells to purified enzymes.

  • Cell-Based Assays: The human adrenocortical carcinoma cell line, H295R, is a widely used and validated model.[10][11] These cells express the key enzymes required for steroidogenesis and can be used to screen for compounds that inhibit or induce testosterone production.[12] Other cell lines, like HEK293, can be transiently transfected to express specific enzymes like 3β-HSD or 17β-HSD.[13][14]

  • Tissue Homogenates/Minces: Testicular tissue from various species (e.g., rat, rabbit) can be homogenized or minced and incubated with substrates to measure enzyme activity.[15][16][17]

  • Purified Enzymes: Using purified or recombinant 3β-HSD allows for direct measurement of inhibitor kinetics without the complexity of cellular uptake or metabolism.

Q6: How is testosterone production and its inhibition measured in these assays?

The quantification of testosterone is a critical endpoint. Common methods include:

  • Immunoassays: ELISA and Radioimmunoassay (RIA) are frequently used methods for quantifying steroid hormones in culture media.[17][18] However, they can suffer from cross-reactivity with structurally similar steroids.[19]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for steroid analysis, offering high specificity and sensitivity, and allowing for the simultaneous measurement of multiple steroids in the pathway.[19][20]

  • Reporter Gene Assays: These functional assays use engineered cells that express the androgen receptor (AR) and a reporter gene (e.g., luciferase).[14] The amount of testosterone produced is proportional to the reporter signal, providing a measure of biologically active androgen.[21][22]

  • Colorimetric Assays: Specific assays have been developed to measure the activity of enzymes like 3β-HSD by monitoring the reduction of NAD+ through a color change reaction.[23]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding or plating.- Pipetting errors with substrate, inhibitor, or reagents.- Edge effects on the microplate.- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outermost wells of the plate or fill them with a buffer to maintain humidity.
Inhibitor Shows No Effect - Inhibitor is inactive, degraded, or used at the wrong concentration.- Inhibitor is not cell-permeable (for cell-based assays).- Incorrect enzyme target; an alternative pathway may be active.- Verify inhibitor integrity and test a wider concentration range (dose-response curve).- Check literature for known cell permeability or consider using a cell lysate/purified enzyme assay.- Use LC-MS/MS to analyze the accumulation of precursors and formation of other metabolites to understand the pathway.
Low Overall Testosterone Production - Sub-optimal assay conditions (pH, temperature, incubation time).- Low enzyme activity in the cell line or tissue preparation.- Insufficient cofactor (NAD+) concentration.- Optimize assay parameters according to established protocols.[23]- Passage cells for fewer generations or use fresh tissue. Confirm enzyme expression via Western blot or RT-PCR.- Ensure the assay buffer is supplemented with an adequate concentration of NAD+.
High Background Signal in Control Wells - Contamination of media or reagents with androgens.- Endogenous steroid production by cells (if not using a steroid-free medium).- Non-specific binding or cross-reactivity in the detection assay (e.g., ELISA, RIA).- Use new, high-purity reagents.- Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove steroids.- Validate the detection method's specificity. Switch to a more specific method like LC-MS/MS if problems persist.[19][24]
Observed Cell Toxicity - The inhibitor compound is cytotoxic at the tested concentrations.- The solvent (e.g., DMSO) concentration is too high.- Perform a cell viability assay (e.g., MTT, LDH) in parallel with the steroidogenesis assay.[12]- Lower the inhibitor concentration.- Ensure the final solvent concentration is non-toxic (typically <0.5%).

Experimental Protocols & Workflows

Protocol 1: General Enzyme Inhibition Assay in H295R Cells

This protocol is adapted from the OECD TG 456 for the H295R Steroidogenesis Assay.[10]

  • Cell Culture: Culture H295R cells in an appropriate medium supplemented with charcoal-stripped serum to minimize background steroid levels.

  • Plating: Seed cells in a 24- or 48-well plate and allow them to attach and grow to approximately 80-90% confluency.

  • Inhibitor Preparation: Prepare a stock solution of your test inhibitor in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

  • Exposure: Replace the culture medium with fresh medium containing the various concentrations of your inhibitor. Include a solvent-only control and a positive control inhibitor (e.g., prochloraz).[12]

  • Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Sample Collection: After incubation, collect the culture medium from each well. Centrifuge to remove any cell debris and store the supernatant at -80°C until analysis.

  • Hormone Quantification: Analyze the concentration of testosterone and key precursors (e.g., this compound, DHEA) in the collected media using LC-MS/MS or a validated immunoassay.

  • Data Analysis: Normalize the testosterone levels to the solvent control. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of testosterone production).

G A 1. Culture H295R Cells (Steroid-free medium) B 2. Seed Cells in Multi-well Plate A->B D 4. Expose Cells to Inhibitor (Include solvent & positive controls) B->D C 3. Prepare Inhibitor Dose-Response Series C->D E 5. Incubate (24-48 hours) D->E F 6. Collect & Process Culture Medium E->F G 7. Quantify Steroids (LC-MS/MS or ELISA) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Experimental workflow for screening inhibitors of steroidogenesis.

Troubleshooting Logic Diagram

This diagram provides a logical flow for diagnosing experiments where an expected inhibitor shows no effect.

G Start Problem: Inhibitor shows no effect Q1 Is the positive control inhibitor working? Start->Q1 A1_Yes Assay system is likely valid. Focus on test compound. Q1->A1_Yes Yes A1_No Problem with assay system (cells, reagents, detection). Q1->A1_No No Q2 Was a dose-response performed for test compound? A1_Yes->Q2 A2_Yes Is compound known to be cell-permeable? Q2->A2_Yes Yes A2_No Test a wider range of concentrations. Q2->A2_No No A3_Yes Compound may not be potent or may target a different pathway. A2_Yes->A3_Yes Yes A3_No Re-test using a cell-free system (lysate). A2_Yes->A3_No No

Caption: Troubleshooting flowchart for an ineffective inhibitor.

References

Technical Support Center: Androstenediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Androstenediol.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound synthesis?

A1: Contamination in this compound synthesis can arise from several sources, broadly categorized as:

  • Process-Related Impurities: These include unreacted starting materials (e.g., dehydroepiandrosterone (B1670201) - DHEA), by-products from side reactions such as oxidation or isomerization, and residual solvents used during the synthesis and purification steps (e.g., acetone, methanol (B129727), dichloromethane).[1]

  • Degradation Impurities: The final this compound product or intermediates can degrade if exposed to excessive heat, light, or moisture.

  • Elemental Impurities: Trace amounts of metals from catalysts or manufacturing equipment can be present in the final product.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis, particularly when reducing DHEA, can be attributed to several factors:

  • Incomplete Reaction: The reducing agent may not be sufficiently active, or the reaction time might be too short. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of unwanted by-products can consume the starting material and reduce the yield of the desired product.

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can negatively impact the reaction efficiency.

  • Purification Losses: Significant amounts of the product may be lost during workup and purification steps, such as extraction and column chromatography.

Q3: I am observing unexpected spots on my TLC plate. What could they be?

A3: Unexpected spots on a TLC plate can indicate the presence of impurities or by-products. Here are some common troubleshooting steps:

  • Streaking or Elongated Spots: This may be due to overloading the sample on the TLC plate. Try running the TLC again with a more diluted sample. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine (B128534) to the mobile phase can improve spot shape.[2]

  • Spots Too Close to the Baseline or Solvent Front: If spots remain near the baseline, the eluent is not polar enough. Conversely, if they are too close to the solvent front, the eluent is too polar. Adjust the solvent system by increasing or decreasing the proportion of the polar solvent.[2]

  • Unexpected Spots: These could be unreacted starting material, by-products, or degradation products. It is helpful to run reference spots of your starting material alongside the reaction mixture to aid in identification. If by-products are suspected, their formation might be due to incorrect reaction conditions.

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Purification of this compound typically involves the following steps:

  • Workup: After the reaction is complete, the excess reducing agent is quenched, and the product is extracted into an organic solvent. The organic layer is then washed to remove water-soluble impurities.

  • Column Chromatography: This is a common and effective method for separating this compound from unreacted starting materials and by-products. The choice of solvent system (eluent) is critical for good separation. A step-gradient or isocratic elution with a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) is often used.

  • Recrystallization: This technique can be used to further purify the this compound obtained after column chromatography. The choice of solvent is crucial for obtaining high-purity crystals.

Troubleshooting Guides

Low Product Yield
Symptom Possible Cause Suggested Solution
TLC shows a significant amount of starting material remaining after the expected reaction time. Incomplete reaction due to inactive reducing agent.Use a fresh batch of the reducing agent (e.g., NaBH4). Ensure it has been stored under appropriate conditions (cool and dry).
Insufficient amount of reducing agent.Recalculate the molar equivalents of the reducing agent required. It is often used in excess.
Reaction time is too short.Monitor the reaction progress by TLC at regular intervals until the starting material spot disappears or is significantly diminished.
TLC shows multiple new spots in addition to the product spot. Formation of by-products due to non-selective reduction or side reactions.Control the reaction temperature. Reductions are often carried out at low temperatures (e.g., 0 °C) to improve selectivity.
Presence of impurities in the starting material.Ensure the purity of the starting DHEA before beginning the synthesis.
Low recovery of product after workup and purification. Product loss during aqueous washes.Minimize the number of aqueous washes or use a saturated brine solution for the final wash to reduce the solubility of the product in the aqueous phase.
Inefficient extraction.Perform multiple extractions with the organic solvent to ensure complete recovery of the product from the aqueous layer.
Poor separation during column chromatography.Optimize the solvent system for column chromatography by first performing TLC analysis to find an eluent that gives good separation between the product and impurities.
Purity Issues
Symptom Possible Cause Suggested Solution
Presence of a spot with a similar Rf to the starting material in the final product. Incomplete reaction.Increase the reaction time or the amount of reducing agent.
Inefficient purification.Optimize the column chromatography conditions, such as using a longer column, a shallower solvent gradient, or a different stationary phase.
Presence of unknown impurities in the final product. Formation of by-products.Characterize the impurities using analytical techniques like LC-MS or GC-MS to understand their structure and origin. This can help in modifying the reaction conditions to minimize their formation.
Degradation of the product.Ensure that the workup and purification steps are performed without undue delay and at appropriate temperatures. Store the final product under inert atmosphere and protected from light and heat.
Residual solvent detected in the final product. Incomplete removal of solvents during drying.Dry the product under high vacuum for an extended period. The temperature of drying should be chosen carefully to avoid product degradation.

Quantitative Data: Impurity Thresholds

The following tables summarize the thresholds for reporting, identification, and qualification of impurities in new drug substances as per the ICH Q3A guidelines.[3][4][5][6][7] These thresholds are based on the maximum daily dose of the drug substance.

Table 1: Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 2: Limits for Residual Solvents (ICH Q3C) [8][9][10]

ClassDescriptionExamplesPermitted Daily Exposure (PDE)Concentration Limit (ppm)
Class 1 Solvents to be avoidedBenzene, Carbon tetrachloride2 µ g/day , 4 µ g/day 2, 4
Class 2 Solvents to be limitedAcetonitrile, Methanol, Dichloromethane (B109758)4.1 mg/day, 30.0 mg/day, 6.0 mg/day410, 3000, 600
Class 3 Solvents with low toxic potentialAcetone, Ethanol, Ethyl acetate (B1210297)50 mg/day5000

Table 3: Permitted Daily Exposures for Elemental Impurities (ICH Q3D)

ElementPDE (µ g/day ) - Oral
Cadmium (Cd) 5
Lead (Pb) 5
Arsenic (As) 15
Mercury (Hg) 30
Palladium (Pd) 100
Platinum (Pt) 100

Experimental Protocols

Synthesis of this compound from Dehydroepiandrosterone (DHEA)

This protocol describes the reduction of the 17-keto group of DHEA to a hydroxyl group to yield this compound.

Materials:

  • Dehydroepiandrosterone (DHEA)

  • Sodium borohydride (B1222165) (NaBH4)

  • Methanol

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: Dissolve DHEA in a mixture of methanol and a co-solvent like THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH4) portion-wise to the cooled solution. The amount of NaBH4 should be in molar excess (typically 1.5 to 3 equivalents) relative to DHEA.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by TLC. A typical eluent for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The reaction is complete when the DHEA spot is no longer visible.

  • Workup: Once the reaction is complete, carefully quench the excess NaBH4 by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Remove the organic solvents under reduced pressure. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic extracts and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude this compound by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to obtain this compound as a white solid. Characterize the final product by analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Visualizations

G cluster_synthesis This compound Synthesis Workflow DHEA Dehydroepiandrosterone (DHEA) Reduction Reduction with NaBH4 DHEA->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: A simplified workflow for the synthesis of this compound from DHEA.

G cluster_pathway Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA This compound This compound DHEA->this compound 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Androstenedione->Testosterone 17β-HSD

Caption: Key steps in the steroidogenesis pathway leading to this compound and sex hormones.

G cluster_troubleshooting Troubleshooting Logic LowYield Low Yield CheckReaction Check TLC for unreacted starting material LowYield->CheckReaction Start CheckByproducts Check TLC for by-products CheckReaction->CheckByproducts No IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Yes OptimizePurification Optimize purification CheckByproducts->OptimizePurification No SideReactions Side Reactions CheckByproducts->SideReactions Yes PurificationLoss Loss during Purification OptimizePurification->PurificationLoss

Caption: A decision tree for troubleshooting low yield in this compound synthesis.

References

Improving the sensitivity of Androstenediol detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androstenediol detection. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for improving the sensitivity and reliability of this compound quantification in various biological matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for this compound detection?

A1: The two most prevalent methods for this compound quantification are immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally considered more specific and sensitive, particularly for complex biological samples and low analyte concentrations.[2][3] Immunoassays are often used for high-throughput screening due to their relative ease of use and lower cost.[3]

Q2: I am observing high variability in my immunoassay results. What are the potential causes?

A2: High variability in immunoassays can stem from several factors. Cross-reactivity with structurally similar steroids is a significant issue, as antibodies may bind to other androgens or metabolites present in the sample.[3][4][5] Other potential causes include interference from components in the sample matrix, improper sample handling and storage, and procedural errors such as imprecise pipetting or incomplete washing.[4][6] The presence of heterophile antibodies or biotin (B1667282) in samples can also interfere with biotin-streptavidin-based detection systems.[4]

Q3: My LC-MS/MS signal for this compound is low. How can I improve the sensitivity?

A3: To enhance LC-MS/MS sensitivity, consider optimizing several aspects of your method. A thorough sample preparation to remove interfering matrix components is crucial; techniques like Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) are generally more effective than simple protein precipitation.[7][8] Chemical derivatization of this compound can significantly improve its ionization efficiency, leading to a stronger signal.[9] Additionally, fine-tuning the mobile phase composition, such as by adding modifiers like ammonium (B1175870) fluoride, can enhance ionization.[2][10] Optimizing the mass spectrometer's source parameters and using a highly selective and sensitive LC column are also key.[2][7]

Q4: What is a matrix effect in LC-MS/MS and how can I mitigate it?

A4: A matrix effect is the alteration of analyte ionization (either suppression or enhancement) due to co-eluting compounds from the sample matrix.[11][12] This can lead to inaccurate quantification.[11] To mitigate matrix effects, a more rigorous sample cleanup procedure like SPE or SLE is recommended to remove these interfering components.[8][13] Adjusting the chromatographic gradient to better separate this compound from matrix components can also be effective.[7] The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects.[11][12]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound analysis.

Immunoassay (ELISA) Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
High Background Signal Insufficient washing.[14]Increase the number of wash steps and ensure complete removal of wash buffer.[14]
Contaminated reagents or samples.[6]Use fresh, high-purity reagents and handle samples appropriately to avoid contamination.
Improper blocking of the microplate.Ensure the plate is adequately blocked to prevent non-specific binding.
Low Signal or Poor Sensitivity Inactive enzyme conjugate.Verify the storage conditions and expiration date of the conjugate.
Incorrect incubation times or temperatures.[14]Adhere strictly to the protocol's specified incubation parameters.
Low antibody affinity for this compound.Consider using a different ELISA kit with a more specific antibody.
High Coefficient of Variation (%CV) Imprecise pipetting.[6]Calibrate pipettes regularly and use proper pipetting techniques.
Inconsistent washing.[6]Use an automated plate washer for more consistent results if available.
Bubbles in wells.[6]Inspect wells for bubbles before reading the plate and remove them if present.
Falsely Elevated Results Cross-reactivity with other steroids.[4][5][15]Confirm results with a more specific method like LC-MS/MS.[15] Consider a sample extraction step to remove cross-reacting compounds.[16]
Presence of heterophile antibodies.[4]Use blocking agents or specialized assay tubes designed to minimize this interference.
LC-MS/MS Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Inefficient sample extraction and cleanup.[7]Transition from protein precipitation to a more robust method like SPE or SLE to remove more matrix interferences.[7][8]
Suboptimal ionization.[9]Consider derivatization of this compound to enhance its ionization efficiency.[9] Optimize mobile phase additives (e.g., ammonium acetate (B1210297), formic acid, ammonium fluoride) to improve adduct formation and protonation.[7][10]
Poor chromatographic peak shape.[7]Ensure the sample is dissolved in a solvent compatible with the initial mobile phase. Adjust the mobile phase pH or try a different column chemistry (e.g., Phenyl-Hexyl instead of C18).[7]
High Background Noise Contaminated mobile phase or LC system.[7]Use high-purity, LC-MS grade solvents and additives. Prepare mobile phases fresh and use glass containers.[7] Flush the LC system thoroughly.
Matrix effects (ion enhancement).[11]Improve sample cleanup to remove enhancing compounds. Use a stable isotope-labeled internal standard for accurate quantification.[11]
Inconsistent Retention Times Insufficient column equilibration.[17]Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase between injections.[17]
Fluctuations in column temperature.[17]Use a column oven to maintain a stable temperature.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
Poor Reproducibility Matrix effects (ion suppression).[18]Implement a more effective sample preparation method (SPE or SLE).[8] Use a stable isotope-labeled internal standard that co-elutes with this compound.[12]
Sample degradation.[13]Ensure proper sample storage and consider the use of stabilizers if necessary.[13]
Carryover from previous injections.Optimize the autosampler wash procedure, using a strong organic solvent.

Quantitative Data Summary

The following tables summarize typical performance characteristics for this compound and related steroid detection methods.

Table 1: LC-MS/MS Method Performance

AnalyteSample TypeExtraction MethodLLOQRecovery (%)Reference
AndrostenedioneSerumLLE10 ng/LNot Reported[19]
AndrostenedioneSerumSLE5 pg/mL>75%[8]
AndrostenedioneSerumSPE1 pg/mL42-95%[8]
AndrostenedioneSerumLLE100 pg/mL86.2-90.3%[20]
5-AndrostenediolSerumLLE100 pg/mL84.9-92.0%[20]

LLOQ: Lower Limit of Quantification

Table 2: Immunoassay (ELISA) Kit Performance

AnalyteSample TypeDetection RangeSensitivityReference
This compoundSerum, Plasma0.625-40 ng/mL0.23 ng/mL[21]
AndrostenedioneSerumNot SpecifiedNot Specified[6]

Detailed Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) for this compound from Serum

This protocol is adapted from methods for similar steroids and offers a simple and effective way to clean up serum samples prior to LC-MS/MS analysis.[8][22]

  • Sample Pre-treatment:

    • Thaw serum samples completely at room temperature.

    • Vortex samples for 10 seconds.

    • To 200 µL of serum, add an appropriate volume of a stable isotope-labeled this compound internal standard solution.

    • Vortex the mixture for 10 seconds.

  • Supported Liquid Extraction:

    • Load the pre-treated serum samples onto an ISOLUTE® SLE+ plate.

    • Apply a brief pulse of positive pressure (2-5 psi) to initiate the flow of the sample into the sorbent.

    • Allow the sample to absorb for 5 minutes.

    • Elute the analytes by adding 500 µL of ethyl acetate to each well.

    • Allow the solvent to flow under gravity for 5 minutes.

    • Apply a second aliquot of 500 µL of ethyl acetate and allow it to flow for another 5 minutes under gravity.

    • Apply a final brief pulse of positive pressure to elute any remaining solvent.

  • Eluate Processing:

    • Place the collection plate in a nitrogen evaporator and dry the eluate at 40°C.

    • Reconstitute the dried extract in 100-200 µL of a suitable mobile phase (e.g., 50:50 methanol (B129727):water).

    • Seal the plate and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound for Enhanced LC-MS/MS Sensitivity

This protocol is based on derivatization methods for keto-steroids, which can be adapted for this compound to improve ionization efficiency.[9]

  • Reagent Preparation:

    • Prepare a 1 mg/mL solution of Girard's Reagent P in water.

    • Prepare a 10% acetic acid solution in methanol.

  • Derivatization Procedure (post-extraction):

    • After evaporating the extracted sample to dryness (as in Protocol 1, step 3), add 50 µL of the Girard P derivatization solution and 50 µL of the 10% acetic acid in methanol to the dried extract.

    • Vortex the mixture and incubate at 60°C for 30 minutes.

    • After incubation, evaporate the sample to dryness under a stream of nitrogen.

    • Reconstitute the derivatized sample in a suitable mobile phase for LC-MS/MS injection.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Optional Optional Sensitivity Enhancement Serum Serum Sample ISTD Add Internal Standard Serum->ISTD Vortex SLE Supported Liquid Extraction (SLE) ISTD->SLE Load Evap Evaporation SLE->Evap Elute Recon Reconstitution Evap->Recon Dry Down Deriv Derivatization Evap->Deriv Post-Extraction LC LC Separation Recon->LC Inject MS MS/MS Detection LC->MS Data Data Processing MS->Data Deriv->Recon Troubleshooting_Logic cluster_IA Immunoassay (ELISA) cluster_LCMS LC-MS/MS Start Poor Sensitivity in This compound Detection Method Which Method? Start->Method IA_Check1 Review Assay Procedure (Washing, Incubation) Method->IA_Check1 Immunoassay LCMS_Check1 Optimize Sample Prep (e.g., SPE/SLE) Method->LCMS_Check1 LC-MS/MS IA_Check2 Check Reagent Validity IA_Check1->IA_Check2 IA_Check3 Suspect Cross-Reactivity IA_Check2->IA_Check3 IA_Confirm Confirm with LC-MS/MS IA_Check3->IA_Confirm LCMS_Check2 Consider Derivatization LCMS_Check1->LCMS_Check2 LCMS_Check3 Optimize LC & MS Parameters LCMS_Check2->LCMS_Check3 LCMS_Confirm Use Isotope-Labeled ISTD LCMS_Check3->LCMS_Confirm

References

Androstenediol Stability in Common Laboratory Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability of androstenediol in various solvents commonly used in experimental settings. Understanding the stability of this steroid is critical for ensuring the accuracy and reproducibility of research findings. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges encountered during the handling and storage of this compound solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may face during their experiments involving this compound solutions.

Question: My this compound solution has been stored for a week at room temperature. Can I still use it?

Answer: It is not recommended to use this compound solutions that have been stored at room temperature for an extended period. While specific stability data for this compound in various solvents is limited, data for the structurally similar androstenedione (B190577) shows that it can degrade at room temperature. For instance, in dried blood spots, androstenedione is only stable for up to 7 days at room temperature[1][2]. To ensure the integrity of your experiment, it is best to use freshly prepared solutions or solutions that have been stored under recommended conditions.

Question: I observed a precipitate in my this compound solution after storing it in the refrigerator. What should I do?

Answer: The formation of a precipitate upon refrigeration is likely due to the decreased solubility of this compound at lower temperatures. Solubility of steroids like androstenedione in alcohols is known to increase with temperature[3][4]. To redissolve the precipitate, you can gently warm the solution and vortex it. However, be cautious about the warming temperature and duration to avoid potential degradation. It is crucial to ensure the compound is fully dissolved before use to maintain accurate concentration.

Question: I am working with a low concentration of this compound in an aqueous solution. What are the key stability concerns?

Answer: For dilute aqueous solutions, photodegradation is a significant concern. Studies on androstenedione have shown that it undergoes direct photodegradation in natural sunlight with half-lives ranging from 3.7 to 10.8 hours[5]. Therefore, it is imperative to protect aqueous solutions of this compound from light by using amber vials or by covering the container with aluminum foil.

Question: Can I use a single stock solution of this compound in DMSO for multiple experiments over several months?

Answer: Based on general stability studies of compounds in DMSO, it is possible to use a stock solution over an extended period if stored properly. Many compounds remain stable in DMSO for months, even years, when stored at low temperatures (e.g., -20°C). However, repeated freeze-thaw cycles should be avoided as they can introduce moisture and potentially degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.

Question: What are the signs of this compound degradation in my solution?

Answer: Visual signs of degradation can include a change in color or the appearance of cloudiness or precipitation (that is not due to temperature-related solubility issues). However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound solution is to perform a quantitative analysis, for example, using High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

SolventSolubility (Mole Fraction, x10^3) at 298.15 K (25°C)
Methanol1.85
Ethanol1.55
2-Propanol0.85
1-Butanol0.70

Data extracted from a study on androstenedione solubility in lower alcohols. The solubility generally increases with temperature.[3][4]

Experimental Protocols

This section provides a detailed methodology for assessing the stability of this compound in a specific solvent using HPLC-UV.

Protocol: Stability Testing of this compound in Solution via HPLC-UV

1. Objective: To determine the stability of this compound in a selected solvent over a defined period under specific storage conditions (e.g., temperature, light exposure).

2. Materials:

  • This compound reference standard

  • HPLC-grade solvent of interest (e.g., ethanol, methanol, DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Amber vials for storage

3. Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure the this compound is completely dissolved. Gentle warming and vortexing may be applied if necessary.

  • Sample Preparation for Stability Study:

    • Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 100 µg/mL).

    • Dispense aliquots of the working solution into several amber vials.

  • Storage Conditions:

    • Store the vials under the desired conditions to be tested (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

  • HPLC Analysis:

    • Initial Analysis (Time 0): Immediately after preparation, inject an aliquot of the working solution into the HPLC system to determine the initial concentration.

    • Subsequent Analyses: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a vial from each storage condition and analyze its content by HPLC.

    • HPLC Conditions (Example):

      • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Approximately 210 nm.

      • Injection Volume: 20 µL.

      • Note: These conditions may need to be optimized for your specific HPLC system and column.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point by comparing the peak area with the initial (Time 0) peak area.

    • Plot the percentage of remaining this compound against time for each storage condition to determine the stability profile.

Visualizations

Experimental Workflow for this compound Stability Testing

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results A Prepare this compound Stock Solution B Prepare Working Solutions A->B C1 Room Temperature B->C1 Aliquot & Store C2 Refrigerated (4°C) B->C2 Aliquot & Store C3 Frozen (-20°C) B->C3 Aliquot & Store D HPLC Analysis (Time 0) B->D Initial Analysis E HPLC Analysis (Time X) C1->E Analyze at Time Points C2->E Analyze at Time Points C3->E Analyze at Time Points F Calculate % Remaining This compound E->F G Generate Stability Profile F->G

Caption: Workflow for assessing this compound stability in different solvents.

Potential Degradation Pathway of this compound

While the specific degradation products of this compound in organic solvents are not well-documented, a potential pathway involves oxidation, especially when exposed to air and light. The hydroxyl groups are susceptible to oxidation, which could lead to the formation of androstenedione or other oxidized species.

Degradation_Pathway This compound This compound Oxidation Oxidation (e.g., exposure to air, light) This compound->Oxidation Androstenedione Androstenedione Oxidation->Androstenedione Other_Products Other Oxidized Degradation Products Oxidation->Other_Products

Caption: Potential oxidative degradation pathway of this compound.

References

Technical Support Center: Androstenediol Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Androstenediol receptor binding assays.

Troubleshooting Guides

This section addresses common issues encountered during this compound receptor binding assays in a question-and-answer format.

Question: Why am I observing high non-specific binding in my assay?

Answer: High non-specific binding can obscure your specific binding signal. Several factors can contribute to this issue:

  • Suboptimal Blocking: The blocking agents in your assay buffer may be insufficient. Consider increasing the concentration of bovine serum albumin (BSA) or using a different blocking agent.

  • Radioligand Issues: The radiolabeled ligand may be sticking to the assay plates or filter membranes. Adding a small amount of a non-ionic detergent like Triton X-100 to the wash buffer can help reduce this.[1]

  • Excessive Radioligand Concentration: Using too high a concentration of the radiolabeled ligand can lead to increased non-specific binding. It's crucial to use a concentration that is at or below the dissociation constant (Kd) for the receptor.

  • Insufficient Washing: Inadequate washing of the filter mats or plates can leave unbound radioligand behind. Ensure your wash steps are thorough and optimized.[1]

  • High Protein Concentration: Using an excessively high concentration of the receptor preparation can sometimes contribute to non-specific binding.[2]

Question: My specific binding signal is too low. What are the possible causes?

Answer: A weak or absent specific binding signal can be due to several experimental factors:

  • Inactive Receptor: The androgen receptor (AR) preparation may have lost activity. This can be due to improper storage, repeated freeze-thaw cycles, or degradation. It is essential to handle the receptor preparation carefully and store it at -80°C for long-term use.[3]

  • Low Receptor Concentration: The concentration of the AR in your assay may be too low to produce a detectable signal. The optimal receptor concentration should be determined empirically.[4]

  • Problems with the Radioligand: The radiolabeled ligand may have degraded. Ensure it is stored correctly and is within its expiration date.

  • Incorrect Assay Conditions: Factors such as incubation time, temperature, and buffer composition (pH, salt concentration) can significantly impact binding. These parameters should be optimized for your specific assay. For instance, incubation can be performed at 4°C for 18-24 hours to reach equilibrium.[1][4]

  • Competition from Other Substances: Components in your test compound solution or buffer may be interfering with the binding of the radioligand to the receptor.

Question: I am seeing poor reproducibility between replicate wells and experiments. What should I check?

Answer: Poor reproducibility can stem from various sources of error in the assay protocol:

  • Pipetting Inaccuracy: Inconsistent pipetting of small volumes of reagents, especially the radioligand and test compounds, can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Incomplete Mixing: Ensure that all components in the assay wells are thoroughly mixed before incubation.

  • Temperature Gradients: Inconsistent temperatures across the assay plate during incubation can affect binding kinetics.

  • Variable Washing: Inconsistent washing of wells can lead to variable removal of unbound radioligand.

  • Cell/Membrane Preparation Inconsistency: Variations in the preparation of the cell lysates or membranes containing the androgen receptor can lead to different receptor concentrations or activity levels between batches.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound and its interaction with the androgen receptor.

Question: What is this compound and how does it interact with the androgen receptor?

Answer: this compound (specifically 5-androstenediol) is a steroid hormone that acts as a weak androgen.[6] It is a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to testosterone (B1683101).[6][7] this compound binds to the androgen receptor (AR), a ligand-activated transcription factor.[8][9] Upon binding, the AR undergoes a conformational change, dimerizes, and translocates to the nucleus where it regulates the transcription of target genes.[10]

Question: What is the typical binding affinity of this compound for the androgen receptor?

Answer: this compound is considered a weak androgen and generally exhibits lower binding affinity for the androgen receptor compared to potent androgens like dihydrotestosterone (B1667394) (DHT).[6] For example, one study reported that this compound has approximately 0.21% of the androgenicity of testosterone in vivo in rats.[6] It also has estrogenic activity, with approximately 6% and 17% of the affinity of estradiol (B170435) for the estrogen receptor alpha (ERα) and beta (ERβ), respectively.[6]

Question: What are the key steps in a competitive this compound receptor binding assay?

Answer: A typical competitive binding assay involves the following steps:

  • Preparation: Prepare assay buffers, the androgen receptor solution (e.g., from rat prostate cytosol or a recombinant source), a radiolabeled ligand (like [³H]-DHT or [³H]-Mibolerone), and your test compound (unlabeled this compound).[4][11][12]

  • Assay Setup: In a multi-well plate, set up wells for total binding (radioligand + receptor), non-specific binding (radioligand + receptor + excess unlabeled strong ligand), and competitive binding (radioligand + receptor + varying concentrations of the test compound).[4]

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium. This is often done at 4°C for an extended period (e.g., 18-24 hours).[4]

  • Separation: Separate the bound from the unbound radioligand. This can be achieved through methods like filtration or using hydroxyapatite (B223615) slurry followed by centrifugation.[4]

  • Detection: Quantify the amount of bound radioligand in each well using a scintillation counter.[12]

  • Data Analysis: Calculate specific binding and plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.[4]

Quantitative Data Summary

The following table summarizes key quantitative parameters often used in androgen receptor binding assays. Please note that optimal values can vary depending on the specific experimental conditions.

ParameterTypical Value/RangeNotes
Radioligand ConcentrationAt or below the Kd (e.g., 20 nM for [3H]-DHT)Using a concentration too far above the Kd can increase non-specific binding.[1]
Androgen Receptor ConcentrationEmpirically determined (e.g., 5 µM)Should be optimized to give a robust signal-to-noise ratio.[1]
Incubation Time18-24 hoursTo ensure the binding reaction reaches equilibrium.[4]
Incubation Temperature4°CLower temperatures can help to minimize receptor degradation and metabolism of ligands.[1]
This compound Affinity (vs. Estradiol for ERs)~6% for ERα, ~17% for ERβDemonstrates its estrogenic potential.[6]

Experimental Protocols

Protocol: Competitive Androgen Receptor Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the androgen receptor.

Materials:

  • Assay Buffer: e.g., 50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.1% BSA, 10% glycerol, pH 7.2.[1]

  • Androgen Receptor (AR) Preparation: Can be from rat ventral prostate cytosol or a recombinant source.[3][12]

  • Radiolabeled Ligand: e.g., [³H]-Dihydrotestosterone ([³H]-DHT) or [³H]-R1881.[12]

  • Unlabeled Ligands: this compound (test compound) and a potent androgen like DHT or R1881 (for determining non-specific binding).

  • Wash Buffer: Assay buffer, potentially with a low concentration of a non-ionic detergent.

  • Separation Medium: Hydroxyapatite (HAP) slurry or glass fiber filters.[4]

  • Scintillation Cocktail.

  • 96-well Assay Plates.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled this compound and the potent unlabeled androgen in the assay buffer.

    • Dilute the androgen receptor preparation and the radiolabeled ligand to their optimal concentrations in the assay buffer.

  • Assay Plate Setup:

    • Total Binding Wells: Add assay buffer, radiolabeled ligand, and the AR preparation.

    • Non-specific Binding Wells: Add assay buffer, radiolabeled ligand, a saturating concentration of the unlabeled potent androgen, and the AR preparation.

    • Test Compound Wells: Add assay buffer, radiolabeled ligand, the AR preparation, and varying concentrations of this compound.

    • Ensure the final volume in all wells is the same.

  • Incubation:

    • Seal the plate and incubate at 4°C for 18-24 hours with gentle agitation.

  • Separation of Bound and Unbound Ligand:

    • Using Hydroxyapatite: Add ice-cold HAP slurry to each well, incubate on ice, and then centrifuge the plate to pellet the HAP. Carefully remove the supernatant and wash the pellet with ice-cold wash buffer.

    • Using Filtration: Harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.

  • Detection:

    • If using HAP, add scintillation cocktail directly to the wells containing the pellet.

    • If using filters, transfer the filter discs to scintillation vials and add scintillation cocktail.

    • Measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • For the test compound wells, express the binding as a percentage of the maximal specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

Visualizations

Androgen Receptor Signaling Pathway

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP AR Androgen Receptor (AR) AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Translation

Caption: Androgen receptor signaling pathway.

Experimental Workflow for a Competitive Binding Assay

CompetitiveBindingWorkflow start Start reagent_prep Reagent Preparation (Receptor, Ligands, Buffers) start->reagent_prep plate_setup Assay Plate Setup (Total, Non-specific, Test Compound) reagent_prep->plate_setup incubation Incubation (e.g., 4°C, 18-24h) plate_setup->incubation separation Separation of Bound/ Unbound Ligand incubation->separation detection Detection (Scintillation Counting) separation->detection analysis Data Analysis (IC50 Determination) detection->analysis end End analysis->end

Caption: Workflow for a competitive receptor binding assay.

References

Minimizing non-specific binding in Androstenediol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Androstenediol experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize non-specific binding (NSB) and ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in this compound immunoassays?

A1: Non-specific binding refers to the adhesion of antibodies or other reagents to the surfaces of the microplate wells or other assay components, rather than to the specific target analyte (this compound). This can be driven by hydrophobic or electrostatic interactions. High NSB leads to an elevated background signal, which reduces the assay's sensitivity and can obscure the true signal from the specific binding of this compound, ultimately leading to inaccurate quantification.

Q2: My negative controls and blank wells show a high signal in my this compound ELISA. What are the likely causes?

A2: A high background across your plate is a classic sign of significant non-specific binding. The primary causes include:

  • Inadequate Blocking: The blocking buffer has not effectively saturated all the free binding sites on the microplate wells.

  • Insufficient Washing: Unbound enzyme-conjugated antibodies or other reagents are not being thoroughly removed between steps.[1]

  • Suboptimal Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to binding at low-affinity, non-specific sites.[1]

  • Matrix Effects: Components in the sample matrix (e.g., serum or plasma) may be interfering with the assay.

  • Cross-Reactivity: The antibodies may be binding to other structurally similar steroids present in the sample.

Q3: How can I optimize my blocking step to reduce high background?

A3: The blocking step is critical for minimizing NSB.[2] Consider the following optimization strategies:

  • Choice of Blocking Agent: Different blocking agents have varying effectiveness. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. For steroid hormone assays, BSA and casein-based blockers are often effective.

  • Concentration and Incubation Time: Increasing the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extending the incubation time (e.g., overnight at 4°C) can improve blocking efficiency.[2]

  • Addition of Detergents: Including a non-ionic detergent like Tween-20 (typically at 0.05%) in your blocking buffer can help to reduce hydrophobic interactions.

Q4: What is the best way to optimize the washing steps in my this compound assay?

A4: Vigorous and thorough washing is crucial for removing unbound reagents.[1] To optimize your washing protocol:

  • Increase Wash Cycles: Instead of the standard 3 washes, try increasing to 4 or 5 cycles.

  • Increase Wash Volume: Ensure the entire well is washed by using a volume of at least 300 µL per well in a 96-well plate.

  • Incorporate a Soaking Step: Allowing the wash buffer to sit in the wells for 30-60 seconds during each wash cycle can enhance the removal of non-specifically bound material.

  • Ensure Complete Aspiration: After the final wash, ensure all residual buffer is removed by tapping the inverted plate on a clean paper towel.

Q5: Could cross-reactivity with other steroids be causing high background in my this compound experiment?

A5: Yes, due to the structural similarity among steroid hormones, cross-reactivity is a potential issue. This compound is structurally related to other androgens and estrogens. If your samples contain high concentrations of steroids like DHEA, Androstenedione, or Testosterone, your anti-Androstenediol antibody might show some degree of cross-reactivity, leading to a higher signal. It is advisable to check the cross-reactivity profile of your primary antibody, which is often provided by the manufacturer.

Troubleshooting Guides

Guide 1: Systematic Approach to Troubleshooting High Background Signal

This guide provides a logical workflow to identify and resolve the root cause of high background noise in your this compound experiments.

G cluster_0 Troubleshooting Workflow start High Background Signal Detected step1 Step 1: Optimize Blocking Protocol start->step1 step2 Step 2: Enhance Washing Procedure step1->step2 Issue Persists end_node Optimized Assay with Low Background step1->end_node Issue Resolved step3 Step 3: Titrate Antibody Concentrations step2->step3 Issue Persists step2->end_node Issue Resolved step4 Step 4: Evaluate Sample Matrix Effects step3->step4 Issue Persists step3->end_node Issue Resolved step4->end_node Issue Resolved

Caption: A step-by-step workflow for troubleshooting high background signals.

Guide 2: Competitive ELISA Workflow for this compound

This diagram illustrates the key steps in a competitive ELISA, the common format for small molecule detection like this compound. Understanding this workflow is essential for identifying potential sources of error.

G cluster_1 Competitive ELISA Workflow A 1. Coat Plate with Anti-Androstenediol Antibody B 2. Wash Plate A->B C 3. Block Unbound Sites B->C D 4. Wash Plate C->D E 5. Add Sample/Standard and This compound-HRP Conjugate D->E F 6. Incubate (Competition Occurs) E->F G 7. Wash Plate F->G H 8. Add TMB Substrate G->H I 9. Incubate (Color Develops) H->I J 10. Add Stop Solution I->J K 11. Read Absorbance at 450nm J->K L Signal is Inversely Proportional to this compound Concentration K->L G cluster_pathway This compound Metabolism DHEA DHEA This compound This compound DHEA->this compound 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD Estradiol Estradiol Testosterone->Estradiol Aromatase Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase G cluster_receptor This compound Cellular Action This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER Nucleus Nucleus AR->Nucleus ER->Nucleus ARE Androgen Response Element (ARE) ERE Estrogen Response Element (ERE) Gene_Transcription Gene Transcription ARE->Gene_Transcription ERE->Gene_Transcription

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Androstenediol and Androstenedione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two closely related endogenous steroid hormones, Androstenediol (specifically 5-androstenediol) and Androstenedione (B190577). Both are intermediates in the biosynthesis of testosterone (B1683101) and estrogens and have been investigated for their potential hormonal effects. This document summarizes their mechanisms of action, receptor binding affinities, metabolic pathways, and physiological effects, supported by experimental data.

Overview and Key Differences

This compound and Androstenedione are both C19 steroids that serve as prohormones. However, they exhibit distinct profiles in terms of their intrinsic androgenic and estrogenic activities, their affinity for steroid receptors, and their preferred metabolic conversion pathways.

Androstenedione is a direct precursor to both testosterone and estrone (B1671321).[1] It possesses weak intrinsic androgenic activity and has a very low affinity for estrogen receptors.[2] Its biological significance is primarily as an intermediate in the synthesis of more potent sex hormones.[1]

This compound , a metabolite of dehydroepiandrosterone (B1670201) (DHEA), is also a precursor to testosterone.[3] In contrast to Androstenedione, this compound has weaker androgenic properties but displays potent estrogenic activity through direct binding to estrogen receptors (ERs), with a higher affinity for ERβ than ERα.[4]

Receptor Binding and Potency

The biological effects of this compound and Androstenedione are primarily mediated through their interaction with the androgen receptor (AR) and estrogen receptors (ERα and ERβ).

Data Presentation: Receptor Binding Affinities
CompoundReceptorDissociation Constant (Kd) / Inhibition Constant (Ki)Reference Compound
Androstenedione Androgen Receptor (AR)Kd: 648 ± 21 nMDihydrotestosterone (B1667394) (DHT) (Kd: 10 ± 0.4 nM)[5]
Estrogen Receptor α (ERα)Very low affinity (<0.01% of estradiol)Estradiol[2]
Estrogen Receptor β (ERβ)Very low affinity (<0.01% of estradiol)Estradiol[2]
This compound Androgen Receptor (AR)Can activate AR-mediated gene transcription-[3]
Estrogen Receptor α (ERα)Ki: 3.6 nM-[4]
Estrogen Receptor β (ERβ)Ki: 0.9 nM-[4]

Metabolic Pathways and Enzyme Kinetics

The conversion of this compound and Androstenedione into more potent hormones is a critical determinant of their overall biological effect.

Metabolic Pathways

Androstenedione can be metabolized via two primary pathways:

  • Conversion to Testosterone: Catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD).[6]

  • Conversion to Estrone: Catalyzed by the enzyme aromatase (CYP19A1).[7]

This compound is primarily converted to testosterone through the action of 3β-hydroxysteroid dehydrogenase (3β-HSD).[8] Testosterone can then be further converted to the more potent androgen, dihydrotestosterone (DHT), by 5α-reductase, or to estradiol (B170435) by aromatase.

Mandatory Visualization: Metabolic Pathways

Metabolic_Pathways DHEA DHEA This compound This compound DHEA->this compound 17β-HSD Androstenedione Androstenedione DHEA->Androstenedione 3β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase DHT DHT Testosterone->DHT 5α-reductase

Fig. 1: Metabolic pathways of this compound and Androstenedione.
Data Presentation: Enzyme Kinetics

EnzymeSubstrateKmVmax
Aromatase (CYP19A1)Androstenedione 16 nM65 nmol/min/mg
17β-Hydroxysteroid DehydrogenaseAndrostenedione (Reduction)24 µM1.8 µmol/min/mg[2]
17β-Hydroxysteroid DehydrogenaseTestosterone (Oxidation)9.5 µM85 µmol/min/mg[2]

Biological and Physiological Effects

The differences in receptor binding and metabolism translate to distinct physiological effects.

Androstenedione:

  • Androgenic Effects: Possesses weak intrinsic androgenic activity. Its primary androgenic effect is mediated through its conversion to testosterone.

  • Estrogenic Effects: While having negligible direct estrogenic activity, its conversion to estrone by aromatase can lead to significant estrogenic effects.[7] Studies have shown that aromatase has a tenfold higher affinity for androstenedione than for testosterone, suggesting a more efficient conversion to estrogens.[9]

This compound:

  • Androgenic Effects: Can activate androgen receptor-mediated gene transcription.[3] However, its androgenic potency is considered weaker than that of androstenedione.

  • Estrogenic Effects: Exhibits potent estrogenic activity through direct binding to ERs, particularly ERβ.[4] This direct estrogenic action is a key differentiator from androstenedione. It can stimulate the proliferation of estrogen-sensitive cells.

Signaling Pathways

Upon binding to their respective receptors, this compound and Androstenedione initiate downstream signaling cascades that regulate gene expression.

Mandatory Visualization: Androgen Receptor Signaling

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Androstenedione/Androstenediol) AR Androgen Receptor (AR) Androgen->AR HSP Heat Shock Proteins (HSP) AR->HSP dissociation PI3K PI3K AR->PI3K activates MAPK MAPK/ERK AR->MAPK activates AR_dimer AR Dimer AR->AR_dimer translocation & dimerization Akt Akt PI3K->Akt activates ARE Androgen Response Element (ARE) AR_dimer->ARE binds Gene_Transcription Gene Transcription ARE->Gene_Transcription regulates

Fig. 2: Androgen receptor signaling pathway.
Mandatory Visualization: Estrogen Receptor Signaling

ER_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (this compound) ER Estrogen Receptor (ERα/β) Estrogen->ER HSP Heat Shock Proteins (HSP) ER->HSP dissociation ER_dimer ER Dimer ER->ER_dimer translocation & dimerization ERE Estrogen Response Element (ERE) ER_dimer->ERE binds Gene_Transcription Gene Transcription ERE->Gene_Transcription regulates

Fig. 3: Estrogen receptor signaling pathway.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of test compounds to the androgen receptor.

Materials:

  • Recombinant human androgen receptor (ligand-binding domain).

  • Radiolabeled androgen (e.g., [³H]-Mibolerone or [³H]-DHT).

  • Test compounds (Androstenedione, this compound).

  • Unlabeled reference androgen (DHT).

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds and the unlabeled reference androgen.

  • In a 96-well plate, add a fixed concentration of the radiolabeled androgen and the recombinant androgen receptor to each well.

  • Add the varying concentrations of the test compounds or the unlabeled reference androgen to the wells.

  • Incubate the plate at 4°C for a specified period (e.g., 18-24 hours) to reach equilibrium.

  • Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Measure the radioactivity of the bound ligand in each well using a scintillation counter.

  • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki or Kd value from the IC50 using the Cheng-Prusoff equation.

Estrogen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of test compounds to the estrogen receptor.

Materials:

  • Rat uterine cytosol or recombinant human estrogen receptor (ERα or ERβ).

  • Radiolabeled estrogen (e.g., [³H]-17β-estradiol).

  • Test compounds (Androstenedione, this compound).

  • Unlabeled reference estrogen (17β-estradiol).

  • Assay buffer (e.g., Tris-EDTA buffer).

  • 96-well microplates.

  • Scintillation counter.

Procedure:

  • The protocol is analogous to the androgen receptor binding assay, with the substitution of estrogen receptor, radiolabeled estrogen, and unlabeled reference estrogen.

  • Incubation is typically performed at 4°C overnight.

  • Separation of bound and free ligand is achieved using methods like hydroxylapatite or dextran-coated charcoal.

  • Data analysis follows the same principles to determine IC50 and subsequently Ki or Kd values.

Conclusion

This compound and Androstenedione, while structurally similar and both serving as prohormones, exhibit distinct biological activity profiles. Androstenedione's effects are primarily indirect, through its conversion to testosterone and, notably, its efficient aromatization to estrone. In contrast, this compound possesses significant intrinsic estrogenic activity through direct, high-affinity binding to estrogen receptors, in addition to its role as a testosterone precursor. These differences in receptor affinity and metabolic fate are crucial considerations for researchers and drug development professionals investigating the physiological roles and potential therapeutic applications of these steroids. The higher potential for estrogenic conversion of Androstenedione should be a key consideration in any application.

References

Androstenediol vs testosterone effects on androgen receptor

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the effects of Androstenediol and Testosterone (B1683101) on the androgen receptor (AR) is crucial for researchers in endocrinology and drug development. This guide provides a detailed analysis of their respective interactions with the AR, supported by experimental data and methodologies.

Introduction to this compound and Testosterone

Testosterone (T) is the primary male sex hormone and a potent agonist of the androgen receptor (AR).[1][2] It plays a critical role in the development of male reproductive tissues and the maintenance of secondary sexual characteristics.[3] Androst-5-ene-3β,17β-diol (this compound or AED), is a steroid hormone that acts as a precursor in testosterone biosynthesis.[4][5] While considered a weaker androgen, AED has been shown to exert its own biological effects, including the activation of the androgen receptor.[4][5] The AR itself is a ligand-activated transcription factor that, upon binding to androgens, translocates to the nucleus to regulate the expression of target genes.[6][7]

Comparative Analysis of Receptor Interaction and Activity

The functional consequences of AR activation by Testosterone versus this compound differ significantly, primarily due to variations in binding affinity and the subsequent stability of the ligand-receptor complex.

Androgen Receptor Binding Affinity

Testosterone binds to the androgen receptor with high affinity.[1] In contrast, this compound generally exhibits a lower binding affinity for the AR.[8][9] The more potent androgen, 5α-dihydrotestosterone (DHT), a metabolite of testosterone, binds with an even higher affinity than testosterone.[10][11] The lower affinity of this compound suggests that it is a less potent direct activator of the AR compared to testosterone. Some studies indicate that the observed androgenic effects of this compound in certain cell types may result from its intracellular conversion to more potent androgens like testosterone or DHT.[12]

Receptor Transactivation

Upon binding its ligand, the AR undergoes a conformational change, dimerizes, and translocates to the nucleus to act as a transcription factor.[6] Both testosterone and this compound can induce AR transactivation.[4][5] However, the potency, as measured by the half-maximal effective concentration (EC50) in reporter gene assays, is generally lower for this compound compared to Testosterone. Studies in human prostate cancer cell lines (PC-3 and LNCaP) have shown that this compound can induce AR-mediated reporter gene activity in a dose-dependent manner, with induction observed at physiological nanomolar concentrations.[4] The efficiency of this transactivation can be enhanced by AR coactivators, such as ARA70.[4][13]

Downstream Gene Regulation

The activation of the AR by either ligand leads to the regulation of androgen-responsive genes, which are critical for various physiological processes. The administration of adrenal precursors like dehydroepiandrosterone (B1670201) (DHEA) and androstenedione (B190577), which can be converted to this compound and testosterone, has been shown to stimulate androgen-dependent gene expression in the rat ventral prostate.[14] This stimulation is correlated with increased intraprostatic levels of DHT, indicating that the ultimate effect on gene expression is mediated by the most potent androgens.[14]

Quantitative Data Summary

The following table summarizes the comparative binding affinities and transactivation potencies of this compound, Testosterone, and its more potent metabolite, DHT.

LigandReceptorAssay TypeValueNotes
Testosterone Androgen ReceptorBinding AffinityLower affinity than DHT[10]Dissociation rate is five-fold faster than DHT[10]
5α-Dihydrotestosterone (DHT) Androgen ReceptorBinding Affinity (Kd)~10⁻¹¹ M[15]Considered the most potent natural AR ligand.[15]
This compound (AED/Adiol) Androgen ReceptorBinding AffinityLower affinity than T and DHT[8]Also binds to the Estrogen Receptor (ER)[8]
3α-androstanediol Androgen ReceptorBinding Affinity (Kd)~10⁻⁶ M[15]An inactive metabolite of DHT, showing significantly reduced affinity.[15]
Testosterone Androgen ReceptorTransactivation (EC50)~10 nM[16]Value from a yeast-based bioassay for DHT, T is comparable.[16]
This compound (AED/Adiol) Androgen ReceptorTransactivationInduces activity at nM range[4]Potency is cell-type dependent and can be enhanced by coactivators.[4]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies designed to assess ligand-receptor interactions and functional activity.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a high-affinity radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT) for binding to the androgen receptor.[17][18]

  • Receptor Source : Cytosol is prepared from tissues rich in AR, such as the rat prostate, or recombinant human AR is used.[18][19]

  • Assay Setup : The assay is typically performed in a 96-well plate format.[17][19]

    • Total Binding Wells : Contain the AR preparation and the radioligand.

    • Non-specific Binding Wells : Contain the AR, radioligand, and a large excess of an unlabeled potent androgen (e.g., DHT) to saturate the receptors.

    • Test Compound Wells : Contain the AR, radioligand, and varying concentrations of the test compound.

  • Incubation : The plate is incubated, often at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[17]

  • Separation : Bound and free radioligand are separated. A common method involves using a hydroxyapatite (B223615) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[17]

  • Detection : A scintillation cocktail is added to the wells, and the radioactivity of the bound ligand is measured using a liquid scintillation counter.[17]

  • Data Analysis : Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene linked to an androgen-responsive promoter.[20][21]

  • Cell Line : A suitable mammalian cell line is used. This can be a cell line endogenously expressing AR (e.g., VCaP prostate cancer cells) or a cell line co-transfected with an AR expression vector and a reporter plasmid (e.g., COS-1 cells).[21] The reporter plasmid contains a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter with androgen response elements (AREs).[16][20]

  • Cell Culture and Transfection : Cells are cultured and then transfected with the necessary plasmids if required. For stable cell lines, this step is omitted.[20]

  • Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound or Testosterone) for a specified period (e.g., 24 hours).

  • Cell Lysis and Reporter Assay : After treatment, the cells are lysed, and the activity of the reporter enzyme is measured. For luciferase, a luminometer is used to measure light output after the addition of a luciferin (B1168401) substrate.

  • Data Analysis : The reporter activity is normalized (e.g., to total protein concentration or to the activity of a co-transfected control reporter). The data are then plotted against the compound concentration, and the EC50 value is calculated using a sigmoidal dose-response curve.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T Testosterone AR_HSP AR-HSP Complex T->AR_HSP Binding Reductase 5α-reductase T->Reductase Metabolism AED This compound AED->AR_HSP Binding AR AR AR_HSP->AR Dissociation HSP HSP AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization DHT DHT Reductase->DHT DHT->AR_HSP Binding ARE Androgen Response Element AR_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation

Caption: Androgen Receptor (AR) signaling pathway activation.

Experimental Workflow for Androgenic Activity Assessment

Androgenic_Activity_Workflow cluster_binding Step 1: Receptor Binding Assay cluster_transactivation Step 2: Reporter Gene Assay cluster_conclusion Step 3: Data Interpretation start_binding Prepare AR and Radioligand ([³H]-DHT) incubate Incubate with Test Compound (AED or T) start_binding->incubate separate Separate Bound/Free Ligand incubate->separate detect_binding Measure Radioactivity separate->detect_binding analyze_binding Calculate IC50 Value detect_binding->analyze_binding compare Compare IC50 and EC50 values to determine relative potency analyze_binding->compare start_trans Culture AR-expressing cells with Reporter Plasmid treat Treat cells with Test Compound start_trans->treat lyse Lyse Cells treat->lyse detect_trans Measure Reporter Activity (e.g., Luciferase) lyse->detect_trans analyze_trans Calculate EC50 Value detect_trans->analyze_trans analyze_trans->compare

Caption: Workflow for assessing androgenic activity.

References

Androstenediol's Affinity for the Androgen Receptor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the binding affinity of various ligands to the androgen receptor (AR) is crucial for the design of new therapeutics. This guide provides a comparative analysis of the relative binding affinity of androstenediol to the androgen receptor, contrasted with other key endogenous androgens.

Relative Binding Affinity: A Comparative Overview

This compound (specifically the Δ⁵-androstenediol isomer) exhibits a significantly lower binding affinity for the androgen receptor compared to potent androgens like dihydrotestosterone (B1667394) (DHT) and testosterone. While it can activate AR-mediated gene transcription, it does so with much less potency. In transactivation assays, the EC50 of 5-androstenediol for activating the androgen receptor was found to be 2969 nM, starkly contrasting with the 0.06 nM EC50 for DHT.[1] This indicates a substantially weaker interaction with the receptor.

In comparison, testosterone, the primary male sex hormone, binds to the AR with a dissociation constant (Kd) of approximately 0.5 nM.[1] DHT, a metabolite of testosterone, is the most potent natural androgen and binds to the AR with an even higher affinity, having a Kd of around 0.3 nM and a dissociation rate that is five times slower than that of testosterone.[2][3] Another related steroid, androstenedione, also demonstrates a lower binding affinity for the AR than DHT, with a calculated Kd of 648 nM.[4]

The metabolite of DHT, 3α-androstanediol, which can be formed from this compound, has an extremely low affinity for the androgen receptor, with a reported Kd of 10⁻⁶ M (1000 nM).[5] This conversion to a weak AR binder represents a key step in androgen inactivation. Interestingly, this compound also shows a notable affinity for estrogen receptors, particularly ERβ.[1]

The following table summarizes the available quantitative data on the binding affinities of these androgens to the androgen receptor.

CompoundMetricValueReceptor Source
Dihydrotestosterone (DHT) Kd~0.3 nMWild-type AR[2]
EC500.06 nM-[1]
Testosterone Ki~0.5 nMAR[1]
Kd~0.3 nMWild-type AR[2]
Androstenedione Kd648 ± 21 nMAR-LBD[4]
This compound (5-AED) EC502969 nMAR[1]
3α-Androstanediol Kd10⁻⁶ M (1000 nM)AR[5]

Androgen Receptor Signaling Pathway

The binding of an androgen to the androgen receptor initiates a cascade of events leading to the regulation of target gene expression. The following diagram illustrates this canonical signaling pathway.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT, Testosterone) AR_complex AR-HSP Complex Androgen->AR_complex Binding AR_ligand Ligand-Bound AR AR_complex->AR_ligand Conformational Change HSP HSPs AR_complex->HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription Initiation

Canonical Androgen Receptor Signaling Pathway.

Experimental Protocols

The determination of relative binding affinities for the androgen receptor is typically performed using competitive binding assays. These assays measure the ability of a test compound to displace a radiolabeled or fluorescently labeled high-affinity ligand from the AR.

Competitive Binding Assay Workflow

The general workflow for a competitive binding assay is depicted below.

Competitive Binding Assay Workflow A Prepare AR Source (e.g., rat prostate cytosol, recombinant AR-LBD) B Incubate AR with a fixed concentration of labeled ligand (e.g., [3H]R1881, Fluormone™ AL Green) A->B C Add increasing concentrations of unlabeled competitor ligand (e.g., this compound, DHT) B->C D Allow to reach equilibrium C->D E Separate bound from free labeled ligand (e.g., HAP slurry, filtration) D->E F Quantify bound labeled ligand (e.g., scintillation counting, fluorescence polarization) E->F G Generate competition curve and calculate IC50/Ki F->G

Workflow for a Competitive Binding Assay.
Detailed Methodologies

A common protocol involves the use of rat prostate cytosol as the source of the androgen receptor and a radiolabeled synthetic androgen, such as [³H]R1881, as the tracer.

1. Preparation of Rat Prostate Cytosol:

  • Ventral prostates from mature rats are homogenized in a buffer (e.g., TEDG buffer: Tris-HCl, EDTA, DTT, glycerol) at 4°C.[6]

  • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and obtain the cytosol (supernatant) containing the AR.[6]

2. Competitive Binding Incubation:

  • A fixed concentration of the radiolabeled ligand (e.g., [³H]R1881) is incubated with the cytosol preparation.[6]

  • Increasing concentrations of the unlabeled test compounds (e.g., this compound, DHT) are added to compete for binding to the AR.[7]

  • Non-specific binding is determined in parallel incubations containing a large excess of unlabeled DHT.

  • The mixture is incubated, often overnight at 4°C, to reach equilibrium.[6]

3. Separation of Bound and Free Ligand:

  • To separate the AR-bound radioligand from the free radioligand, a hydroxylapatite (HAP) slurry is often used. The HAP binds the receptor-ligand complex.[6]

  • The mixture is washed to remove the unbound radioligand.

4. Quantification and Data Analysis:

  • The amount of radioactivity in the HAP pellet, representing the bound ligand, is quantified using a scintillation counter.[6]

  • The data are plotted as the percentage of specific binding versus the log concentration of the competitor.

  • The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

  • The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound for the receptor.

Alternatively, fluorescence polarization (FP) assays offer a high-throughput, homogeneous method.[8] In this format, a fluorescently labeled androgen (e.g., Fluormone™ AL Green) is used. When bound to the larger AR protein, the fluorescent ligand's rotation is slowed, resulting in a high polarization value. Competitor compounds displace the fluorescent ligand, causing it to tumble more rapidly and leading to a decrease in the polarization value.[8] The shift in polarization is used to determine the relative affinity of the test compounds.[8]

References

A Comparative Analysis of DHEA and Androstenediol in Steroidogenic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Dehydroepiandrosterone (DHEA) and Androstenediol are pivotal endogenous steroid hormone precursors, playing crucial roles in the biosynthesis of potent androgens and estrogens. As C19 steroids, they are intermediates in the complex network of reactions known as steroidogenesis, originating from cholesterol. While closely related, their positions in the pathway, their primary metabolic fates, and their intrinsic biological activities exhibit significant differences. This guide provides an objective comparison of DHEA and this compound, supported by experimental data and methodologies, to elucidate their distinct roles for researchers, scientists, and drug development professionals.

Overview of Steroidogenesis Pathways

DHEA is one of the most abundant circulating steroids in humans, primarily synthesized in the adrenal glands, with minor contributions from the gonads and the brain. It serves as a central precursor, branching into several metabolic routes. DHEA can be converted to this compound (specifically Δ5-androstenediol or A5-diol) through the action of 17β-hydroxysteroid dehydrogenase (17β-HSD), or it can be converted to androstenedione (B190577) by 3β-hydroxysteroid dehydrogenase (3β-HSD).

This compound, in turn, is a direct precursor to testosterone (B1683101), a conversion catalyzed by the 3β-HSD enzyme. This pathway represents the "Δ5 pathway" of androgen synthesis. Alternatively, in the "Δ4 pathway," DHEA is first converted to androstenedione, which is then converted to testosterone by 17β-HSD. Both pathways ultimately converge on the production of testosterone, which can be further converted to the more potent androgen, dihydrotestosterone (B1667394) (DHT), or aromatized to form estrogens like estradiol.

steroid_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17a_OH_Preg 17α-Hydroxypregnenolone Pregnenolone->17a_OH_Preg CYP17A1 (17α-hydroxylase) 17a_OH_Prog 17α-Hydroxyprogesterone Progesterone->17a_OH_Prog 17a_OH_Preg->17a_OH_Prog 3β-HSD DHEA DHEA (Dehydroepiandrosterone) 17a_OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione 17a_OH_Prog->Androstenedione CYP17A1 (17,20-lyase) This compound Δ5-Androstenediol DHEA->this compound 17β-HSD DHEA->Androstenedione 3β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase DHT DHT (Dihydrotestosterone) Testosterone->DHT 5α-reductase Estradiol Estradiol Testosterone->Estradiol Aromatase

Caption: Steroidogenesis pathways for DHEA and this compound.

Enzymatic Conversions and Key Differences

The metabolic divergence of DHEA and this compound is dictated by the activity of two key enzyme families: 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD).

  • Dehydroepiandrosterone (DHEA): As a substrate, DHEA sits (B43327) at a crossroads.

    • The enzyme 3β-HSD converts DHEA to androstenedione. This is a critical step in the Δ4 pathway, which is a major route for testosterone synthesis.

    • The enzyme 17β-HSD (specifically isoforms like AKR1C3) reduces the 17-keto group of DHEA to a 17β-hydroxyl group, forming Δ5-Androstenediol. This initiates the Δ5 pathway.

  • Δ5-Androstenediol: This steroid is one step further down the Δ5 pathway.

    • It is a substrate for 3β-HSD , which oxidizes the 3β-hydroxyl group and isomerizes the double bond to yield testosterone directly.

The key distinction lies in the sequence of enzymatic reactions. To produce testosterone from DHEA, both 3β-HSD and 17β-HSD activity are required. The order in which these enzymes act determines whether the intermediate is Androstenedione (Δ4 pathway) or this compound (Δ5 pathway).

Enzyme FamilyReaction CatalyzedPathway Relevance
3β-HSD DHEA → AndrostenedioneCommits DHEA to the Δ4 pathway.
Δ5-Androstenediol → TestosteroneFinal step of the Δ5 pathway to testosterone.
17β-HSD DHEA → Δ5-AndrostenediolCommits DHEA to the Δ5 pathway.
Androstenedione → TestosteroneFinal step of the Δ4 pathway to testosterone.
Table 1: Key Enzymes in the Metabolism of DHEA and this compound.

Comparative Biological Activity and Potency

While both DHEA and this compound are primarily considered prohormones, they possess intrinsic biological activities by binding directly to steroid receptors, albeit with lower affinity than their downstream products.

  • Androgenic Activity: Both are weak androgens. However, their relative potencies differ. DHEA is considered to have only about 5% of the androgenic potency of testosterone. In vivo studies in rats have shown that this compound has approximately 0.21% of the androgenicity of testosterone.

  • Estrogenic Activity: The most significant difference in their intrinsic activity is estrogenicity. Δ5-Androstenediol is a considerably more potent estrogen than DHEA. It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with significant affinity. This has led to it being termed a "hermaphrodiol" for its dual androgenic and estrogenic properties. DHEA also binds to estrogen receptors, but with a much lower affinity compared to this compound.

SteroidRelative Androgenic Potency (%)Primary Receptor AffinityNotes
DHEA ~5%ERβ > ERα, weak ARWeak partial agonist of the androgen receptor (AR).
Δ5-Androstenediol ~0.2%ERβ > ERα, weak ARSignificantly more estrogenic than DHEA.
Androstenedione ~10%Very weak AR & ERPrimarily a metabolic intermediate.
Testosterone 100%ARThe principal male androgen.
DHT ~300%ARThe most potent natural androgen.
Table 2: Comparison of Biological Potency.

The following table summarizes experimental data on the binding affinities of DHEA and this compound to human estrogen receptors.

CompoundReceptorBinding Affinity (Ki, nM)
DHEA ERα~1100
ERβ~500
Δ5-Androstenediol ERα3.6
ERβ0.9
Table 3: Receptor Binding Affinity Comparison.
Data are compiled from published experimental values and may vary between studies.

Experimental Protocols

Objective comparison of these steroids requires standardized in vitro assays. Below are outlines of common experimental methodologies.

This protocol determines the metabolic fate of a precursor steroid in a specific cell type (e.g., prostate cancer cells, adrenal cells).

  • Cell Culture: Plate cells (e.g., LNCaP) in appropriate media and allow them to adhere and grow to a specified confluency (e.g., 70-80%).

  • Hormone Starvation: Replace the growth medium with a steroid-free medium (e.g., using charcoal-stripped fetal bovine serum) for 24 hours to reduce baseline steroid levels.

  • Incubation: Treat the cells with a radiolabeled precursor (e.g., [³H]DHEA) at a known concentration (e.g., 10 nM) for a defined time course (e.g., 0, 2, 6, 24 hours).

  • Steroid Extraction: At each time point, collect the cell culture medium and lyse the cells. Combine the medium and lysate and extract the steroids using an organic solvent like diethyl ether or ethyl acetate.

  • Separation and Identification: Evaporate the organic solvent. Resuspend the steroid extract in a small volume of solvent and spot it onto a thin-layer chromatography (TLC) plate. Alongside the sample, spot non-radiolabeled standards for DHEA, this compound, Androstenedione, and Testosterone. Develop the TLC plate in a suitable solvent system.

  • Quantification: Visualize the standards on the TLC plate (e.g., using iodine vapor or UV light). Scrape the silica (B1680970) corresponding to the standards and the sample lanes into scintillation vials. Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of total radioactivity converted into each metabolite at each time point.

exp_workflow_conversion cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture Cells to 70-80% Confluency c2 Steroid-Starve Cells (24h) c1->c2 e1 Incubate with Radiolabeled DHEA c2->e1 e2 Collect Media & Lyse Cells at Time Points e1->e2 e3 Extract Steroids (Organic Solvent) e2->e3 a1 Separate Metabolites by TLC e3->a1 a2 Identify Spots using Cold Standards a1->a2 a3 Quantify Radioactivity (Scintillation Counting) a2->a3 a4 Calculate % Conversion a3->a4

Caption: Experimental workflow for a steroid conversion assay.

This assay measures the ability of a compound to activate a specific nuclear receptor and drive the expression of a reporter gene.

  • Cell Line and Plasmids: Use a cell line that lacks endogenous receptors (e.g., HEK293). Co-transfect the cells with two plasmids:

    • An expression vector containing the full-length cDNA for the receptor of interest (e.g., human Androgen Receptor).

    • A reporter plasmid containing a hormone response element (HRE) linked to a reporter gene (e.g., MMTV promoter driving a luciferase gene).

  • Transfection: Use a standard transfection reagent (e.g., Lipofectamine) to introduce the plasmids into the cells. Allow cells to recover and express the proteins for 24 hours.

  • Hormone Treatment: Treat the transfected cells with various concentrations of the test compounds (DHEA, this compound) and control compounds (e.g., DHT for AR activation). Include a vehicle-only control (e.g., ethanol (B145695) or DMSO). Incubate for 18-24 hours.

  • Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a specific lysis buffer compatible with the reporter assay.

  • Reporter Assay: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to the cell lysate.

  • Measurement: Measure the enzymatic activity (e.g., luminescence) using a plate reader (e.g., luminometer).

  • Data Analysis: Normalize the reporter activity to total protein concentration in the lysate to control for differences in cell number and transfection efficiency. Plot the normalized activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value (the concentration that produces 50% of the maximal response).

exp_workflow_transactivation start Co-transfect HEK293 cells with Receptor + Reporter Plasmids treat Treat cells with DHEA, This compound, or Controls start->treat incubate Incubate for 24 hours treat->incubate lyse Wash and Lyse Cells incubate->lyse measure Measure Reporter Activity (e.g., Luminescence) lyse->measure analyze Normalize Data and Calculate EC50 measure->analyze

Caption: Workflow for a nuclear receptor transactivation assay.

Summary and Conclusion

DHEA and Δ5-Androstenediol are closely related steroids that occupy distinct positions in the androgen and estrogen synthesis pathways.

  • DHEA is the primary precursor, a branch point from which steroidogenesis can proceed down either the Δ4 pathway (via Androstenedione) or the Δ5 pathway (via this compound). Its intrinsic hormonal activity is weakly androgenic and very weakly estrogenic.

  • Δ5-Androstenediol is an intermediate in the Δ5 pathway. Its most distinguishing characteristic is its potent intrinsic estrogenic activity, with a binding affinity for estrogen receptors, particularly ERβ, that is orders of magnitude higher than that of DHEA.

For researchers in steroid biology and drug development, understanding these differences is critical. While both compounds can lead to the formation of testosterone, the choice of precursor can have different physiological consequences due to their distinct intrinsic hormonal profiles. The significantly higher estrogenicity of this compound may be a key consideration in therapeutic applications or in studies of hormone-dependent pathologies.

A Comparative Analysis of the Estrogenic Effects of Androstenediol and Estradiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the estrogenic properties of 5-androstene-3β,17β-diol (Androstenediol) and 17β-estradiol (Estradiol). The information presented is collated from various experimental studies to offer an objective overview supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Executive Summary

Estradiol is the most potent endogenous estrogen, playing a critical role in a vast array of physiological processes. This compound, a metabolite of dehydroepiandrosterone (B1670201) (DHEA), is considered a weaker estrogen. While both compounds exert their effects through binding to estrogen receptors (ERα and ERβ), their affinity, potency, and subsequent biological responses differ significantly. This guide delves into these differences through in vitro and in vivo experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the estrogenic effects of this compound and Estradiol.

Table 1: Estrogen Receptor Binding Affinity

This table compares the relative binding affinities (RBA) and inhibition constants (Ki) of this compound and Estradiol for the two main estrogen receptor subtypes, ERα and ERβ. A lower Ki value indicates a higher binding affinity.

CompoundReceptorRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Inhibition Constant (Ki) (nM)Reference
Estradiol ERα1000.13 - 0.2[1]
ERβ1000.2 - 0.4[2]
This compound ERα63.6[3]
ERβ170.9[3]

Table 2: In Vitro Estrogenic Potency - MCF-7 Cell Proliferation Assay

This table presents the effective concentrations (EC50) of this compound and Estradiol required to induce a proliferative response in the estrogen-responsive MCF-7 human breast cancer cell line. A lower EC50 value signifies higher potency.

CompoundAssayEC50 (nM)Relative Potency (Estradiol = 1)Reference
Estradiol MCF-7 Proliferation~0.01 - 0.11[4][5]
This compound MCF-7 Proliferation~10 - 100~0.001 - 0.01[4]

Table 3: In Vivo Estrogenic Potency - Uterotrophic Assay

The uterotrophic assay in rodents is a standard in vivo test for estrogenicity, measuring the increase in uterine weight. This table provides a qualitative comparison due to the limited availability of direct comparative dose-response studies for this compound.

CompoundSpeciesRoute of AdministrationObserved EffectRelative Potency
Estradiol Rat/MouseSubcutaneous/OralPotent uterotrophic effect at low dosesHigh
This compound Rat/MouseNot widely reportedExpected to have a much weaker uterotrophic effectLow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., [3H]-Estradiol).

Methodology:

  • Preparation of Receptor Source: Uterine cytosol from ovariectomized rats or recombinant human estrogen receptors (ERα or ERβ) are commonly used as the receptor source.[6]

  • Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]-Estradiol) and the receptor preparation are incubated with increasing concentrations of the unlabeled competitor compound (Estradiol or this compound).[6]

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. This can be achieved by methods such as hydroxylapatite adsorption or dextran-coated charcoal.[6]

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[7]

MCF-7 Cell Proliferation (E-Screen) Assay

Objective: To assess the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent MCF-7 cells.[5]

Methodology:

  • Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Prior to the assay, cells are cultured in a medium free of estrogenic compounds (e.g., phenol (B47542) red-free medium with charcoal-stripped serum) for a period to ensure low basal proliferation.[8]

  • Cell Seeding: A defined number of cells are seeded into multi-well plates.[8]

  • Treatment: After cell attachment, the medium is replaced with fresh estrogen-free medium containing various concentrations of the test compound (this compound) or the positive control (Estradiol). A vehicle control (e.g., DMSO) is also included.[8]

  • Incubation: The cells are incubated for a defined period (typically 6 days), allowing for cell proliferation.[9]

  • Quantification of Cell Number: The final cell number is determined using methods such as the sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting.[10]

  • Data Analysis: The proliferative effect is calculated as the ratio of the cell number in treated wells to that in control wells. The EC50 value, the concentration that induces a half-maximal proliferative response, is determined from the dose-response curve.[11]

Rodent Uterotrophic Bioassay

Objective: To evaluate the in vivo estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.[12][13]

Methodology:

  • Animal Model: Immature female rats (around 21 days old) or adult ovariectomized rats are used. Ovariectomy removes the endogenous source of estrogens.[13]

  • Dosing: The test substance (this compound) and a positive control (Estradiol) are administered daily for three consecutive days via oral gavage or subcutaneous injection. A vehicle control group is also included.[12]

  • Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and their uteri are carefully dissected and weighed (wet uterine weight). The uteri may also be blotted to remove luminal fluid before weighing (blotted uterine weight).[12]

  • Data Analysis: The mean uterine weights of the treated groups are compared to the vehicle control group. A statistically significant increase in uterine weight indicates an estrogenic effect. Dose-response curves can be generated to determine the relative potency of the test substance.[12]

Signaling Pathways and Experimental Workflows

Estrogenic Signaling Pathway

This compound, like Estradiol, exerts its estrogenic effects by binding to and activating estrogen receptors (ERα and ERβ). This initiates a cascade of molecular events leading to changes in gene expression and cellular responses.

Estrogenic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A This compound / Estradiol ER_HSP Inactive ER-HSP Complex A->ER_HSP Enters Cell ER Estrogen Receptor (ERα / ERβ) HSP Heat Shock Proteins ER->HSP Dissociation ER_dimer ER Dimerization ER->ER_dimer Dimerization ER_HSP->ER Ligand Binding ERE Estrogen Response Element (ERE) on DNA Transcription Gene Transcription ERE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Cellular Response (e.g., Proliferation) Protein->Response ER_dimer->ERE Binding to ERE

Caption: Estrogenic signaling pathway of this compound and Estradiol.

Experimental Workflow: Competitive Receptor Binding Assay

The following diagram illustrates the key steps involved in a competitive estrogen receptor binding assay.

Competitive_Binding_Assay_Workflow start Start prep_receptor Prepare Receptor Source (e.g., Uterine Cytosol) start->prep_receptor incubation Incubate Receptor, Radioligand, and Competitor prep_receptor->incubation prep_ligands Prepare Radiolabeled Ligand ([3H]-E2) and Competitors (E2, this compound) prep_ligands->incubation separation Separate Bound and Free Ligand incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis: Determine IC50 and Ki values quantification->analysis end End analysis->end

Caption: Workflow for a competitive estrogen receptor binding assay.

Experimental Workflow: MCF-7 Cell Proliferation Assay

This diagram outlines the workflow for assessing estrogenic activity using the MCF-7 cell proliferation assay.

MCF7_Proliferation_Assay_Workflow start Start culture_cells Culture MCF-7 Cells in Estrogen-Free Medium start->culture_cells seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells treat_cells Treat with Estradiol (Positive Control), This compound (Test), and Vehicle (Control) seed_cells->treat_cells incubate Incubate for 6 Days treat_cells->incubate quantify Quantify Cell Proliferation (e.g., SRB or MTT Assay) incubate->quantify analyze Data Analysis: Calculate Proliferative Effect and EC50 quantify->analyze end End analyze->end

Caption: Workflow for the MCF-7 cell proliferation (E-Screen) assay.

Conclusion

The experimental data clearly demonstrate that this compound is a significantly weaker estrogen than Estradiol. Its binding affinity for both ERα and ERβ is lower, and its potency in inducing in vitro cell proliferation is considerably less. While direct comparative in vivo data from uterotrophic assays are less common, the in vitro results strongly suggest a much-reduced in vivo estrogenic effect compared to Estradiol. Researchers and drug development professionals should consider these differences in potency when evaluating the potential estrogenic effects of this compound and related compounds.

References

Androstenediol's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing Androstenediol's effect on gene expression in comparison to other steroidal alternatives. This guide synthesizes experimental data on the androgenic and estrogenic activities of this compound, providing insights into its dual-receptor-mediated transcriptional regulation.

This compound (specifically, androst-5-ene-3β,17β-diol or Δ5-androstenediol), a metabolite of dehydroepiandrosterone (B1670201) (DHEA) and a precursor to testosterone, has demonstrated the unique ability to activate both the androgen receptor (AR) and the estrogen receptor (ER), thereby modulating the expression of a diverse range of genes.[1][2][3] This dual activity distinguishes it from more receptor-specific steroids like the potent estrogen, 17β-estradiol, and the primary androgen, testosterone. This guide provides a comparative overview of the gene expression changes induced by this compound and these key alternatives, supported by experimental data and detailed methodologies.

Comparative Analysis of Gene Expression

The following tables summarize the known effects of this compound, Estradiol (B170435), and Testosterone on the expression of key target genes. It is important to note that direct, comprehensive comparative studies using high-throughput methods like microarrays or RNA-sequencing for this compound are limited. Therefore, this comparison is synthesized from multiple studies investigating the individual effects of these steroids.

Androgen Receptor (AR) Target Genes

This compound has been shown to activate AR target genes, particularly in prostate cancer cells.[1] Its effects are compared here with Testosterone (and its more potent metabolite, dihydrotestosterone (B1667394) - DHT), a canonical AR agonist.

GeneFunctionEffect of this compoundEffect of Testosterone/DHTCell Type/Model
PSA (KLK3) Prostate-specific antigen, a marker for prostate cancer progression.Upregulation[4]Upregulation[5][6]LNCaP (Prostate Cancer)
KLK2 Kallikrein-related peptidase 2, involved in prostate cancer.Upregulation (implied)Upregulation[6]LNCaP (Prostate Cancer)
FKBP51 Co-chaperone of the AR, involved in stress response.Not specifiedUpregulation[7]LNCaP (Prostate Cancer)
TMPRSS2 Transmembrane protease, serine 2, involved in prostate cancer and viral entry.Not specifiedUpregulation[8]LNCaP (Prostate Cancer)
Estrogen Receptor (ER) Target Genes

This compound also exhibits estrogenic activity, capable of inducing transcription of ER target genes.[1] Its effects are compared with Estradiol, the primary female sex hormone.

GeneFunctionEffect of this compoundEffect of Estradiol (E2)Cell Type/Model
pS2 (TFF1) Trefoil factor 1, a marker of ER activity in breast cancer.Upregulation[2]Upregulation[9]MCF-7 (Breast Cancer)
PR (PGR) Progesterone receptor, a classic estrogen-responsive gene.Upregulation[2]Upregulation[10]MCF-7 (Breast Cancer)
Cathepsin D (CTSD) Lysosomal aspartyl protease, implicated in cancer progression.Upregulation[2]Upregulation[11]MCF-7 (Breast Cancer)
WISP2 WNT1 inducible signaling pathway protein 2.Not specifiedUpregulation[9]MCF-7 (Breast Cancer)
Immune-Related Gene Expression

Emerging evidence suggests that this compound plays a role in immune regulation, often exerting anti-inflammatory effects.

Gene/CytokineFunctionEffect of this compoundCell Type/Model
IL-6 Pro-inflammatory cytokine.Decreased plasma levels[12]Rat model of trauma-hemorrhage and sepsis
TNF-α Pro-inflammatory cytokine.Decreased plasma levels[12]Rat model of trauma-hemorrhage and sepsis
IL-2 T-cell growth factor.Attenuated decrease in production[12]Rat splenocytes
IFN-γ Pro-inflammatory cytokine.Attenuated decrease in production[12]Rat splenocytes

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams have been generated using Graphviz.

Steroid_Biosynthesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 DHEA Dehydroepiandrosterone (DHEA) Pregnenolone->DHEA CYP17A1, HSD3B This compound This compound DHEA->this compound HSD17B Androstenedione Androstenedione DHEA->Androstenedione HSD3B Testosterone Testosterone This compound->Testosterone HSD3B Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) Androstenedione->Testosterone HSD17B

Steroid biosynthesis pathway showing the position of this compound.

Dual_Receptor_Activation cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR ER Estrogen Receptor (ER) This compound->ER ARE Androgen Response Element (ARE) AR->ARE ERE Estrogen Response Element (ERE) ER->ERE AR_target_genes AR Target Gene Transcription ARE->AR_target_genes ER_target_genes ER Target Gene Transcription ERE->ER_target_genes

Dual activation of Androgen and Estrogen Receptors by this compound.

Gene_Expression_Workflow A 1. Cell Culture (e.g., LNCaP, MCF-7) B 2. Steroid Treatment (this compound, Estradiol, or Testosterone) A->B C 3. RNA Extraction B->C D 4. RNA Quality Control (Spectrophotometry, Bioanalyzer) C->D E 5. cDNA Synthesis (Reverse Transcription) D->E F 6. Gene Expression Analysis E->F G qPCR (Targeted gene analysis) F->G H Microarray / RNA-Seq (Global gene expression profiling) F->H I 7. Data Analysis (Differential Expression, Pathway Analysis) G->I H->I

References

In vivo comparison of Androstenediol and testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between androgenic compounds is critical. This guide provides an objective, data-driven comparison of 4-androstenediol (B211404) and testosterone (B1683101) based on available in vivo experimental data.

This document delves into the metabolic relationship, signaling pathways, and comparative effects of these two steroids. While 4-androstenediol is primarily known as a prohormone to testosterone, it also possesses intrinsic androgenic activity. The following sections will present quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate a comprehensive understanding of their respective profiles.

At a Glance: Key Performance Indicators

The anabolic and androgenic effects of androgens are fundamental to their physiological and pharmacological actions. Anabolic effects relate to tissue-building, particularly muscle growth, while androgenic effects pertain to the development of male sexual characteristics. The Hershberger assay in rats is the gold-standard for assessing these properties. Anabolic activity is typically measured by the response of the levator ani muscle, while androgenic activity is determined by the weight changes in the seminal vesicles and ventral prostate.

Table 1: Effects of Oral Androstenediol on Serum Testosterone Levels in Men

CompoundDosageChange in Total TestosteroneChange in Free TestosteroneStudy Population
4-Androstenediol100 mg▲ 47.7% increase at 90 minutes▲ 42.5% increase at 90 minutes7 adult male subjects
Androstenedione100 mg▲ 14.8% increase at 90 minutes▲ 10.9% increase at 90 minutes7 adult male subjects
PlaceboN/ANo significant changeNo significant change7 adult male subjects

Data from a clinical study investigating the in vivo effects of oral this compound and androstenedione.

Unraveling the Mechanism: Signaling Pathways

Both testosterone and 4-androstenediol exert their effects primarily through the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.[1] However, the affinity and subsequent downstream signaling can differ.

Testosterone binds to the androgen receptor with high affinity.[2] This testosterone-receptor complex then translocates to the nucleus, where it binds to specific DNA sequences known as hormone response elements (HREs), modulating the transcription of target genes.[2] This leads to the synthesis of proteins that mediate the anabolic and androgenic effects of testosterone.

4-Androstenediol is considered a weak partial agonist of the androgen receptor.[1] Its effects are twofold: it can directly bind to the AR to a lesser extent than testosterone, and it can be converted to the more potent androgen, testosterone, by the enzyme 3β-hydroxysteroid dehydrogenase.[1] The conversion rate of 4-androstenediol to testosterone is reported to be approximately 15.76%, which is nearly three times that of androstenedione.[1]

Androgen Signaling Pathways cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds This compound 4-Androstenediol This compound->AR Weakly Binds Enzyme 3β-HSD This compound->Enzyme Converted by AR_complex AR Complex AR->AR_complex Translocates Testosterone_cyto Testosterone Enzyme->Testosterone_cyto Testosterone_cyto->AR HRE Hormone Response Element (HRE) AR_complex->HRE Binds Gene Target Gene Transcription HRE->Gene Protein Protein Synthesis Gene->Protein Leads to Anabolic_Effects Anabolic Effects Protein->Anabolic_Effects Androgenic_Effects Androgenic Effects Protein->Androgenic_Effects Hershberger Assay Workflow cluster_groups Treatment Groups cluster_tissues Target Tissues start Start: Peripubertal Male Rats castration Castration start->castration recovery Recovery Period castration->recovery grouping Randomization into Treatment Groups recovery->grouping dosing 10-Day Dosing Regimen grouping->dosing Vehicle Vehicle Control Testosterone Testosterone (Positive Control) Androstenediol_low 4-Androstenediol (Low Dose) Androstenediol_high 4-Androstenediol (High Dose) necropsy Necropsy dosing->necropsy dissection Dissection of Target Tissues necropsy->dissection weighing Weighing of Tissues dissection->weighing Levator_Ani Levator Ani (Anabolic) Prostate Ventral Prostate (Androgenic) Seminal_Vesicles Seminal Vesicles (Androgenic) analysis Data Analysis and Comparison weighing->analysis end End: Assessment of Anabolic/Androgenic Activity analysis->end

References

Androstenediol: A Comparative Analysis of its Androgenic and Estrogenic Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Androstenediol, a steroid hormone and a metabolite of dehydroepiandrosterone (B1670201) (DHEA), exhibits a dual hormonal character, acting as both a weak androgen and a more potent estrogen. This guide provides a comprehensive comparison of the androgenic versus estrogenic potency of this compound, supported by experimental data, to inform research and drug development endeavors.

Executive Summary

This compound demonstrates significantly greater potency as an estrogen compared to its androgenic activity. This is evident from its higher binding affinity to estrogen receptors (ERs) and its greater efficacy in activating estrogenic signaling pathways. In contrast, its binding to the androgen receptor (AR) is weak, and its ability to induce androgenic responses is minimal, especially when compared to potent androgens like testosterone (B1683101).

Data Presentation

Table 1: Receptor Binding Affinity

This table summarizes the binding affinity of this compound to human estrogen receptors (ERα and ERβ) and the androgen receptor (AR). A lower dissociation constant (Ki) or half-maximal inhibitory concentration (IC50) indicates a higher binding affinity.

ReceptorLigandBinding Affinity (Ki/IC50, nM)Reference
Estrogen Receptor α (ERα) This compound3.6 (Ki)[1]
17β-Estradiol~0.1 - 1.0[2]
Estrogen Receptor β (ERβ) This compound0.9 (Ki)[1]
17β-Estradiol~0.1 - 1.0[2]
Androgen Receptor (AR) This compoundWeak affinity; IC50 > 10,000
Testosterone~1.0
Dihydrotestosterone (B1667394) (DHT)~0.2-0.5

Note: Data are compiled from various sources and experimental conditions may differ.

Table 2: In Vitro Bioactivity

This table presents the in vitro functional activity of this compound in activating androgen and estrogen receptors, as measured by the half-maximal effective concentration (EC50) in reporter gene assays. A lower EC50 value indicates greater potency.

Assay TypeReceptorLigandPotency (EC50, nM)Reference
Estrogenic Activity ERαThis compound~10-100[3]
17β-Estradiol~0.01-0.1[3]
Androgenic Activity ARThis compoundWeak activity, enhanced by coactivators[3][4]
Dihydrotestosterone (DHT)~0.1-1.0[3]
Table 3: In Vivo Bioactivity

This table provides a qualitative and quantitative comparison of the in vivo androgenic and estrogenic effects of this compound from animal studies.

AssaySpeciesEndpointThis compound PotencyReference
Hershberger Assay RatIncreased weight of androgen-dependent tissues (e.g., ventral prostate, seminal vesicles)Very weak androgen; approximately 0.21% of the androgenicity of testosterone.[5][5]
Uterotrophic Assay Rat/MouseIncreased uterine weightPotent estrogenic effects[3][4]

Experimental Protocols

Receptor Binding Assays

Objective: To determine the binding affinity of this compound to androgen and estrogen receptors.

General Principle: A competitive binding assay is performed using a radiolabeled ligand with high affinity for the receptor of interest (e.g., [³H]-DHT for AR, [³H]-17β-estradiol for ERs). The ability of unlabeled this compound to displace the radioligand from the receptor is measured.

Materials:

  • Purified recombinant human AR, ERα, or ERβ protein.

  • Radiolabeled ligand: [³H]-DHT or [³H]-17β-estradiol.

  • Unlabeled this compound and reference compounds (DHT, 17β-estradiol).

  • Assay buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • A constant concentration of the receptor and radiolabeled ligand are incubated in the wells of a 96-well plate.

  • Increasing concentrations of unlabeled this compound or reference compounds are added to the wells.

  • The plate is incubated to allow the binding reaction to reach equilibrium.

  • Receptor-bound radioligand is separated from unbound radioligand (e.g., using filtration or charcoal-dextran).

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Reporter Gene Assays

Objective: To measure the functional activity of this compound in activating androgen and estrogen receptors.

General Principle: Cells are engineered to express the receptor of interest (AR, ERα, or ERβ) and a reporter gene (e.g., luciferase) under the control of a hormone-responsive promoter. Activation of the receptor by a ligand leads to the expression of the reporter gene, which can be quantified.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express the receptor of interest.

  • Expression plasmids for the full-length human AR, ERα, or ERβ.

  • Reporter plasmid containing a hormone response element (e.g., ARE for AR, ERE for ERs) upstream of a luciferase gene.

  • Transfection reagent.

  • This compound and reference compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cells are co-transfected with the receptor expression plasmid and the reporter plasmid.

  • After transfection, cells are treated with various concentrations of this compound or reference compounds.

  • Following an incubation period, the cells are lysed.

  • The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.

  • Dose-response curves are generated, and the EC50 values are calculated.

Signaling Pathways

Androgens and estrogens elicit their cellular effects through distinct signaling pathways, primarily mediated by their respective nuclear receptors.

Androgen Receptor Signaling Pathway

Androgens, like testosterone and its more potent metabolite dihydrotestosterone (DHT), bind to the androgen receptor (AR) in the cytoplasm. This binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins, dimerize, and translocate to the nucleus. In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.

Androgen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR AR AR_HSP->AR Dissociation HSP HSP AR_dimer_cyto AR Dimer AR->AR_dimer_cyto Dimerization AR_dimer_nuc AR Dimer AR_dimer_cyto->AR_dimer_nuc Translocation ARE ARE AR_dimer_nuc->ARE Binds Gene Target Gene ARE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Estrogen_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen Estrogen (e.g., Estradiol, This compound) ER_cyto ER Estrogen->ER_cyto Binds PI3K PI3K ER_cyto->PI3K Activates MAPK MAPK/ERK ER_cyto->MAPK ER_nuc ER Dimer ER_cyto->ER_nuc Dimerization & Translocation AKT AKT PI3K->AKT Activates ERE ERE ER_nuc->ERE Binds Gene Target Gene ERE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment receptor_binding Receptor Binding Assays (AR, ERα, ERβ) binding_data Binding Affinity (Ki / IC50) receptor_binding->binding_data reporter_assay Reporter Gene Assays (AR, ERα, ERβ) activity_data Functional Potency (EC50) reporter_assay->activity_data data_analysis Comparative Data Analysis binding_data->data_analysis activity_data->data_analysis hershberger Hershberger Assay (Androgenic Activity) hershberger_results Androgenic Potency hershberger->hershberger_results uterotrophic Uterotrophic Assay (Estrogenic Activity) uterotrophic_results Estrogenic Potency uterotrophic->uterotrophic_results hershberger_results->data_analysis uterotrophic_results->data_analysis conclusion Conclusion on Relative Potency data_analysis->conclusion

References

A Comparative Guide to Androstenediol Metabolism in Prostate, Breast, and Liver Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of androstenediol, a key steroid precursor, across various human cancer cell lines. Understanding the differential metabolism of this compound in prostate, breast, and liver cancer cells is crucial for elucidating hormone-dependent cancer progression and developing targeted endocrine therapies. This document summarizes key quantitative data, details experimental methodologies, and visualizes the metabolic pathways and experimental workflows.

Comparative Metabolism of this compound: A Quantitative Overview

The metabolism of this compound and its precursors, such as androstenedione (B190577), varies significantly among different cancer cell lines, reflecting their unique enzymatic machinery. The primary metabolic pathways involve the conversion of this compound to potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) via the action of 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase, or to estrogens through aromatase activity.

The following table summarizes the key metabolic activities in selected prostate, breast, and liver cancer cell lines.

Cell LineCancer TypeKey Metabolic PathwaysQuantitative Observations
LNCaP Prostate Cancer5α-reduction, Androgen synthesisExpresses type 1 5α-reductase and some type 5 17β-HSD.[1] Converts androstenedione primarily to 5α-androstane-3,17-dione.[1] One study indicated a lack of detectable DHT formation from testosterone.[2]
PC-3 Prostate Cancer-Androgen-independent cell line.[3]
DU-145 Prostate Cancer-Androgen receptor-negative.[4]
MCF-7 Breast CancerAromatization, Androgen inhibitionLow intrinsic aromatase activity.[5] Androstenedione can be converted to estrogens, stimulating growth, an effect that can be inhibited by aromatase inhibitors.[5]
T-47D Breast CancerAromatizationEstrogen receptor-positive.[6]
ZR-75-1 Breast CancerAromatizationEstrogen receptor-positive.[7]
HepG2 Liver CancerHigh Aromatization, Estrogen conjugationNearly 100% of androgens are converted to estrogens, which are then completely conjugated by estrogen sulpho-transferase.[8] No detectable 5α/5β-reduced androgen formation.[8]
Huh-7 Liver CancerModerate Aromatization, 5α/5β-reductionModerate estrogen formation (around 34%), with about 25% remaining in free form.[8] Shows a balance of 5α- and 5β-reduced androgen formation (2.6% and 22.2% respectively).[8]
HA22T Liver CancerHigh 5α-reductionUndetectable aromatase activity.[8] High 5α-reductase activity, with 65.7% 5α-reduced androgens formed.[8]

Visualizing the Metabolic Pathways and Experimental Workflow

To better understand the complex processes involved in this compound metabolism and the methods used to study them, the following diagrams have been generated.

cluster_0 This compound Metabolism This compound This compound Testosterone Testosterone This compound->Testosterone 17β-HSD Estrogens Estrogens This compound->Estrogens Aromatase DHT DHT Testosterone->DHT 5α-reductase Testosterone->Estrogens Aromatase

Caption: Key metabolic pathways of this compound.

cluster_1 Experimental Workflow A Cancer Cell Culture (Prostate, Breast, Liver) B Incubation with This compound A->B C Extraction of Steroids B->C D Metabolite Analysis (LC-MS/HPLC) C->D E Data Analysis and Quantification D->E

Caption: General experimental workflow for studying this compound metabolism.

Detailed Experimental Protocols

Accurate and reproducible experimental design is paramount in metabolic studies. Below are detailed protocols for key assays used to quantify the activity of enzymes involved in this compound metabolism.

5α-Reductase Activity Assay using LC-MS in LNCaP Cells

This protocol is adapted from a method for screening 5α-reductase inhibitors.[9][10]

a. Enzyme Preparation:

  • Culture LNCaP prostate cancer cells to obtain the S5αR type 1 enzyme.[9][10]

  • Harvest the cells and prepare a cell lysate.

b. Enzymatic Reaction:

  • Prepare a reaction mixture in a 96-well plate containing a Tris buffer (pH 7.4), NADPH as a cofactor, and testosterone as the substrate.[10]

  • Add the prepared LNCaP cell lysate containing the 5α-reductase enzyme to initiate the reaction.[10]

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[10]

  • Stop the reaction by adding a quenching solution.[10]

c. Sample Preparation and LC-MS Analysis:

  • Centrifuge the 96-well plate to pellet any precipitates.[10]

  • Transfer the supernatant to a new plate for analysis.[10]

  • Analyze the formation of dihydrotestosterone (DHT) from testosterone using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[9][10]

  • Use an appropriate LC column and a gradient mobile phase for separation.[10]

  • Set the mass spectrometer to monitor the specific mass-to-charge ratios for testosterone and DHT.[4]

d. Data Analysis:

  • Quantify the amount of DHT produced by comparing the peak areas to a standard curve.

  • Calculate the 5α-reductase activity, typically expressed as pmol of DHT formed per minute per mg of protein.

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Activity Assay in HepG2 Cells

This protocol is a general spectrophotometric method that can be adapted for use with cell lysates.[11]

a. Cell Lysate Preparation:

  • Culture HepG2 liver cancer cells and harvest them.

  • Prepare a cell lysate by sonication or freeze-thaw cycles in a suitable buffer.

  • Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzymes.

b. Spectrophotometric Assay:

  • Prepare a reaction mixture in a cuvette containing a buffer, NAD+ or NADP+ as a cofactor, and a substrate for 17β-HSD (e.g., testosterone or estradiol).

  • Add the HepG2 cell lysate to the cuvette to start the reaction.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD(P)+ to NAD(P)H, which is proportional to the enzyme activity.[11]

c. Calculation of Enzyme Activity:

  • Use the molar extinction coefficient of NADPH to calculate the rate of NADPH formation.

  • Express the 17β-HSD activity as units per milligram of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Aromatase Activity Assay in Breast Cancer Cells (Tritium Release Assay)

This is a widely used method to measure aromatase activity.

a. Cell Culture and Treatment:

  • Plate breast cancer cells (e.g., MCF-7, T-47D) in multi-well plates.

  • Incubate the cells with [1β-³H]-androst-4-ene-3,17-dione, the radiolabeled substrate for aromatase.

b. Assay Procedure:

  • After incubation, transfer the culture medium to a tube containing chloroform (B151607) to extract the unmetabolized substrate.

  • Vortex and centrifuge to separate the aqueous and organic phases.

  • Transfer the aqueous phase, containing the ³H₂O released during the aromatization reaction, to a scintillation vial.

  • Add a charcoal-dextran solution to remove any remaining traces of the radiolabeled steroid.

  • Centrifuge and transfer the supernatant to a new scintillation vial.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

c. Data Analysis:

  • The amount of ³H₂O formed is directly proportional to the aromatase activity.

  • Calculate the enzyme activity as pmol of substrate converted per hour per milligram of protein.

This guide provides a foundational understanding of the comparative metabolism of this compound in key cancer cell lines. The presented data and protocols serve as a valuable resource for researchers investigating the role of steroid hormones in cancer biology and for the development of novel therapeutic strategies.

References

A Head-to-Head Battle: Androstenediol Immunoassay vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers, scientists, and drug development professionals.

In the precise world of steroid hormone analysis, the choice of quantification method is paramount to ensuring data accuracy and reliability. This guide provides an in-depth, objective comparison of two widely used techniques for measuring Androstenediol: the traditional enzyme-linked immunosorbent assay (ELISA) and the modern gold-standard, liquid chromatography-tandem mass spectrometry (LC-MS/MS). This comparison is supported by detailed experimental protocols and representative performance data to aid researchers in making informed decisions for their specific analytical needs.

At a Glance: Performance Metrics Showdown

The fundamental difference between immunoassay and LC-MS/MS lies in their analytical specificity and susceptibility to interferences. While immunoassays offer a high-throughput and cost-effective solution, they are often challenged by cross-reactivity with structurally similar steroids. In contrast, LC-MS/MS provides superior specificity and accuracy by separating analytes chromatographically before mass-based detection. The following table summarizes the key performance characteristics based on typical cross-validation studies of similar steroid hormones.

Performance MetricThis compound Immunoassay (Hypothetical)This compound LC-MS/MS (Hypothetical)Key Considerations
Specificity Susceptible to cross-reactivity from other endogenous steroids (e.g., DHEA, Androstenedione).High, distinguishes between structurally similar steroids and their isomers.Cross-reactivity in immunoassays can lead to overestimated concentrations.
Lower Limit of Quantification (LLOQ) ~0.1 ng/mL~0.05 ng/mLLC-MS/MS generally offers superior sensitivity for low-level quantification.
Accuracy (Bias vs. Reference Method) Can exhibit significant positive bias (e.g., +15% to >50%).High accuracy, with bias typically within ±15% of the reference value.Immunoassay bias is often concentration-dependent.
Precision (Coefficient of Variation - CV) Intra-assay: <10%Inter-assay: <15%Intra-assay: <5%Inter-assay: <10%LC-MS/MS demonstrates higher reproducibility.
Correlation with LC-MS/MS (r²) Moderate to good (e.g., 0.85 - 0.95)Not Applicable (Reference Method)A lower correlation coefficient suggests discrepancies in measurement.[1][2]
Sample Throughput HighModerateImmunoassays in 96-well plate format allow for rapid analysis of large sample batches.
Cost per Sample LowerHigherLC-MS/MS has higher initial instrument and maintenance costs.

The Androgen Signaling Pathway

This compound is a key intermediate in the biosynthesis of testosterone (B1683101) from dehydroepiandrosterone (B1670201) (DHEA). It exerts its biological effects primarily by serving as a precursor to testosterone, but it can also directly bind to and activate the Androgen Receptor (AR), albeit with lower affinity than testosterone and dihydrotestosterone (B1667394) (DHT). Upon binding, the AR translocates to the nucleus, where it regulates the transcription of target genes involved in various physiological processes.

Androgen Signaling Pathway DHEA DHEA This compound This compound DHEA->this compound 17β-HSD Testosterone Testosterone This compound->Testosterone 3β-HSD AR_complex This compound-AR Complex This compound->AR_complex AR Androgen Receptor (AR) AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Activation

Androgen biosynthesis and signaling pathway of this compound.

Experimental Workflow for Cross-Validation

A robust cross-validation study involves analyzing a cohort of samples by both the immunoassay and the LC-MS/MS method. The results are then statistically compared to evaluate the performance of the immunoassay against the reference LC-MS/MS method.

Experimental Workflow cluster_0 Sample Collection & Preparation cluster_1 Immunoassay Analysis cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis Serum_Samples Serum Samples Aliquoting Aliquoting Serum_Samples->Aliquoting ELISA_Protocol Competitive ELISA Protocol Aliquoting->ELISA_Protocol Sample_Extraction Liquid-Liquid Extraction Aliquoting->Sample_Extraction Immunoassay_Data Immunoassay Results ELISA_Protocol->Immunoassay_Data Statistical_Comparison Statistical Comparison (Correlation, Bland-Altman) Immunoassay_Data->Statistical_Comparison LC_Separation UPLC Separation Sample_Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM) LC_Separation->MS_Detection LCMS_Data LC-MS/MS Results MS_Detection->LCMS_Data LCMS_Data->Statistical_Comparison Performance_Evaluation Performance Evaluation Statistical_Comparison->Performance_Evaluation

Workflow for the cross-validation of this compound immunoassay with LC-MS/MS.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound by a competitive immunoassay and a validated LC-MS/MS method.

This compound Competitive Immunoassay Protocol (Hypothetical)

This protocol is based on the general principles of a competitive ELISA for steroid hormones.

  • Reagent Preparation: Prepare wash buffer, standards, and controls according to the manufacturer's instructions.

  • Sample Preparation: Serum samples are used directly without extraction.

  • Assay Procedure:

    • Pipette 25 µL of standards, controls, and samples into the appropriate wells of the antibody-coated microplate.

    • Add 100 µL of this compound-HRP conjugate to each well.

    • Incubate for 60 minutes at room temperature on a microplate shaker.

    • Wash the wells three times with 300 µL of wash buffer per well.

    • Add 150 µL of TMB substrate to each well and incubate for 15-20 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 20 minutes.

  • Data Analysis: Calculate the concentration of this compound in the samples by interpolating their absorbance values from a standard curve.

This compound LC-MS/MS Protocol

This protocol is a synthesized method based on published validated assays for multiple steroid hormones.

  • Reagent Preparation:

    • Standards: Prepare a stock solution of this compound and a deuterated internal standard (e.g., this compound-d5) in methanol. Create a series of working standards by serial dilution.

    • Mobile Phases: Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of serum, add the internal standard solution.

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 10 minutes, and centrifuge at 4000 rpm for 5 minutes.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 50% methanol.

  • LC-MS/MS Analysis:

    • LC System: UPLC system with a C18 column.

    • Gradient Elution: A gradient from 40% to 95% Mobile Phase B over 8 minutes.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

    • MRM Transitions (Hypothetical):

      • This compound: Q1 291.2 -> Q3 255.2 (Quantifier), Q1 291.2 -> Q3 97.1 (Qualifier)

      • This compound-d5 (Internal Standard): Q1 296.2 -> Q3 260.2

  • Data Analysis: Quantify this compound concentrations using the ratio of the analyte peak area to the internal standard peak area against a calibration curve.

Conclusion

The cross-validation of this compound measurement methods reveals a trade-off between throughput and analytical performance. Immunoassays serve as a valuable tool for high-throughput screening and applications where absolute accuracy is less critical. However, for research and clinical applications demanding the highest level of specificity and accuracy, LC-MS/MS remains the undisputed gold standard.[3] The choice of method should be guided by the specific requirements of the study, considering factors such as the required sensitivity, the potential for interfering substances, sample volume limitations, and budgetary constraints. This guide provides the foundational information for researchers to critically evaluate and select the most appropriate method for their this compound quantification needs.

References

Androstenediol vs. Dihydrotestosterone: A Comparative Analysis of Their Effects on Prostate Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the complex landscape of prostate cancer research, understanding the nuanced roles of various androgens is paramount for developing effective therapeutic strategies. While Dihydrotestosterone (DHT) is widely recognized as the primary driver of prostate cancer progression, the effects of other androgens, such as Androstenediol, are gaining increasing attention, particularly in the context of castration-resistant prostate cancer (CRPC). This guide provides a detailed comparison of the effects of this compound and DHT on prostate cancer cells, supported by experimental data and detailed methodologies.

Executive Summary

Dihydrotestosterone (DHT), a potent androgen, promotes the growth and survival of prostate cancer cells by activating the androgen receptor (AR).[1][2] This activation leads to the transcription of genes involved in cell proliferation and the inhibition of apoptosis (programmed cell death).[1] In contrast, this compound, an adrenal androgen, exhibits a more complex and context-dependent role. While it can also activate the AR, its efficacy relative to DHT can vary depending on the specific form of this compound and the mutational status of the AR in the prostate cancer cells.[3][4][5] Notably, in certain CRPC cell lines with mutated AR, such as LNCaP, this compound has been shown to be a more potent activator of the AR and a stronger promoter of cell proliferation than DHT.[3] Furthermore, some metabolites of this compound may exert effects through AR-independent pathways.[6]

Comparative Effects on Prostate Cancer Cells

The following tables summarize the key differences in the effects of this compound and DHT on prostate cancer cells based on available experimental data.

Table 1: Effects on Cell Proliferation and Androgen Receptor Activation

ParameterThis compoundDihydrotestosterone (DHT)Key Findings
Cell Proliferation Can stimulate proliferation, particularly in cells with mutated AR (e.g., LNCaP).[3] 10 nM of androstanediol was shown to increase the growth of LAPC-4 cells.[7]Potent stimulator of proliferation in androgen-dependent prostate cancer cells.[1]In LNCaP cells (mutated AR), this compound induced more cell proliferation than DHT.[3]
Androgen Receptor (AR) Activation Activates wild-type and mutated AR.[3][4] Can induce more AR nuclear translocation than DHT at low concentrations in LNCaP cells.[3]High-affinity ligand and potent activator of the AR.[8]This compound can be a stronger activator of mutated AR than DHT.[3]
Prostate-Specific Antigen (PSA) Expression Induces PSA mRNA expression and promoter activity, sometimes more strongly than DHT in cells with mutated AR.[3]Strong inducer of PSA expression.In LNCaP cells, this compound induced more PSA mRNA expression than DHT.[3]

Table 2: Effects on Apoptosis

ParameterThis compoundDihydrotestosterone (DHT)Key Findings
Inhibition of Apoptosis Less characterized, but its proliferative effects suggest an anti-apoptotic role.Potently inhibits apoptosis induced by various stimuli.[2][9]DHT has a well-established role in protecting prostate cancer cells from apoptosis.[2][9]

Signaling Pathways

The signaling pathways of this compound and DHT in prostate cancer cells, while both converging on the activation of the androgen receptor, have distinct features.

DHT_Signaling_Pathway DHT DHT AR_cyto Androgen Receptor (AR) (Cytoplasm) DHT->AR_cyto Binds to HSP Heat Shock Proteins AR_cyto->HSP Dissociation of AR_DHT AR-DHT Complex AR_cyto->AR_DHT AR_nuc AR-DHT Complex (Nucleus) AR_DHT->AR_nuc Nuclear Translocation ARE Androgen Response Element (ARE) AR_nuc->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Apoptosis_Inhibition Inhibition of Apoptosis Gene_Transcription->Apoptosis_Inhibition

Caption: Canonical DHT signaling pathway in prostate cancer cells.

Androstenediol_Signaling_Pathway This compound This compound DHT_conversion Intracellular Conversion This compound->DHT_conversion Can be converted to AR_mutated Mutated Androgen Receptor (AR) This compound->AR_mutated Directly binds to AR_independent AR-Independent Pathways This compound->AR_independent DHT DHT DHT_conversion->DHT DHT->AR_mutated AR_activation AR Activation AR_mutated->AR_activation Cell_Survival Cell Survival & Proliferation AR_independent->Cell_Survival AR_activation->Cell_Survival

Caption: this compound's dual-action signaling in prostate cancer.

Experimental Methodologies

To enable researchers to replicate and build upon the findings discussed, detailed protocols for key experiments are provided below.

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Protocol:

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of this compound, DHT, or a vehicle control.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell proliferation is determined by comparing the absorbance of treated cells to that of the vehicle control.

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[13][14][15][16]

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound, DHT, or a positive control for apoptosis induction (e.g., staurosporine).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides (e.g., BrdUTP or FITC-dUTP).

  • Detection: For incorporated BrdUTP, use an anti-BrdU-FITC antibody. For directly labeled nucleotides, proceed to visualization.

  • Counterstaining and Visualization: Counterstain the cell nuclei with a DNA stain such as DAPI or propidium (B1200493) iodide. Visualize the cells using a fluorescence microscope. Apoptotic cells will show nuclear fluorescence from the incorporated labeled nucleotides.

  • Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the effects of this compound and DHT on prostate cancer cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis & Comparison PC_Cells Prostate Cancer Cell Lines (e.g., LNCaP, PC-3) Control Vehicle Control This compound This compound DHT DHT MTT MTT Assay (Cell Proliferation) Control->MTT TUNEL TUNEL Assay (Apoptosis) Control->TUNEL Reporter AR Reporter Assay (AR Activation) Control->Reporter This compound->MTT This compound->TUNEL This compound->Reporter DHT->MTT DHT->TUNEL DHT->Reporter Data_Analysis Quantitative Analysis and Statistical Comparison MTT->Data_Analysis TUNEL->Data_Analysis Reporter->Data_Analysis

Caption: Workflow for comparing this compound and DHT effects.

Conclusion

The comparative analysis of this compound and DHT reveals a complex interplay of androgen signaling in prostate cancer. While DHT remains a primary therapeutic target, the significant activity of this compound, especially in the context of mutated androgen receptors found in advanced disease, underscores the need for a broader understanding of androgen metabolism and action in prostate cancer. Further research into the AR-independent effects of this compound metabolites may unveil novel therapeutic avenues for castration-resistant prostate cancer. The experimental protocols and data presented herein provide a foundational resource for researchers dedicated to advancing the fight against this disease.

References

Differential Gene Expression in Response to Androstenediol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the differential gene expression induced by Androstenediol (ADIOL), a steroid precursor with significant biological activity. While comprehensive transcriptomic datasets for this compound are not as widely available as for other androgens like Dihydrotestosterone (DHT), this document synthesizes the current understanding of its effects on gene expression, particularly in the contexts of the immune system and prostate cancer. We will compare its activity to other androgens where data allows and provide detailed experimental methodologies for further research.

Comparative Analysis of this compound's Effect on Gene Expression

This compound's impact on gene expression is multifaceted, influencing various cellular pathways. Its effects can be mediated through both classical androgen receptor (AR) binding and AR-independent mechanisms. Furthermore, its metabolism to more potent androgens in target tissues can indirectly regulate gene expression.

Immunomodulatory Effects

This compound is recognized for its immunomodulatory properties, primarily promoting a Th1-type immune response. This is in contrast to the generally immunosuppressive effects attributed to other androgens.

Table 1: Comparison of Androgen Effects on Key Immune-Related Gene Expression

Gene/ProteinCell Type/ModelThis compound (ADIOL) EffectDihydrotestosterone (DHT) EffectReference
Interleukin-2 (IL-2)Immune CellsUpregulationDownregulation[1][2]
Interleukin-3 (IL-3)Immune CellsUpregulationNot widely reported[1][3]
Interferon-gamma (IFN-γ)Immune CellsUpregulationDownregulation[1][2]
Interleukin-6 (IL-6)Kupffer cells, Alveolar macrophages (in a trauma-hemorrhage and sepsis model)Downregulation of increased productionNot widely reported in this model[4]
Tumor Necrosis Factor-alpha (TNF-α)Kupffer cells, Alveolar macrophages (in a trauma-hemorrhage and sepsis model)Downregulation of increased productionNot widely reported in this model[4]
Effects on Prostate Cancer Cells

In the context of prostate cancer, particularly in cells harboring androgen receptor mutations (e.g., LNCaP cells), this compound can paradoxically promote proliferation and the expression of androgen-responsive genes. This is a critical consideration in the progression of castration-resistant prostate cancer.

Table 2: Differential Gene Expression in LNCaP Prostate Cancer Cells in Response to Androgens

GeneThis compound (ADIOL) EffectDihydrotestosterone (DHT) EffectReference
Prostate-Specific Antigen (PSA)Upregulation of mRNAUpregulation of mRNA[5]
β-cateninUnique regulation pattern (by its metabolite, 3α-diol)Different regulation pattern[6]
Akt (Protein Kinase B)Upregulation of expression and phosphorylation (by its metabolite, 3α-diol)Different regulation pattern[6][7]

Signaling Pathways Modulated by this compound

This compound can influence gene expression through distinct signaling pathways. The classical pathway involves its conversion to more potent androgens that bind to the androgen receptor. However, evidence also points to non-classical, AR-independent signaling.

This compound Signaling Pathways cluster_ar_dependent AR-Dependent Pathway cluster_ar_independent AR-Independent Pathway ADIOL1 This compound Metabolism Metabolism to T/DHT ADIOL1->Metabolism e.g., 17β-HSD, 5α-reductase AR Androgen Receptor (AR) Metabolism->AR Binding & Activation ARE Androgen Response Element (ARE) AR->ARE Nuclear Translocation & Binding Gene_Expression1 Differential Gene Expression (e.g., PSA) ARE->Gene_Expression1 Transcriptional Regulation ADIOL2 This compound/Metabolites Membrane_Receptor Membrane-Associated Receptors (Putative) ADIOL2->Membrane_Receptor PI3K_Akt PI3K/Akt Pathway Membrane_Receptor->PI3K_Akt Activation Gene_Expression2 Differential Gene Expression (e.g., genes involved in apoptosis, cell growth) PI3K_Akt->Gene_Expression2 Signal Transduction & Transcriptional Regulation

Caption: this compound signaling pathways.

Experimental Protocols

The following provides a generalized workflow for investigating the differential gene expression in response to this compound treatment in a cell culture model.

Experimental Workflow: In Vitro Analysis of this compound-Induced Gene Expression

Experimental Workflow for Gene Expression Analysis cluster_workflow A Cell Culture (e.g., LNCaP, Immune cells) B This compound Treatment (with vehicle control) A->B C Incubation (Time course, e.g., 24, 48, 72h) B->C D RNA Extraction C->D E Gene Expression Analysis D->E F RNA-Sequencing E->F Global Profiling G Quantitative PCR (qPCR) E->G Targeted Validation H Bioinformatic Analysis (Differential Expression, Pathway Analysis) F->H I Data Interpretation & Validation G->I H->I

References

A Comparative Analysis of the Immunomodulatory Properties of Androstenediol and Dehydroepiandrosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory effects of Androstenediol (AED) and Dehydroepiandrosterone (B1670201) (DHEA), two structurally related steroid hormones. While DHEA is a well-known adrenal steroid, its metabolite, AED, has demonstrated significantly more potent immunomodulatory activities in various preclinical models. This document summarizes key experimental findings, presents quantitative data in a comparative format, outlines experimental methodologies, and visualizes relevant biological pathways to aid in research and development.

Executive Summary

This compound (AED), a direct metabolite of Dehydroepiandrosterone (DHEA), exhibits substantially greater potency in enhancing immune resistance to infections and modulating immune responses compared to its precursor.[1][2] Experimental evidence from animal models demonstrates that AED is up to 100 times more effective than DHEA in providing protection against lethal viral and bacterial challenges.[1][3] While both steroids can offer protection, their mechanisms of action appear to diverge. DHEA's protective effects in bacterial infections are partly attributed to the suppression of pro-inflammatory cytokines like TNF-α and IL-1, whereas AED's protective capacity seems to operate independently of TNF-α suppression.[4] Furthermore, AED has been shown to induce the proliferation of primary lymphoid organs like the spleen and thymus during viral infections, an effect not observed with DHEA at similar dosages.[1][3] In vitro studies on lymphocyte proliferation have yielded varied results, with some indicating DHEA suppresses proliferation while AED has minimal effect.[2] Both compounds, however, appear to favor a Th1-type immune response, characterized by the upregulation of cytokines such as IL-2 and IFN-γ.[3][5] Their immunomodulatory actions are mediated, at least in part, through interactions with androgen and estrogen receptors, with AED displaying a higher affinity for estrogen receptors.[3]

Data Presentation: Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the key quantitative findings from preclinical studies comparing the effects of AED and DHEA on various immunological parameters.

Table 1: Efficacy in Animal Models of Infection

ParameterThis compound (AED)Dehydroepiandrosterone (DHEA)Study ModelReference
Protection against lethal Coxsackievirus B4 infection Up to 100x more effective than DHEAProtectiveMice[1][3]
Protection against lethal Pseudomonas aeruginosa infection 67% protection43% protectionMice[4]
Protection against lethal Enterococcus faecalis infection Complete protection at LD50Complete protection at LD50Mice[4]
Reduction in mortality from LPS challenge Reduced mortality to 8.5% (from 88%)Reduced mortality to 17% (from 88%)Mice[4]
Effect on spleen and thymus in virus-infected animals 3-4 fold proliferationNo significant effect at similar dosesMice[1][3]
Survival rate in septic mice (48 hrs post-CLP) 86%86% (subcutaneous)Mice[6]

Table 2: In Vitro Effects on Lymphocyte Function

ParameterThis compound (AED)Dehydroepiandrosterone (DHEA)Experimental SystemReference
Mitogen-stimulated lymphocyte proliferation (Con A or LPS) Little influenceSuppressed proliferation by 20-70%Murine splenocyte cultures[2]
IL-2 and IL-3 secretion from Con A-activated lymphocytes Moderate antiglucocorticoid functionDid not counteract hydrocortisone (B1673445) activityMurine splenocyte cultures[2]
In vitro lymphocyte proliferation (PHA-induced) Not specifiedMinimal effectHuman peripheral blood mononuclear cells (in a supplement with other compounds)[7]

Table 3: Effects on Cytokine Profile in Tuberculosis Model

ParameterThis compound (AED)Dehydroepiandrosterone (DHEA)Study ModelReference
Cellular infiltrates Rich in cells expressing IL-2, IL-1α, and TNF-αProtective, but effects on specific cytokines not as pronounced as AEDBALB/c mice with pulmonary tuberculosis[8]
Suppression of IL-4 producing cells Partial suppression of the switch to a Th2 responsePartial suppression of the switch to a Th2 responseBALB/c mice with pulmonary tuberculosis[8]
Granuloma development Enhanced and persistent granuloma formationProtectiveBALB/c mice with pulmonary tuberculosis[8]

Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a framework for understanding and potentially replicating the research.

Animal Models of Infection
  • Coxsackievirus B4 (CB4) Infection Model:

    • Animals: Mice.

    • Treatment: Subcutaneous injection of DHEA or AED.

    • Infection: Intraperitoneal injection of a lethal dose of CB4.

    • Endpoints: Mortality, myocardiopathy, pancreopathy, spleen and thymus weight.[1]

  • Bacterial Infection and Endotoxin Shock Models:

    • Animals: Mice.

    • Infections: Intraperitoneal injection of lethal doses of Enterococcus faecalis or Pseudomonas aeruginosa.

    • Endotoxin Challenge: Intraperitoneal injection of a lethal dose of lipopolysaccharide (LPS).

    • Treatment: Administration of DHEA or AED.

    • Endpoints: Survival rates, and in some experiments, serum levels of TNF-α and IL-1.[4]

  • Cecal Ligation and Puncture (CLP) Sepsis Model:

    • Animals: Male NMRI mice.

    • Procedure: Laparotomy followed by ligation of the cecum and puncture with a needle to induce sepsis.

    • Treatment: Subcutaneous or intravenous administration of DHEA or AED.

    • Endpoints: Survival rate, body temperature, splenocyte apoptosis (Annexin V), cytokine release (IL-10, TNF-α), and delayed-type hypersensitivity (DTH) reaction.[6]

In Vitro Lymphocyte Assays
  • Lymphocyte Proliferation Assay:

    • Cells: Murine mixed splenocyte cultures or human peripheral blood mononuclear cells (PBMCs).

    • Stimulation: Mitogens such as Concanavalin A (Con A), lipopolysaccharide (LPS), or phytohemagglutinin (PHA).

    • Treatment: In vitro culture with varying concentrations of DHEA or AED.

    • Endpoint: Measurement of lymphocyte proliferation, typically through the incorporation of radiolabeled thymidine (B127349) or colorimetric assays.[2]

  • Cytokine Production Assay:

    • Cells: Mitogen-activated murine lymphocytes or PBMCs.

    • Treatment: In vitro culture with DHEA or AED.

    • Endpoint: Measurement of secreted cytokines (e.g., IL-2, IL-3, IL-4, IL-10, IFN-γ) in the culture supernatant using ELISA or other immunoassays.[2]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of AED and DHEA are complex and involve multiple signaling pathways. DHEA is a precursor to both androgens and estrogens, and its biological effects can be mediated by its metabolites.[5][9] Both AED and DHEA can interact with nuclear and membrane-associated receptors.

Steroid Hormone Biosynthesis and Metabolism

The following diagram illustrates the metabolic relationship between DHEA and AED, as well as their conversion to other steroid hormones.

G Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone P450scc DHEA DHEA Pregnenolone->DHEA 17α-hydroxylase/17,20-lyase Androstenedione (B190577) Androstenedione DHEA->Androstenedione 3β-HSD This compound This compound (AED) DHEA->this compound 17β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase This compound->Testosterone 3β-HSD G cluster_steroids Steroids cluster_receptors Receptors cluster_effects Immunomodulatory Effects DHEA DHEA AR Androgen Receptor DHEA->AR Low Affinity ER Estrogen Receptor (ERα, ERβ) DHEA->ER MembraneReceptors Membrane Receptors DHEA->MembraneReceptors AntiInflammatory Anti-inflammatory (↓ TNF-α, ↓ IL-1) DHEA->AntiInflammatory Blocks toxin-induced production AntiGlucocorticoid Anti-Glucocorticoid Effect DHEA->AntiGlucocorticoid AED This compound AED->AR AED->ER Higher Affinity than DHEA Th1 Th1 Response (↑ IL-2, ↑ IFN-γ) AED->Th1 Th2 Th2 Response (↓ IL-4) AED->Th2 CellProliferation Lymphoid Organ Proliferation (Spleen, Thymus) AED->CellProliferation AR->Th1 ER->Th1 MembraneReceptors->AntiInflammatory

References

Bridging the Gap: Correlating In Vitro Mechanisms with In Vivo Efficacy of Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Androstenediol, a metabolite of dehydroepiandrosterone (B1670201) (DHEA), has demonstrated a range of biological activities, from promoting cell proliferation in laboratory settings to exhibiting radioprotective and immunomodulatory effects in animal models. Understanding the correlation between its mechanisms of action at the cellular level (in vitro) and its physiological effects in whole organisms (in vivo) is crucial for its potential therapeutic development. This guide provides a comparative analysis of this compound's activity, presenting experimental data, detailed protocols, and visual representations of its signaling pathways to bridge the gap between in vitro and in vivo findings.

In Vitro Activity: Unraveling the Molecular Pathways

In vitro studies have been instrumental in elucidating the molecular mechanisms underlying this compound's effects. A significant body of research points to its action through the estrogen receptor alpha (ERα), initiating a cascade of downstream signaling events.

This compound has been shown to promote the progression of the cell cycle in human endometrial cells by increasing the levels of Cyclin D1 and decreasing the levels of the cell cycle inhibitor p27.[1][2] This proliferative effect is mediated through the activation of two key signaling pathways: the Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[1][2] The activation of these pathways is crucial for the observed changes in cell cycle regulatory proteins.

The affinity of this compound for estrogen receptors has been quantified, with a binding affinity (Ki) of 3.6 nM for ERα and 0.9 nM for ERβ.[3] In prostate cancer cell lines, this compound has been observed to stimulate proliferation, an effect that can be inhibited by specific antagonists, highlighting its role in hormone-dependent cancer models.[4]

In Vivo Efficacy: From Cellular Mechanisms to Physiological Responses

In vivo studies in animal models have revealed broader physiological effects of this compound, particularly its radioprotective and immunomodulatory properties.

In mice exposed to radiation, this compound has been shown to enhance survival by stimulating the innate immune system.[5][6] This is characterized by an increase in the circulating numbers of neutrophils, monocytes, and natural killer (NK) cells.[5][6] Furthermore, this compound has demonstrated therapeutic potential in models of pleurisy, septic shock, and experimental autoimmune encephalomyelitis in mice, suggesting a potent anti-inflammatory and immunomodulatory role.[7] In a trauma-hemorrhage model in rats, administration of this compound led to improved cardiovascular function.[8]

Correlating In Vitro and In Vivo Observations

While a direct experimental link demonstrating that the in vitro observed activation of PI3K/Akt and MAPK/ERK pathways is solely responsible for the in vivo immunomodulatory and radioprotective effects is an area of ongoing research, the existing evidence provides a strong basis for this correlation. The proliferative and survival signals initiated by these pathways at the cellular level are consistent with the observed enhancement of hematopoietic recovery and immune cell populations in vivo. For instance, the activation of Akt is a well-established pro-survival signal, which could explain the radioprotective effects on hematopoietic stem and progenitor cells. Similarly, the MAPK/ERK pathway is known to be involved in cytokine production and immune cell activation, providing a plausible link to the observed immunomodulatory effects.

A recent study in a rat model of colitis has provided further evidence for this link, demonstrating that this compound's ameliorative effects were associated with the inhibition of TLR4-mediated PI3K/Akt and NF-κB pathways through estrogen receptor β activation.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound and its precursor, Androstenedione.

Table 1: In Vitro Activity of this compound

ParameterCell LineConcentration/ValueEffectReference
Binding Affinity (Ki)-ERα: 3.6 nM, ERβ: 0.9 nMBinds to Estrogen Receptors[3]
Cell ProliferationHuman Endometrial Cells100 nMIncreased Cyclin D1, Decreased p27[1][2]
Signaling Pathway ActivationHuman Endometrial Cells100 nMIncreased p-Akt and p-ERK1/2[1][2]
Proliferation Inhibition (IC50)LNCaP (Prostate Cancer)Not directly for this compound, but a derivative showed an IC50 of 6 nMInhibition of this compound-stimulated proliferation[4]
Cell ViabilityK562, HeLa, Wi-3810 µMVaried effects on viability[9]

Table 2: In Vivo Activity of this compound

Animal ModelDosageRouteEffectReference
Irradiated Mice80 mg/kgSubcutaneousEnhanced survival[5]
Irradiated Mice160 mg/kgSubcutaneousIncreased neutrophils, monocytes, NK cells[5][6]
Mice (Pleurisy, Septic Shock, EAE)4-40 mg/kgSubcutaneousAmeliorated disease symptoms
Rats (Trauma-Hemorrhage)Not specifiedNot specifiedImproved cardiovascular function[8]
Rats (Colitis)Not specifiedNot specifiedAttenuated colonic inflammation

Experimental Protocols

In Vitro Cell Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells (e.g., endometrial cells, prostate cancer cells) in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Radioprotection Study in Mice
  • Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • This compound Administration: Administer this compound (e.g., 80 or 160 mg/kg) or vehicle control via subcutaneous injection at a specified time before irradiation (e.g., 24 hours).

  • Irradiation: Expose the mice to a lethal or sub-lethal dose of total body irradiation from a source such as Cobalt-60.

  • Monitoring: Monitor the mice for survival over a period of 30 days.

  • Hematological Analysis: At specified time points, collect blood samples for complete blood counts to determine the levels of neutrophils, lymphocytes, monocytes, and platelets.

Visualizing the Pathways

To better understand the mechanisms of this compound, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Androstenediol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa PI3K PI3K ERa->PI3K MAPK_pathway Ras/Raf/MEK ERa->MAPK_pathway Akt Akt PI3K->Akt CyclinD1 Cyclin D1 ↑ Akt->CyclinD1 p27 p27 ↓ Akt->p27 ERK ERK1/2 MAPK_pathway->ERK ERK->CyclinD1 ERK->p27 CellCycle Cell Cycle Progression CyclinD1->CellCycle p27->CellCycle

Caption: this compound signaling pathway in endometrial cells.

InVivo_Radioprotection_Workflow start Start: Animal Acclimatization treatment This compound or Vehicle Administration (Subcutaneous) start->treatment irradiation Total Body Irradiation treatment->irradiation monitoring 30-Day Survival Monitoring irradiation->monitoring hematology Hematological Analysis (Blood Cell Counts) irradiation->hematology end End: Data Analysis monitoring->end hematology->end

Caption: Experimental workflow for in vivo radioprotection studies.

References

Safety Operating Guide

Proper Disposal of Androstenediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of androstenediol, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This compound, a steroid hormone and precursor to testosterone, requires careful handling and specific disposal procedures due to its classification as a hazardous drug and its potential as an endocrine disruptor. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound waste in a laboratory setting.

Waste Classification and Regulatory Overview

This compound waste is categorized as hazardous drug waste. Several U.S. federal agencies regulate the disposal of such substances:

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA). While this compound may not be explicitly P- or U-listed, it may be considered hazardous waste based on its characteristics.

  • National Institute for Occupational Safety and Health (NIOSH): NIOSH classifies drugs as hazardous if they exhibit one or more characteristics such as carcinogenicity, teratogenicity, reproductive toxicity, organ toxicity at low doses, or genotoxicity. Hormones like this compound fall under this classification, necessitating special handling and disposal to protect workers.

  • Department of Transportation (DOT): The DOT has specific regulations for the packaging and transportation of hazardous materials, including pharmaceutical waste, to ensure safe off-site disposal.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe segregation, containment, labeling, and disposal of this compound and associated contaminated materials.

Step 1: Segregation of this compound Waste

Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.

  • Pure this compound: Unused, expired, or contaminated pure this compound powder or solutions should be treated as bulk chemical waste.

  • Trace-Contaminated Waste: Items with trace amounts of this compound, such as personal protective equipment (PPE), empty vials, and labware, should be segregated from regular trash and other chemical waste streams.

  • Sharps Waste: Needles, syringes, and other sharp instruments contaminated with this compound must be placed in a designated sharps container for hazardous drug waste.

Step 2: Containment and Packaging

Use appropriate containers to safely store and transport this compound waste.

  • Bulk Waste: Collect pure this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Trace Waste: Place contaminated PPE and labware in thick, leak-proof plastic bags, often color-coded (e.g., yellow) to signify hazardous drug waste. These bags should then be placed inside a rigid, covered waste container.

  • Sharps: Use a red, rigid, puncture-resistant sharps container labeled "Hazardous Drug Waste Only".

Waste Container Specifications

Waste TypeContainer TypeMaterialKey Features
Bulk this compound Hazardous Chemical Waste ContainerCompatible plastic or glassScrew-top lid, leak-proof, clearly labeled
Trace-Contaminated Waste Hazardous Drug Waste Bag inside a Rigid ContainerThick, leak-proof plastic bag; Rigid outer container with lidBag should be of a distinct color (e.g., yellow); Outer container must be covered and sealable
Contaminated Sharps Sharps Container for Hazardous DrugsPuncture-resistant plasticRigid, leak-proof, with a secure lid; Labeled "Hazardous Drug Waste Only"

Step 3: Labeling of Waste Containers

Proper labeling is essential for identification and compliant disposal.

  • All waste containers must be clearly labeled with the words "Hazardous Drug Waste".

  • For bulk chemical waste, the label should also include the chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Endocrine Disruptor"), and the accumulation start date.

Step 4: Storage of this compound Waste

Store waste in a secure, designated area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure that waste containers are sealed when not in use.

Step 5: Disposal through a Licensed Vendor

This compound waste must be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this compound waste down the drain or in the regular trash.

  • The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will typically be incinerated at high temperatures.

  • Maintain all documentation related to the waste disposal for regulatory compliance.

Experimental Protocols for Degradation

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.

Androstenediol_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_containment Containment cluster_packaging Packaging & Labeling cluster_disposal Final Disposal Generate_Waste This compound Waste Generated Segregate_Waste Segregate at Point of Generation Generate_Waste->Segregate_Waste Pure_this compound Bulk/Pure this compound Segregate_Waste->Pure_this compound Bulk Trace_Waste Trace-Contaminated Items (PPE, etc.) Segregate_Waste->Trace_Waste Trace Sharps_Waste Contaminated Sharps Segregate_Waste->Sharps_Waste Sharps Package_Bulk Package in Labeled Hazardous Waste Container Pure_this compound->Package_Bulk Package_Trace Place in Labeled Yellow Bag inside Rigid Container Trace_Waste->Package_Trace Package_Sharps Place in Labeled Red Sharps Container Sharps_Waste->Package_Sharps Store_Waste Store in Designated Secure Area Package_Bulk->Store_Waste Package_Trace->Store_Waste Package_Sharps->Store_Waste Arrange_Pickup Arrange for Pickup by Licensed Vendor Store_Waste->Arrange_Pickup Incineration High-Temperature Incineration Arrange_Pickup->Incineration

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and minimizing their environmental impact.

References

Personal protective equipment for handling Androstenediol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Androstenediol

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personal safety and proper disposal.

Primary Hazard Identification

This compound is classified as a hazardous substance with the primary risk being reproductive toxicity. It is suspected of damaging fertility or the unborn child.[1][2] Therefore, stringent safety measures must be followed during handling, storage, and disposal.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes or airborne particles entering the eyes.
Hand Protection Impermeable and chemical-resistant gloves.Prevents direct skin contact. The specific glove material should be selected based on the solvent used and duration of handling, as no specific recommendation is provided in the safety data sheet.[1]
Body Protection A lab coat or other protective clothing.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection Not generally required under normal conditions with adequate ventilation.Use is recommended if there is a risk of inhaling dust or aerosols.[1]

Operational Plan: Handling this compound

Follow this step-by-step guidance for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparations

  • Obtain Special Instructions: Before beginning any work, obtain and thoroughly review the Safety Data Sheet (SDS) for 5-Androstenediol.[1]

  • Understand Hazards: Ensure all personnel involved are aware that this compound is suspected of damaging fertility or the unborn child.[1]

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated space to control potential exposure.

  • Assemble PPE: Ensure all required PPE is readily available and in good condition.

2. Handling Procedures

  • Don PPE: Put on all required personal protective equipment as specified in the table above.

  • Avoid Dust and Aerosols: Handle the compound carefully to avoid the generation of dust or aerosols.[1]

  • Avoid Ignition Sources: Keep this compound away from sources of ignition and take precautionary measures against static discharge.[1]

  • Exposure Avoidance: Avoid prolonged or repeated exposure to the substance.[1]

3. Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Hand Washing: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory, even if gloves were worn.[1]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep it separate from foodstuffs, beverages, and feed.[1]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be considered contaminated waste.

  • Unused Product: Unused or expired this compound is considered chemical waste.

2. Disposal Procedure

  • Containerization: Place all contaminated waste and unused product into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.

  • Do Not Dispose in General Waste: Never dispose of this compound or its contaminated materials in the regular trash or down the drain. While general guidance for some hormone products suggests pharmacy take-back, for a research chemical, institutional EHS protocols are paramount.[4]

Safe Handling Workflow

The following diagram illustrates the essential workflow for safely handling this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal & Storage A Review Safety Data Sheet B Prepare Handling Area (Ventilated) A->B C Don Required PPE B->C D Handle this compound (Avoid Dust/Aerosols) C->D E Decontaminate Workspace and Equipment D->E I Store Product Securely D->I F Remove PPE E->F H Segregate & Label Contaminated Waste E->H G Wash Hands Thoroughly F->G J Dispose via EHS Protocols H->J

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Androstenediol
Reactant of Route 2
Androstenediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.